molecular formula C29H47N5O8 B1194089 Destruxin E

Destruxin E

Cat. No.: B1194089
M. Wt: 593.7 g/mol
InChI Key: NIAYGGCQOYIHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Destruxin E is a cyclic depsipeptide mycotoxin belonging to the destruxin family, which is produced by entomopathogenic fungi such as Metarhizium species . These compounds are known for their high insecticidal activity; destruxins can disrupt calcium balance in insect cells, inhibit vascular-type ATPase, and act as immunosuppressants, making them a key subject of study in the development of novel biological control agents . Research indicates that the production of specific destruxin analogs, including this compound, varies between fungal species and can be influenced by environmental factors, such as cultivation with different plant hosts . As a naturally occurring cyclic peptide, this compound provides researchers with a valuable tool for exploring insect pathology, host-pathogen interactions, and the potential for new insecticidal modes of action. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C29H47N5O8

Molecular Weight

593.7 g/mol

IUPAC Name

16-butan-2-yl-10,11,14-trimethyl-3-(oxiran-2-ylmethyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

InChI

InChI=1S/C29H47N5O8/c1-8-17(4)23-28(39)33(7)24(16(2)3)29(40)32(6)18(5)25(36)30-12-11-22(35)42-21(14-19-15-41-19)27(38)34-13-9-10-20(34)26(37)31-23/h16-21,23-24H,8-15H2,1-7H3,(H,30,36)(H,31,37)

InChI Key

NIAYGGCQOYIHAF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C

Synonyms

cyclo(N-methyl-L-alanyl-beta-alanyl-4,5-anhydro-3-deoxy-D-erythro-pentonoyl-L-prolyl-L-isoleucyl-N-methyl-L-valyl)
destruxin DE
destruxin E
E-destruxin

Origin of Product

United States

Foundational & Exploratory

The Dawn of a Potent Mycotoxin: A Technical Chronicle of Destruxin E's Emergence

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal moment in the study of fungal metabolites, the isolation of Destruxin E from the entomopathogenic fungus Oospora destructor (now classified as Metarhizium anisopliae) marked a significant advancement in understanding the chemical arsenal of this microbial genus. This technical guide delves into the historical context of its discovery, presenting a detailed examination of the experimental protocols that first brought this potent cyclodepsipeptide to light, alongside the key quantitative and spectroscopic data that defined its unique chemical identity.

First unveiled to the scientific community in 1981 by M. Païs, B.C. Das, and P. Ferron, the discovery of this compound expanded the known family of destruxins, a group of insecticidal compounds first reported by Kodaira in 1961 with the isolation of Destruxins A and B from the same fungal species.[1][2][3] The work of Païs and his colleagues was instrumental in revealing the chemical diversity within this class of mycotoxins, isolating a total of fourteen depsipeptides from their strain of Metarhizium anisopliae.[2] Among these was the novel epoxide-containing analogue, this compound, a discovery that opened new avenues for research into the structure-activity relationships and biosynthetic pathways of these complex natural products.

I. The Pioneering Protocol: Isolating this compound

Experimental Protocol: Isolation and Purification of Destruxins

This protocol represents a generalized yet detailed approach for the extraction and purification of destruxins, including this compound, from fungal cultures, drawing upon established methodologies.

1. Fungal Cultivation:

  • Organism: Metarhizium anisopliae is cultured in a suitable liquid medium, such as Czapek-Dox broth supplemented with 0.5% peptone, to encourage the production of secondary metabolites.[4][5]

  • Conditions: The fungus is typically grown for 10-14 days at a temperature of 26-28°C with constant agitation (e.g., 200 rpm on a rotary shaker) to ensure adequate aeration and nutrient distribution.[4][5]

2. Extraction of Crude Metabolites:

  • Filtration: The fungal biomass (mycelium) is separated from the liquid culture broth by filtration, often using Whatman No. 1 filter paper or a similar medium.[5][6]

  • Liquid-Liquid Extraction: The filtered broth, containing the secreted destruxins, is then subjected to liquid-liquid extraction. A common method involves mixing the broth with an equal volume of an organic solvent such as chloroform or methylene chloride.[5][6] The mixture is shaken vigorously to facilitate the transfer of the lipophilic destruxins into the organic phase.[6] The organic layer, now enriched with the crude destruxin mixture, is carefully separated. This extraction process is typically repeated multiple times to maximize the yield.

3. Purification by Chromatography:

  • Column Chromatography: The crude extract is concentrated under reduced pressure and then subjected to column chromatography for initial separation. Silica gel is a commonly used stationary phase.

  • High-Performance Liquid Chromatography (HPLC): For the fine separation of the various destruxin analogues, High-Performance Liquid Chromatography (HPLC) is employed. This technique allows for the isolation of individual compounds, such as this compound, with a high degree of purity.[7][8]

II. Defining a New Molecule: Physicochemical and Spectroscopic Data

The characterization of this compound relied on a combination of physicochemical measurements and spectroscopic analysis. This data was crucial in establishing its unique structure among the destruxin family.

Property Value Reference
Molecular Formula C29H47N5O8[9]
Molecular Weight 593.7 g/mol [9]
Monoisotopic Mass 593.34246347 Da[9]
Appearance Amorphous solid[10]
Mass Spectrometry (MS) The mass spectra of destruxins are characterized by specific fragmentation patterns that allow for the identification of the amino acid and α-hydroxy acid residues.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR data are essential for elucidating the precise connectivity and stereochemistry of the molecule.[13]

III. Visualizing the Path to Discovery: Experimental Workflow

The logical flow of the isolation and purification process for this compound can be represented as a streamlined workflow, from the initial fungal culture to the final purified compound.

Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Crude Extraction cluster_purification Purification cluster_final_product Final Product Culture Metarhizium anisopliae Culture Filtration Filtration Culture->Filtration Separate mycelium from broth LLE Liquid-Liquid Extraction (e.g., Chloroform) Filtration->LLE Extract with organic solvent ColumnChrom Silica Gel Column Chromatography LLE->ColumnChrom Crude Extract HPLC High-Performance Liquid Chromatography (HPLC) ColumnChrom->HPLC Partially Purified Fractions DestruxinE Pure this compound HPLC->DestruxinE Isolated Peak

Workflow for the isolation and purification of this compound.

The isolation and characterization of this compound by Païs and his team represented a significant contribution to the field of natural product chemistry. Their work not only introduced a new member to the growing family of destruxins but also provided the impetus for further investigations into the biosynthesis, mode of action, and potential applications of these fascinating fungal metabolites.

References

Destruxin E: A Technical Guide to its Discovery, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin E is a potent cyclodepsipeptide mycotoxin belonging to a larger family of secondary metabolites produced by various entomopathogenic and phytopathogenic fungi, most notably Metarhizium anisopliae.[1][2] First isolated in 1981, this compound has garnered significant attention in the scientific community for its diverse biological activities, including insecticidal, phytotoxic, and particularly, its promising anticancer and antiangiogenic properties.[1][3][4] This technical guide provides a comprehensive overview of the discovery and structure elucidation of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known signaling pathway interactions.

Discovery and Structure Elucidation: A Timeline

The journey to understanding this compound has spanned several decades, building upon the initial discovery of the destruxin family of compounds.

  • 1961: The first members of the destruxin family are reported, isolated from the fungus Oospora destructor.[1]

  • 1981: this compound is isolated from the culture medium of Metarhizium anisopliae by Pais and colleagues.[5][6] Initial structural characterization is performed using nuclear magnetic resonance (NMR) and mass spectrometry (MS).[7]

  • 1998: A liquid chromatography-mass spectrometry (LC/MS) method is developed for the rapid screening of destruxins, aiding in the identification of new derivatives.[8]

  • 2010: The total synthesis of this compound is achieved for the first time. This seminal work definitively establishes the absolute stereochemistry of the chiral center at the epoxide as (S).[1][6] The synthesis also confirms that the natural stereoisomer exhibits significantly greater biological activity.[6]

  • Present: Ongoing research focuses on the biosynthesis of destruxins, revealing the nonribosomal peptide synthetase (NRPS) gene cluster responsible for their production, and further exploring their therapeutic potential.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been heavily reliant on a combination of spectroscopic techniques. Below is a summary of key quantitative data.

PropertyValueReference(s)
Molecular Formula C₂₉H₄₇N₅O₈
Molecular Weight 593.7 g/mol [9]
Stereochemistry The stereochemistry of the chiral center at the epoxide is (S).[6]
¹³C NMR Chemical Shifts See Table 2 for detailed chemical shifts of a related this compound derivative.
Mass Spectrometry Protonated molecules [M+H]⁺ and sodium adducts [M+Na]⁺ are commonly observed. Fragmentation patterns are used for identification.[7]

Table 1: Physicochemical Properties of this compound

Carbon PositionChemical Shift (δ) ppm of [β-Me-Pro] this compound chlorohydrin
α-Hydroxy Acid
271.2
358.4
436.1
567.3
625.9
Proline
α60.9
β29.1
γ25.3
δ47.2
Isoleucine
α56.7
β36.8
γ25.1
γ-CH₃15.7
δ11.4
N-Me-Valine
α61.2
β30.5
γ19.8, 19.2
N-CH₃32.1
N-Me-Alanine
α54.3
β17.9
N-CH₃31.5
β-Alanine
α34.5
β45.9

Table 2: ¹³C NMR Chemical Shifts of a this compound Derivative. Note: Data is for [β-Me-Pro] this compound chlorohydrin. While not identical to this compound, it provides a close approximation of the chemical shifts.[10]

Experimental Protocols

Isolation and Purification of this compound from Metarhizium anisopliae

The following protocol is a synthesized methodology based on established procedures for destruxin extraction and purification.[5][11][12]

1. Fungal Culture:

  • Inoculate Metarhizium anisopliae into a suitable liquid medium (e.g., Czapek Dox Broth supplemented with 0.5% peptone).

  • Incubate for 10-14 days at 26-28°C with shaking at 200 rpm.

2. Extraction:

  • Separate the fungal mycelium from the culture broth by filtration through Whatman No. 1 filter paper.

  • Mix the filtered fermentation broth with an equal volume of acetonitrile.

  • Add 5% (w/v) sodium chloride (NaCl) to the mixture to induce phase separation.

  • Shake the mixture vigorously for 5-10 minutes and allow the layers to separate. The upper organic layer will contain the majority of the destruxins.

3. Purification:

  • Collect the upper organic layer and concentrate it under reduced pressure.

  • The crude extract can be further purified by semi-preparative High-Performance Liquid Chromatography (HPLC).

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed. The gradient can be optimized to achieve the best separation of this compound from other destruxin analogues.

    • Detection: UV detection at 215 nm is suitable for monitoring the elution of the peptides.

  • Collect the fractions corresponding to the retention time of this compound.

  • The purity of the collected fractions should be confirmed by analytical HPLC and mass spectrometry.

Structural Analysis by Mass Spectrometry

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are crucial for the identification and structural elucidation of destruxins.[10][13]

1. Sample Preparation:

  • Dissolve the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at an appropriate concentration for mass spectrometric analysis.

2. Mass Spectrometry Analysis:

  • Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for sample introduction.

  • Acquire full scan mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

  • Perform tandem mass spectrometry (MS/MS) on the precursor ion of this compound to obtain fragmentation data. The fragmentation pattern will provide information about the amino acid sequence and the structure of the α-hydroxy acid side chain.

Biological Activity and Signaling Pathways

This compound exhibits potent anticancer activity through the inhibition of Vacuolar-type H⁺-ATPase (V-ATPase) and modulation of the PI3K/Akt signaling pathway.[3][4][5]

V-ATPase Inhibition

V-ATPases are proton pumps responsible for acidifying intracellular compartments. Their inhibition disrupts cellular pH homeostasis, which can trigger apoptosis in cancer cells.[8][14][15] this compound is a potent inhibitor of V-ATPase, with an IC₅₀ in the nanomolar to low micromolar range.[2][6]

V_ATPase_Inhibition Destruxin_E This compound V_ATPase V-ATPase Destruxin_E->V_ATPase inhibits Proton_Pumping Proton Pumping V_ATPase->Proton_Pumping mediates Acidification Organelle Acidification Proton_Pumping->Acidification Apoptosis Apoptosis Acidification->Apoptosis disruption leads to

Caption: this compound inhibits V-ATPase, disrupting organelle acidification and leading to apoptosis.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers.[16][17] this compound has been shown to inhibit this pathway, contributing to its cytotoxic effects.[3][4]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors activates Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival promotes Destruxin_E This compound Destruxin_E->Akt inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to decreased cell survival and proliferation.

Conclusion

This compound stands out as a natural product with significant potential for further investigation, particularly in the realm of oncology. Its well-defined structure, established through total synthesis and modern spectroscopic methods, provides a solid foundation for structure-activity relationship studies and the design of novel analogues with improved therapeutic indices. The detailed experimental protocols and understanding of its molecular mechanisms of action outlined in this guide are intended to facilitate continued research and development of this promising compound.

References

The Biosynthetic Pathway of Destruxin E in Metarhium robertsii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by the entomopathogenic fungus Metarhizium robertsii (formerly known as Metarhizium anisopliae) and other related fungi. These secondary metabolites exhibit a broad spectrum of biological activities, including potent insecticidal, phytotoxic, and antiviral properties. Among the various destruxins, Destruxin E has garnered significant attention for its potential applications in agriculture and medicine. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in Metarhizium robertsii, detailing the genetic and enzymatic machinery, quantitative production data, relevant experimental protocols, and the regulatory networks that govern its synthesis.

The Destruxin Biosynthetic Gene Cluster

The biosynthesis of destruxins in Metarhizium robertsii is orchestrated by a dedicated gene cluster.[1] This cluster contains the core enzymes responsible for the assembly of the destruxin backbone and its subsequent modifications. The key genes and their corresponding enzymes are summarized below:

GeneEnzymeFunction
dtxS1Nonribosomal Peptide Synthetase (NRPS)A large, modular enzyme that sequentially assembles the peptide backbone of destruxins. It contains adenylation (A), thiolation (T), and condensation (C) domains.
dtxS2Cytochrome P450 monooxygenaseA tailoring enzyme that hydroxylates the Destruxin B precursor at different positions to produce other destruxin analogs, including Destruxin A and subsequently this compound.
dtxS3Aldo-keto reductaseResponsible for the synthesis of the α-hydroxy acid precursor, α-hydroxyisocaproic acid (HIC), from α-ketoisocaproic acid.
dtxS4Aspartic acid decarboxylaseCatalyzes the formation of β-alanine, one of the amino acid building blocks of the destruxin molecule, from aspartic acid.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the precursor molecule, Destruxin B, followed by a series of enzymatic modifications.

Destruxin_E_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly NRPS Assembly cluster_modification Tailoring Reactions alpha-ketoisocaproic_acid α-Ketoisocaproic Acid HIC α-Hydroxyisocaproic Acid (HIC) alpha-ketoisocaproic_acid->HIC DtxS3 (Aldo-keto reductase) Aspartic_Acid Aspartic Acid beta-Alanine β-Alanine Aspartic_Acid->beta-Alanine DtxS4 (Aspartic acid decarboxylase) DtxS1 DtxS1 (NRPS) HIC->DtxS1 beta-Alanine->DtxS1 Amino_Acids Pro, Ile, Val, N-Me-Val, N-Me-Ala Amino_Acids->DtxS1 Destruxin_B Destruxin B DtxS1->Destruxin_B Cyclization Destruxin_A Destruxin A Destruxin_B->Destruxin_A DtxS2 (Cytochrome P450) Destruxin_E This compound Destruxin_A->Destruxin_E DtxS2 (Cytochrome P450)

Biosynthetic pathway of this compound.

The process initiates with the synthesis of the necessary precursors. The aldo-keto reductase DtxS3 converts α-ketoisocaproic acid to α-hydroxyisocaproic acid (HIC), while the aspartic acid decarboxylase DtxS4 produces β-alanine from aspartic acid. These precursors, along with proline, isoleucine, valine, N-methylvaline, and N-methylalanine, are then utilized by the nonribosomal peptide synthetase DtxS1. DtxS1 assembles these building blocks in a sequential manner and catalyzes the final cyclization step to yield Destruxin B.[1] Subsequently, the cytochrome P450 monooxygenase, DtxS2, carries out a series of hydroxylation reactions, first converting Destruxin B to Destruxin A, and then further modifying it to produce this compound.[1]

Quantitative Production of Destruxins

The production of this compound and other analogs can vary significantly between different strains of Metarhizium and is influenced by culture conditions. Below are tables summarizing quantitative data from various studies.

Table 1: Destruxin Production by Metarhizium robertsii ARSEF 2575 in Submerged Culture [2]

Time (days)Destruxin A (mg/g dry weight)Destruxin B (mg/g dry weight)This compound (mg/g dry weight)
1Not DetectedNot DetectedNot Detected
2Not DetectedNot Detected~0.1
3~0.2~0.1~0.8
4~0.5~0.2~1.5
5~0.8~0.3~2.0

Table 2: Destruxin Production in Various Metarhizium Strains after 5 Days of Submerged Culture [2]

StrainSpeciesDestruxin A (mg/g dry weight)Destruxin B (mg/g dry weight)This compound (mg/g dry weight)
ARSEF 552M. anisopliae0.4 ± 0.10.2 ± 0.051.2 ± 0.2
ARSEF 729M. robertsii0.3 ± 0.080.1 ± 0.020.9 ± 0.1
ARSEF 759M. anisopliae0.6 ± 0.10.3 ± 0.072.5 ± 0.4
ARSEF 2575M. robertsii0.8 ± 0.10.3 ± 0.052.0 ± 0.3
ARSEF 3643M. anisopliae1.2 ± 0.20.5 ± 0.132.0 ± 5.0

Experimental Protocols

Gene Knockout in Metarhizium robertsii to Confirm Gene Function

This protocol outlines the general steps for deleting a gene in the destruxin biosynthetic cluster using Agrobacterium tumefaciens-mediated transformation (ATMT).

Materials:

  • Metarhizium robertsii wild-type strain

  • Agrobacterium tumefaciens strain (e.g., AGL1)

  • Binary vector for gene replacement (containing a selectable marker, e.g., herbicide resistance)

  • Induction medium (IM) for A. tumefaciens

  • Potato Dextrose Agar (PDA) plates

  • Czapek-Dox agar (CDA) plates with appropriate selection agent

  • Spectinomycin, Cefotaxime

Methodology:

  • Construct the Gene Replacement Cassette:

    • Amplify the 5' and 3' flanking regions (typically 1-1.5 kb) of the target gene from M. robertsii genomic DNA using PCR.

    • Clone the flanking regions into a binary vector on either side of a selectable marker gene.

    • Transform the resulting plasmid into E. coli for amplification and sequence verification.

    • Transform the verified plasmid into A. tumefaciens.

  • Prepare Fungal and Bacterial Cultures:

    • Grow M. robertsii on PDA plates to obtain fresh conidia.

    • Grow the transformed A. tumefaciens in liquid medium with appropriate antibiotics to an OD600 of 0.6-0.8.

    • Induce the vir genes of A. tumefaciens by incubating in Induction Medium containing acetosyringone.

  • Co-cultivation:

    • Mix the induced A. tumefaciens culture with M. robertsii conidia.

    • Spread the mixture onto a cellophane membrane placed on IM agar plates.

    • Co-cultivate for 2-3 days at 25°C.

  • Selection of Transformants:

    • Transfer the cellophane membrane to CDA plates containing the appropriate selection agent (e.g., herbicide) and antibiotics to inhibit bacterial growth (e.g., Cefotaxime).

    • Incubate at 25°C until resistant fungal colonies appear.

  • Verification of Gene Knockout:

    • Isolate genomic DNA from putative transformants.

    • Confirm the gene replacement event by PCR using primers that flank the insertion site and internal to the selectable marker.

    • Further confirmation can be achieved by Southern blot analysis.

HPLC-MS Analysis of Destruxins

This protocol provides a general method for the extraction and quantification of destruxins from fungal cultures.

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

  • HPLC system with a C18 column and a mass spectrometer (MS) detector

Methodology:

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Combine the organic phases and evaporate to dryness under reduced pressure.

    • For analysis of intracellular destruxins, the mycelium can be extracted with methanol.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the crude extract in a small volume of methanol and dilute with water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

    • Elute the destruxins with a higher percentage of methanol.

    • Evaporate the eluate to dryness and reconstitute in a known volume of methanol for analysis.

  • HPLC-MS Analysis:

    • Inject the prepared sample into an HPLC system equipped with a C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be a linear increase from 10% B to 90% B over 20-30 minutes.

    • Monitor the eluent using a mass spectrometer in positive ion mode, scanning for the characteristic m/z values of the different destruxins.

    • Quantify the destruxins by comparing the peak areas to a standard curve generated with purified destruxin standards.

Regulatory Pathways

The biosynthesis of secondary metabolites in fungi is tightly regulated by complex signaling networks. While the specific regulation of the destruxin gene cluster is still under investigation, several key signaling pathways are known to influence secondary metabolism in Metarhizium robertsii. The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly the Fus3 and Slt2 cascades, are known to play a role in regulating virulence and secondary metabolism.[3][4][5][6] It is hypothesized that these pathways may influence the expression of transcription factors that bind to the promoter regions of the dtxS genes.

Regulatory_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_gene_expression Gene Expression Host_Cues Host Cues / Nutrient Limitation GPCR G-Protein Coupled Receptor (GPCR) Host_Cues->GPCR MAPK_Cascade MAPK Cascade (e.g., Fus3, Slt2) GPCR->MAPK_Cascade Transcription_Factor Transcription Factor(s) (e.g., Ste12, PacC) MAPK_Cascade->Transcription_Factor Activation dtxS_promoter dtxS Gene Cluster Promoter Region Transcription_Factor->dtxS_promoter Binding dtxS_genes dtxS1, dtxS2, dtxS3, dtxS4 dtxS_promoter->dtxS_genes Transcription Destruxin_Biosynthesis Destruxin Biosynthesis dtxS_genes->Destruxin_Biosynthesis

Putative signaling pathway regulating destruxin biosynthesis.

Experimental Workflow for Characterizing the Destruxin Biosynthetic Pathway

A systematic approach is required to fully elucidate the function of the genes within the destruxin biosynthetic cluster and to characterize the enzymes involved. The following workflow outlines the key experimental stages.

Experimental_Workflow Start Start: Identification of putative dtxS gene cluster Gene_Knockout Targeted Gene Knockout of each dtxS gene Start->Gene_Knockout Metabolite_Analysis Metabolite Profiling of Knockout Mutants (HPLC-MS) Gene_Knockout->Metabolite_Analysis Regulatory_Studies Regulatory Studies: - Promoter analysis - Transcription factor identification Gene_Knockout->Regulatory_Studies Heterologous_Expression Heterologous Expression of individual dtxS genes Metabolite_Analysis->Heterologous_Expression Informs which gene to express Protein_Purification Purification of recombinant DtxS enzymes Heterologous_Expression->Protein_Purification Biochemical_Assay In vitro Biochemical Assays of purified enzymes Protein_Purification->Biochemical_Assay Kinetic_Analysis Enzyme Kinetic Analysis (Km, kcat) Biochemical_Assay->Kinetic_Analysis Structure_Elucidation Structure Elucidation of novel intermediates/products (NMR) Biochemical_Assay->Structure_Elucidation Conclusion Conclusion: Elucidation of complete biosynthetic pathway and regulatory network Kinetic_Analysis->Conclusion Structure_Elucidation->Conclusion Regulatory_Studies->Conclusion

Experimental workflow for pathway characterization.

This comprehensive workflow, combining genetic, analytical, and biochemical approaches, is essential for a thorough understanding of the this compound biosynthetic pathway. The insights gained from such studies are invaluable for efforts to engineer the pathway for the production of novel destruxin analogs with improved properties for pharmaceutical and agricultural applications.

References

The Genetic Architecture of Destruxin Biosynthesis in Entomopathogenic Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably species within the genus Metarhizium.[1] These secondary metabolites are recognized for their potent insecticidal, cytotoxic, and antiviral activities, making them subjects of significant interest for applications in agriculture and pharmacology.[1][2] This technical guide provides an in-depth exploration of the genetic basis of destruxin biosynthesis, detailing the core enzymatic machinery, the organization of the biosynthetic gene cluster, and the experimental methodologies employed to elucidate this complex pathway. Furthermore, we present quantitative data on destruxin production and discuss the putative regulatory networks that govern their synthesis.

The Destruxin Biosynthetic Gene Cluster

The biosynthesis of destruxins is orchestrated by a dedicated gene cluster, with the central enzyme being a non-ribosomal peptide synthetase (NRPS). In the well-studied entomopathogenic fungus Metarhizium robertsii, this cluster contains the key genes responsible for the assembly and modification of the destruxin scaffold.[3][4]

Core Genes and Their Functions

The core genes within the destruxin biosynthetic cluster in M. robertsii and their respective functions are summarized in the table below.

GeneEncoded ProteinFunction in Destruxin Biosynthesis
dtxS1Destruxin Synthetase 1 (NRPS)A six-module NRPS responsible for the sequential condensation of one α-hydroxy acid and five amino acid residues that form the core destruxin backbone.[3][5][6]
dtxS2Cytochrome P450 monooxygenaseA tailoring enzyme that hydroxylates the initial product, Destruxin B, to produce other destruxin analogs, such as Destruxin A and E, through a series of reactions.[3]
dtxS3Aldo-keto reductaseInvolved in the synthesis of the α-hydroxy acid precursor, α-hydroxyisocaproic acid (HIC), which is required for the initiation of the NRPS assembly line.[3]
dtxS4Aspartic acid decarboxylaseBelieved to be responsible for providing the β-alanine precursor for incorporation into the destruxin molecule.[3]

The Biosynthetic Pathway of Destruxins

The synthesis of the various destruxin analogs is a multi-step process initiated by the DtxS1 NRPS and further modified by tailoring enzymes. The pathway commences with the formation of Destruxin B, which serves as a precursor for other major destruxins.

Destruxin Biosynthetic Pathway Leucine Leucine alpha_keto α-ketoisocaproic acid Leucine->alpha_keto Leucine transaminase (?) HIC α-hydroxyisocaproic acid (HIC) alpha_keto->HIC DtxS3 (Aldo-keto reductase) DtxS1 DtxS1 (NRPS) HIC->DtxS1 Amino_Acids Pro, Ile/Val, MeVal, MeAla Amino_Acids->DtxS1 Aspartic_Acid Aspartic Acid beta_Alanine β-Alanine Aspartic_Acid->beta_Alanine DtxS4 (Aspartic acid decarboxylase) beta_Alanine->DtxS1 Destruxin_B Destruxin B DtxS1->Destruxin_B DtxS2 DtxS2 (P450) Destruxin_B->DtxS2 Destruxin_C Destruxin C DtxS2->Destruxin_C Hydroxylation Destruxin_D Destruxin D Destruxin_C->Destruxin_D Oxidation Destruxin_A Destruxin A Destruxin_D->Destruxin_A Oxidation & Desaturation Destruxin_E Destruxin E Destruxin_A->Destruxin_E Epoxidation

Caption: The biosynthetic pathway of major destruxins in Metarhizium robertsii.

Quantitative Analysis of Destruxin Production

The production of destruxins varies significantly among different Metarhizium species and strains and is influenced by culture conditions. Below is a summary of quantitative data on destruxin production from various studies.

Table 1: Destruxin Production in Wild-Type Metarhizium Strains

Metarhizium Species/StrainCulture ConditionsDestruxin A (mg/g DW)Destruxin B (mg/g DW)This compound (mg/g DW)Reference
M. robertsii ARSEF 2575Submerged culture, Czapek-Dox broth + 0.5% peptone, 5 days~2.5~0.5~4.0[7]
M. anisopliae s.l. ARSEF 759Submerged culture, Czapek-Dox broth + 0.5% peptone, 5 days~0.8~0.2~1.2[7]
M. guizhouenseNot specifiedHighest producerNot specifiedHighest producer[8]
M. brunneumNot specifiedLower than M. robertsiiNot specifiedLower than M. robertsii[8]

Table 2: Destruxin Production in M. robertsii Gene Deletion Mutants

Mutant StrainGenetic ModificationDestruxin ProfileReference
ΔdtxS1Deletion of the NRPS geneComplete abolishment of destruxin production.[3][3]
ΔdtxS2Deletion of the P450 geneProduction of Destruxin B, B₂, and desmethyl-B only.[3][3]

Putative Regulatory Pathways

The biosynthesis of destruxins, like other secondary metabolites, is tightly regulated by complex signaling networks in response to environmental cues. While direct regulatory links to the destruxin gene cluster are still being fully elucidated, key signaling pathways known to influence secondary metabolism and virulence in Metarhizium are implicated.

G-protein coupled receptors (GPCRs) on the fungal cell surface are thought to perceive host signals or other environmental cues, initiating downstream signaling cascades.[9][10][11][12] These cascades can involve cyclic AMP (cAMP) signaling and mitogen-activated protein kinase (MAPK) pathways, which in turn can modulate the activity of global regulatory complexes. The Velvet complex, a key regulator of secondary metabolism and development in fungi, is a likely candidate for controlling the expression of the destruxin gene cluster.[13][14][15][16]

Putative Signaling Pathway for Destruxin Biosynthesis Host_Signal Host Signals / Environmental Cues GPCR GPCR Host_Signal->GPCR G_Protein G-Protein GPCR->G_Protein cAMP_Pathway cAMP Pathway G_Protein->cAMP_Pathway MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Velvet_Complex Velvet Complex (e.g., VeA/LaeA) cAMP_Pathway->Velvet_Complex MAPK_Pathway->Velvet_Complex Dtx_Cluster Destruxin Biosynthesis Gene Cluster (dtxS1-4) Velvet_Complex->Dtx_Cluster Transcriptional Regulation Destruxins Destruxins Dtx_Cluster->Destruxins

Caption: A putative signaling pathway for the regulation of destruxin biosynthesis.

Experimental Protocols

The elucidation of the genetic basis of destruxin biosynthesis has been made possible through a combination of genetic, analytical, and molecular biology techniques.

Agrobacterium tumefaciens-Mediated Transformation for Gene Knockout

This protocol is used to create targeted gene deletions to study the function of specific genes in the destruxin biosynthesis pathway.

Gene Knockout Workflow Construct 1. Construct Gene Knockout Vector (e.g., pPK2-based with Bar/Sur resistance) Agro_Transform 2. Transform Agrobacterium tumefaciens (e.g., strain AGL1) Construct->Agro_Transform Co_Cultivate 3. Co-cultivate A. tumefaciens with M. robertsii conidia Agro_Transform->Co_Cultivate Selection 4. Select Transformants on Selective Media (e.g., with herbicide) Co_Cultivate->Selection Verify 5. Verify Gene Deletion (PCR and Southern Blot) Selection->Verify Analyze 6. Analyze Phenotype (Destruxin production via HPLC/MS) Verify->Analyze

Caption: A generalized workflow for Agrobacterium-mediated gene knockout in M. robertsii.

Methodology:

  • Vector Construction: A binary vector (e.g., pPK2-based) is engineered to contain a selectable marker (e.g., phosphinothricin or nourseothricin resistance gene) flanked by homologous regions of the target gene to be deleted.[2][17][18][19][20]

  • Transformation of A. tumefaciens: The constructed vector is introduced into a suitable A. tumefaciens strain, such as AGL1, via electroporation or heat shock.[2]

  • Co-cultivation: M. robertsii conidia (approximately 1 x 10⁶) are mixed with an induced culture of the transformed A. tumefaciens and plated on induction medium.[2][21][22]

  • Selection of Transformants: After co-cultivation, the fungal transformants are selected on a medium containing the appropriate selective agent (e.g., herbicide) and an antibiotic to inhibit the growth of A. tumefaciens.

  • Verification: Putative transformants are verified by PCR to confirm the integration of the knockout cassette at the target locus and the absence of the wild-type gene. Southern blotting can be used for further confirmation.

  • Phenotypic Analysis: The verified mutants are then analyzed for their ability to produce destruxins using methods such as HPLC or LC-MS.

High-Performance Liquid Chromatography (HPLC) for Destruxin Analysis

HPLC is a standard method for the separation and quantification of destruxins from fungal culture extracts.

Methodology:

  • Extraction: Destruxins are extracted from the culture filtrate using a solvent such as ethyl acetate or by solid-phase extraction.[3][23][24] The organic phase is collected and evaporated to dryness.

  • Sample Preparation: The dried extract is redissolved in a suitable solvent, typically the mobile phase used for HPLC analysis (e.g., acetonitrile or methanol).[23]

  • Chromatographic Separation: The sample is injected onto a reverse-phase C18 column.[25] A gradient elution is typically employed using a mobile phase consisting of water (often with a modifier like formic or acetic acid) and an organic solvent such as acetonitrile or a mixture of acetonitrile and methanol.[26][27][28]

  • Detection and Quantification: Destruxins are detected by a UV detector, typically at 205-220 nm.[1] Quantification is performed by comparing the peak areas of the samples to those of known concentrations of purified destruxin standards.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the transcript levels of the destruxin biosynthesis genes under different conditions.

Methodology:

  • RNA Extraction: Total RNA is extracted from fungal mycelia grown under the desired conditions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.[29]

  • qPCR Reaction: The qPCR is performed using a SYBR Green-based detection method. The reaction mixture includes the cDNA template, gene-specific primers for the target gene (e.g., dtxS1) and a reference gene (e.g., actin or GAPDH), and a SYBR Green master mix.[29][30][31][32][33]

  • Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[31]

Conclusion and Future Directions

The identification and characterization of the destruxin biosynthetic gene cluster in Metarhizium species has provided a solid foundation for understanding the genetic basis of the production of these important secondary metabolites.[3][4] The core enzymatic machinery, including the central NRPS DtxS1 and the tailoring enzymes, has been elucidated through targeted gene knockout experiments.[3] While significant progress has been made, further research is needed to fully unravel the regulatory networks that control the expression of the destruxin gene cluster. A deeper understanding of the signaling pathways and transcription factors involved will be crucial for optimizing the production of specific destruxins for agricultural and pharmaceutical applications. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore the complexities of destruxin biosynthesis and to harness its potential for the development of novel biopesticides and therapeutics.

References

Destruxin E: A Comprehensive Technical Guide on its Chemical Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin E is a naturally occurring cyclic hexadepsipeptide belonging to the destruxin family of mycotoxins. These compounds are secondary metabolites primarily produced by the entomopathogenic fungus Metarhizium anisopliae. First isolated in 1981, this compound has garnered significant attention within the scientific community due to its potent and diverse biological activities, including insecticidal, phytotoxic, and promising anticancer properties. This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and key biological aspects of this compound, tailored for professionals in research and drug development.

Chemical Structure and Stereochemistry

This compound is a 19-membered cyclodepsipeptide, a hybrid molecule containing both amino acid and hydroxy acid residues linked by amide and ester bonds.[1] Its molecular formula is C₂₉H₄₇N₅O₈, with a molecular weight of 593.72 g/mol .[2]

The cyclic backbone of this compound is composed of five amino acid residues and one α-hydroxy acid residue. The constituent amino acids are L-proline, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine. The α-hydroxy acid is a unique epoxide-containing residue, which is crucial for its biological activity.[1]

The systematic IUPAC name for this compound is (3S,6S,9S,16R,21aS)-3-((S)-sec-butyl)-6-isopropyl-5,8,9-trimethyl-16-(((S)-oxiran-2-yl)methyl)dodecahydropyrrolo[1,2-d][1]oxa[3][4][5][6][7]pentaazacyclononadecine-1,4,7,10,14,17(11H,16H)-hexaone.[2]

A critical aspect of this compound's structure is its stereochemistry. The absolute configuration of the chiral center at the epoxide group has been determined to be (S).[1] This specific stereoisomer is significantly more potent in its biological activities compared to its diastereomer, epi-destruxin E, which possesses an (R) configuration at the epoxide.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₉H₄₇N₅O₈[2]
Molecular Weight593.72 g/mol [2]
Exact Mass593.3425 u[2]
AppearanceWhite solid
SolubilitySoluble in DMSO, methanol, chloroform[2]

Table 2: Spectroscopic Data for this compound

TechniqueKey Observations/Data
¹H NMR Characteristic signals for the amino acid and α-hydroxy acid residues. Specific chemical shifts are dependent on the solvent used (e.g., CDCl₃ or DMSO-d₆).
¹³C NMR Resonances corresponding to the carbonyl groups of the amide and ester bonds, as well as the carbons of the individual residues.
Mass Spectrometry Provides the exact mass and fragmentation pattern, confirming the molecular formula and sequence of residues.
X-ray Crystallography While a crystal structure for this compound is not readily available, data for the related Destruxin B reveals a backbone conformation with five trans and one cis peptide/ester unit.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer and V-ATPase inhibitory effects being the most extensively studied.

Antiproliferative and Cytotoxic Activity

This compound has demonstrated potent antiproliferative activity against various cancer cell lines, often in the nanomolar range.[7]

Table 3: In Vitro Antiproliferative Activity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (nM)Reference
HCT116Colon Carcinoma67[8]
KB-3-1Cervical Carcinoma~50
A549Non-small Cell Lung CancerData not available
CaCo-2Colorectal AdenocarcinomaData not available
Inhibition of Vacuolar-Type H⁺-ATPase (V-ATPase)

A primary molecular target of this compound is the V-ATPase, a proton pump essential for acidifying intracellular organelles like lysosomes and endosomes. Inhibition of V-ATPase disrupts cellular pH homeostasis, leading to various downstream effects, including the impairment of autophagy and protein degradation. The IC₅₀ value for V-ATPase inhibition by this compound is in the low micromolar range.[1] The stereochemistry of the epoxide is critical for this inhibitory activity.[1]

V_ATPase_Inhibition Mechanism of V-ATPase Inhibition by this compound Destruxin_E This compound V_ATPase V-ATPase (Proton Pump) Destruxin_E->V_ATPase Inhibits Proton_Transport Proton Transport (H⁺ influx) V_ATPase->Proton_Transport Mediates Organelle_Acidification Organelle Acidification (e.g., Lysosome) Proton_Transport->Organelle_Acidification Leads to Cellular_Processes Downstream Cellular Processes (Autophagy, Protein Degradation) Organelle_Acidification->Cellular_Processes Essential for

V-ATPase Inhibition by this compound

Modulation of β-Amyloid Production

In the context of Alzheimer's disease research, this compound has been shown to reduce the generation of β-amyloid (Aβ) peptides. It achieves this not by directly inhibiting the secretase enzymes (BACE1 and γ-secretase) involved in Aβ production, but by decreasing the colocalization of the β-amyloid precursor protein (APP) and BACE1. This spatial separation of the enzyme and its substrate reduces the cleavage of APP, thereby lowering Aβ levels.

Abeta_Production_Modulation Modulation of β-Amyloid Production by this compound cluster_0 Normal APP Processing APP APP (Amyloid Precursor Protein) Colocalization Colocalization APP->Colocalization BACE1 BACE1 (β-secretase) BACE1->Colocalization APP_Cleavage APP Cleavage Colocalization->APP_Cleavage Abeta β-Amyloid (Aβ) Production APP_Cleavage->Abeta Destruxin_E This compound Destruxin_E->Colocalization Reduces

This compound's Effect on APP Processing

Inhibition of the PI3K/Akt Signaling Pathway

The cytotoxic effects of destruxins, including this compound, have been associated with the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, this compound can promote apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_Inhibition Inhibition of PI3K/Akt Pathway by this compound Destruxin_E This compound PI3K PI3K Destruxin_E->PI3K Inhibits Akt Akt PI3K->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Activates Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Promotes Apoptosis Apoptosis Downstream_Effectors->Apoptosis Inhibits

This compound's Impact on PI3K/Akt Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Metarhizium anisopliae
  • Fungal Culture: Inoculate Metarhizium anisopliae into a suitable liquid medium (e.g., Czapek-Dox broth supplemented with 1% peptone) and incubate for 10-14 days at 25-28°C with shaking (150-200 rpm).

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate or chloroform.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Pool the fractions containing this compound and further purify using semi-preparative high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and mass spectrometry.

Structural Elucidation by NMR Spectroscopy
  • Sample Preparation: Dissolve a purified sample of this compound (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher), including:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)

  • Data Analysis:

    • Assign the proton and carbon signals to the individual residues of the this compound molecule using the 2D correlation spectra.

    • Determine the sequence of the amino and hydroxy acid residues through HMBC and NOESY/ROESY correlations.

    • Confirm the stereochemistry of the amino acid residues by comparing the chemical shifts with known standards or through chiral derivatization and analysis.

V-ATPase Inhibition Assay
  • Preparation of V-ATPase-enriched vesicles: Isolate membrane vesicles from a suitable source (e.g., yeast vacuoles or insect midgut brush border membranes) known to be rich in V-ATPase.

  • Assay Principle: The assay measures the ATP hydrolytic activity of V-ATPase by quantifying the release of inorganic phosphate (Pi).

  • Procedure:

    • Pre-incubate the V-ATPase-enriched vesicles with varying concentrations of this compound in an appropriate assay buffer at 37°C for 10-15 minutes.

    • Initiate the reaction by adding ATP.

    • After a defined incubation period, stop the reaction and measure the amount of released Pi using a colorimetric method (e.g., malachite green assay).

    • Include positive (known V-ATPase inhibitor like bafilomycin A1) and negative (vehicle control) controls.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Western Blot Analysis of PI3K/Akt Pathway Inhibition
  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HCT116) and treat with different concentrations of this compound for a specified time.

  • Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR, S6K).

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and determine the effect of this compound on the phosphorylation status of the target proteins relative to the total protein levels.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure and stereochemistry that dictates its potent biological activities. Its mechanisms of action, particularly the inhibition of V-ATPase and the PI3K/Akt pathway, make it a valuable tool for basic research and a promising lead compound for the development of novel anticancer and neuroprotective agents. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted properties of this intriguing cyclic hexadepsipeptide.

References

Destruxin E: A Technical Guide to its Natural Sources, Fungal Production, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin E is a cyclic hexadepsipeptide belonging to a family of mycotoxins produced by various entomopathogenic and phytopathogenic fungi.[1][2] Structurally, destruxins are composed of an α-hydroxy acid and five amino acid residues.[2] this compound, in particular, has garnered significant scientific interest due to its potent biological activities, including insecticidal, phytotoxic, antiviral, and anticancer properties.[2][3] This technical guide provides an in-depth overview of the natural sources of this compound, its primary fungal producers, detailed experimental protocols for its isolation and quantification, and an exploration of its known signaling pathways.

Natural Sources and Fungal Producers of this compound

This compound is a secondary metabolite primarily produced by fungi. The most prolific and well-documented producers belong to the genus Metarhizium, particularly strains of Metarhizium robertsii (formerly classified as Metarhizium anisopliae).[4][5][6] However, other fungal species have also been reported to produce various destruxins, including this compound.

Fungal Producers of Destruxins:

  • Metarhizium spp.: This genus is the most significant source of a wide array of destruxins.[7][8][9] M. robertsii is a notable producer of this compound.[4][10]

  • Alternaria brassicae: This phytopathogenic fungus is known to produce destruxins, contributing to its virulence in plants.[10][11]

  • Beauveria felina: A marine-derived strain of this fungus has been shown to produce new destruxins.[11]

  • Oospora destructor: This was the fungus from which destruxins were first isolated.[2][11]

  • Nigrosabulum globosum: This fungus has also been identified as a producer of destruxins.[11]

Destruxins have also been detected in insects infected with producing fungi and in plants that have formed endophytic relationships with these fungi.[7][12]

Quantitative Production of this compound

The production of this compound can vary significantly between different fungal species and strains, and is heavily influenced by culture conditions. Several studies have quantified the production of this compound, and this data is summarized in the table below.

Fungal StrainCulture ConditionsThis compound YieldReference
Metarhizium anisopliae F007Liquid Culture4.19 +/- 0.13 µg/mL[13]
Metarhizium anisopliae Mutant 7E-3 (UV induced)Liquid Culture20.59 +/- 2.65 µg/mL[13]
Metarhizium robertsii ARSEF 2575Endophytically in CowpeaDetected[7]
Metarhizium spp. ARSEF 3643Submerged Shake CultureUp to 32 mg/g dry weight of mycelium[8]

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing fungi, and the subsequent extraction, purification, and quantification of this compound.

Fungal Cultivation for Destruxin Production

Objective: To culture Metarhizium spp. for the production of this compound.

Materials:

  • A high-producing strain of Metarhizium spp. (e.g., M. anisopliae F007 or its mutants).[13]

  • Czapek Dox Broth supplemented with 0.5% peptone.[5][14]

  • Sterile baffled flasks.

  • Shaking incubator.

Protocol:

  • Inoculate 100 mL of Czapek Dox Broth with 0.5% peptone in a 250 mL baffled flask with a fresh culture of the selected Metarhizium strain.

  • Incubate the culture at 26-28°C with constant shaking at 200 rpm for 10-14 days.[5][14]

  • Monitor the culture for growth and secondary metabolite production, which typically peaks in the late stationary phase.

Extraction of this compound from Fungal Culture

Objective: To extract crude this compound from the fungal fermentation broth.

Materials:

  • Fungal culture broth from step 2.1.

  • Acetonitrile.[5]

  • Sodium Chloride (NaCl).[5]

  • Separatory funnel.

  • Rotary evaporator.

Protocol:

  • Separate the fungal mycelium from the culture broth by filtration through Whatman No. 1 filter paper.[14]

  • Mix the filtered fermentation broth with an equal volume of acetonitrile in a separatory funnel.[5][14]

  • Add 5% (w/v) NaCl to the mixture to induce phase separation.[5][14]

  • Shake the separatory funnel vigorously for 5-10 minutes and then allow the layers to separate. The upper organic layer contains 80-95% of the destruxins.[5][14]

  • Collect the upper organic layer.

  • Concentrate the organic extract to dryness using a rotary evaporator.

Purification of this compound by HPLC

Objective: To purify this compound from the crude extract using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude destruxin extract from step 2.2.

  • HPLC system with a semi-preparative C18 column.[15][16]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

Protocol:

  • Redissolve the dried crude extract in a small volume of acetonitrile.

  • Perform an initial purification step using flash chromatography on a silica gel column if the extract is highly complex.[15][16]

  • Inject the partially purified extract onto a semi-preparative C18 HPLC column.

  • Elute the destruxins using a linear gradient of acetonitrile in water.[15][16] The exact gradient will depend on the specific column and system but a starting point could be 40-80% acetonitrile over 30 minutes.

  • Monitor the elution profile using a UV detector at a low wavelength (e.g., 210 nm).

  • Collect the fractions corresponding to the this compound peak.

  • Confirm the identity and purity of the collected fractions using analytical HPLC and mass spectrometry.[5][13]

Quantitative Analysis of this compound

Objective: To accurately quantify the concentration of this compound in a sample.

Materials:

  • Purified this compound standard.

  • HPLC-MS or HPLC-UV system with an analytical C18 column.

  • Sample containing this compound.

Protocol:

  • Prepare a series of standard solutions of purified this compound of known concentrations.

  • Generate a standard curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.[5]

  • Inject the sample containing this compound into the HPLC system under the same conditions.

  • Determine the peak area of this compound in the sample.

  • Calculate the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through the modulation of several cellular signaling pathways. Its insecticidal and cytotoxic activities are of particular interest for drug development.

Insecticidal Activity: Disruption of the Immune System

This compound is a potent immunosuppressant in insects. It disrupts both cellular and humoral immunity, making the insect host more susceptible to fungal infection.[17][18]

Key effects on the insect immune system:

  • Haemocyte disruption: this compound causes ultrastructural alterations in plasmatocytes and granular haemocytes, which are key immune cells in insects.[17][18] This is believed to be a consequence of disturbances in cellular calcium balance.[17][18]

  • Inhibition of multicellular defense: It interferes with the encapsulation process, a critical defense mechanism against foreign invaders like fungal spores.[17][18] This allows the fungus to escape the host's immune response more easily.[17]

Cytotoxic Activity: V-ATPase Inhibition and Apoptosis Induction

This compound exhibits significant cytotoxic effects against various cancer cell lines.[3] One of its primary molecular targets is the Vacuolar-type H+-ATPase (V-ATPase).[11]

  • V-ATPase Inhibition: V-ATPases are proton pumps responsible for acidifying intracellular compartments.[11] Inhibition of V-ATPase by this compound disrupts cellular pH homeostasis, leading to downstream cytotoxic effects.[11]

In human cancer cells, this compound has been shown to induce apoptosis through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3]

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a crucial cell survival pathway that is often dysregulated in cancer. Inhibition of this pathway by this compound leads to the induction of intrinsic apoptosis.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification & Analysis culture Inoculate Metarhizium spp. in Czapek Dox Broth incubation Incubate at 26-28°C with shaking for 10-14 days culture->incubation filtration Filter to separate mycelium and broth incubation->filtration Harvest culture lle Liquid-Liquid Extraction with Acetonitrile & NaCl filtration->lle concentration Concentrate organic phase lle->concentration hplc Semi-preparative HPLC on C18 column concentration->hplc Crude Extract analysis Analytical HPLC-MS for identification and quantification hplc->analysis

Caption: Workflow for the production and purification of this compound.

Signaling Pathway of this compound-induced Apoptosis

apoptosis_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion destruxin_e This compound pi3k PI3K destruxin_e->pi3k Inhibits akt Akt pi3k->akt Activates bcl2 Bcl-2 family (Anti-apoptotic) akt->bcl2 Promotes bax Bax (Pro-apoptotic) akt->bax Inhibits cytochrome_c Cytochrome c release bcl2->cytochrome_c Inhibits bax->cytochrome_c Promotes apoptosis Apoptosis cytochrome_c->apoptosis Initiates

Caption: Inhibition of the PI3K/Akt pathway by this compound leads to apoptosis.

References

Synthetic Destruxin E: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin E is a naturally occurring cyclodepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae.[1][2] As a member of the destruxin family, it has garnered significant interest for its wide range of biological activities, including potent insecticidal, phytotoxic, and anticancer properties.[3][4] The synthetic variant of this compound allows for more controlled studies of its mechanisms of action and potential therapeutic applications, free from contaminants present in natural extracts. This technical guide provides an in-depth overview of the physical and chemical properties of synthetic this compound, detailed experimental protocols for its characterization and biological evaluation, and a visual representation of its known signaling pathways.

Physicochemical Properties

Synthetic this compound is a 19-membered cyclic depsipeptide composed of five amino acid residues (proline, isoleucine, N-methyl-valine, N-methyl-alanine, and β-alanine) and an epoxide-containing α-hydroxy acid.[5][6] The total synthesis of this compound has been successfully achieved, confirming its structure and allowing for the production of a pure, well-characterized compound for research purposes.[6][7][8]

Structural and General Properties
PropertyValueReference
Molecular Formula C29H47N5O8[9][10][11]
Molecular Weight 593.71 g/mol [9][12][13]
CAS Number 76689-14-0[9][10][11]
Appearance Solid powder[10]
Solubility Soluble in DMSO.[10] Considered practically insoluble in water without solubilizing agents.[14][10][14]
Storage For short-term storage (days to weeks), keep dry, dark, and at 0-4°C. For long-term storage (months to years), store at -20°C.[10][10]
Spectral Data

The spectral data of synthetic this compound are in good agreement with those of the natural product.[6]

Spectral DataKey FeaturesReference
¹H NMR (DMSO-d6) The chemical shift of the α-proton of the α-hydroxy acid is a key diagnostic signal, appearing at δ 4.99 ppm in the synthetic product, which is consistent with the natural form (δ 4.91 ppm).[6][6]
¹³C NMR Characterization of the carbon skeleton confirms the cyclic depsipeptide structure. Specific data for the synthetic compound is available in supplementary materials of synthesis papers.[15][16][15][16]
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) confirms the exact mass of the molecule.[3][17] LC-MS/MS methods are used for rapid screening and identification.[3][3][17]
Infrared (IR) Spectroscopy The IR spectrum shows characteristic absorption bands for the functional groups present, such as C=O stretching vibrations for the amide and ester bonds, and N-H and C-H stretching vibrations.[18][19][18][19]

Experimental Protocols

Total Synthesis of this compound

The first total synthesis of this compound was achieved via a multi-step process involving solid-phase peptide synthesis followed by macrolactonization and epoxide formation.[6][7][8]

Workflow for the Total Synthesis of this compound

G A Solid-Phase Peptide Synthesis of Cyclization Precursor B Macrolactonization A->B MNBA-DMAPO C Removal of Acetonide Protecting Group B->C 3 M HCl aq/1,4-dioxane D Regioselective Tosylation C->D TsCl/NEt3/DMAP E Epoxide Formation D->E K2CO3 in Isopropyl Alcohol/CH2Cl2 F Synthetic this compound E->F

Caption: General workflow for the total synthesis of this compound.

Methodology:

  • Synthesis of the Cyclization Precursor: The linear precursor peptide is synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[6]

  • Macrolactonization: The linear peptide is cleaved from the resin and undergoes intramolecular cyclization to form the 19-membered ring. A common method utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-(dimethylamino)pyridine N-oxide (DMAPO) under high dilution conditions.[6]

  • Deprotection: The acetonide protecting group on the side chain is removed using acidic conditions (e.g., 3 M HCl in dioxane) to yield a diol.[6]

  • Regioselective Tosylation: The primary alcohol of the diol is selectively tosylated using tosyl chloride (TsCl) in the presence of triethylamine (NEt3) and 4-dimethylaminopyridine (DMAP).[6]

  • Epoxide Formation: The final step involves the formation of the epoxide ring via intramolecular cyclization, typically achieved by treatment with a base such as potassium carbonate (K2CO3) in a solvent mixture like isopropyl alcohol and dichloromethane.[6]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Workflow for MTT Cytotoxicity Assay

G A Seed cells in a 96-well plate B Treat cells with serial dilutions of this compound A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[12]

  • Treatment: Prepare serial dilutions of synthetic this compound in the cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).[10]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[12]

  • Solubilization: Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance of the wells at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.[10]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Annexin V/PI Apoptosis Assay

G A Treat cells with this compound B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add FITC-Annexin V and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of synthetic this compound for the appropriate time.[20]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[7]

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[20]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are Annexin V- and PI-positive.[7]

V-ATPase Inhibition Assay

The inhibitory effect of this compound on Vacuolar-type H+-ATPase (V-ATPase) can be assessed using acridine orange staining of acidic organelles.[6]

Methodology:

  • Cell Culture: Grow cells that have prominent acidic organelles (e.g., yeast or certain mammalian cell lines).

  • Treatment: Treat the cells with varying concentrations of synthetic this compound. A known V-ATPase inhibitor, such as bafilomycin A1, can be used as a positive control.[21]

  • Acridine Orange Staining: Add acridine orange, a fluorescent dye that accumulates in acidic compartments, to the treated cells and incubate.

  • Microscopy: Observe the cells under a fluorescence microscope. In untreated cells, acridine orange will accumulate in acidic organelles, which will fluoresce bright red. In the presence of a V-ATPase inhibitor like this compound, the acidification of these organelles is blocked, and the red fluorescence will be diminished or absent.[6]

Signaling Pathways

This compound has been shown to exert its cytotoxic effects through the induction of apoptosis, which is often mediated by the inhibition of key cell survival signaling pathways.[7]

Induction of Apoptosis via the PI3K/Akt Pathway

This compound has been reported to induce apoptosis by inhibiting the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway.[7] This pathway is crucial for cell survival, proliferation, and growth.

PI3K/Akt Signaling Pathway Inhibition by this compound

G cluster_0 This compound cluster_1 Cell Survival Pathway DestruxinE This compound PI3K PI3K DestruxinE->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 family (anti-apoptotic) Akt->Bcl2 Promotes Caspases Caspase Activation Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: this compound induces apoptosis by inhibiting the PI3K/Akt signaling pathway.

V-ATPase Inhibition and Cellular Acidification

This compound is a potent inhibitor of V-ATPase.[5][6] This enzyme is responsible for acidifying various intracellular compartments, such as lysosomes and endosomes. Inhibition of V-ATPase disrupts cellular pH homeostasis, which can trigger downstream apoptotic events.

Logical Relationship of V-ATPase Inhibition

G DestruxinE This compound VATPase V-ATPase DestruxinE->VATPase Inhibits Acidification Organelle Acidification VATPase->Acidification Mediates Apoptosis Apoptosis VATPase->Apoptosis Disruption leads to Homeostasis Cellular pH Homeostasis Acidification->Homeostasis Maintains

Caption: this compound inhibits V-ATPase, leading to disruption of cellular pH and apoptosis.

Conclusion

Synthetic this compound provides a valuable tool for researchers in the fields of cancer biology, drug discovery, and toxicology. Its well-defined chemical structure and availability in a pure form allow for precise and reproducible experimental outcomes. The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for investigating the multifaceted biological activities of this potent cyclodepsipeptide. Further research into the specific molecular targets and signaling cascades affected by this compound will continue to uncover its full therapeutic potential.

References

The Biological Activity Spectrum of Destruxin E and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae.[1][2] These secondary metabolites exhibit a broad range of biological activities, including potent insecticidal, phytotoxic, antiviral, antiangiogenic, and anticancer effects.[2][3] Among the various analogs, Destruxin E has garnered significant attention for its pronounced cytotoxicity against cancer cell lines, often at nanomolar concentrations.[4][5]

This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs. It summarizes quantitative data, details experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows to support further research and drug development efforts.

Anticancer and Cytotoxic Activity

This compound, along with its analogs Destruxin A and B, demonstrates significant cytotoxic and antiproliferative activities against a variety of human cancer cell lines.[6] Notably, this compound is often the most potent of the common derivatives, with activity in the nanomolar range, whereas Destruxins A and B typically show activity in the micromolar range.[2][4] The primary mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of critical cell survival pathways.[1][6]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound and its common analogs against various human cancer cell lines.

Table 1: IC50 Values of Destruxins A, B, and E in Human Cancer Cell Lines

Destruxin Analog Cancer Cell Line Cancer Type IC50 Value Exposure Time
Destruxin A HCT116 Colon Carcinoma 6.14 µM 48 hours
Destruxin B HCT116 Colon Carcinoma 3.64 µM 48 hours
This compound HCT116 Colon Carcinoma 67 nM 48 hours
Destruxin B A549 Non-small Cell Lung Cancer 4.9 µM 48 hours[1][7]
Destruxin B H1299 Non-small Cell Lung Cancer 4.1 µM Not Specified[1][7]
Destruxin A KB-3-1 Cervical Carcinoma Micromolar Range Not Specified[1]
Destruxin B KB-3-1 Cervical Carcinoma Micromolar Range Not Specified[1]
Destruxin A CaCo-2 Colorectal Adenocarcinoma Micromolar Range Not Specified[1]

| Destruxin B | CaCo-2 | Colorectal Adenocarcinoma | Micromolar Range | Not Specified[1] |

Source: Compiled from in vitro studies.[6]

Mechanisms of Action & Signaling Pathways

1.2.1. Inhibition of the PI3K/Akt Signaling Pathway The cytotoxicity of destruxins is strongly associated with the inhibition of the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[2][6] By inhibiting this pathway, this compound promotes apoptosis and prevents cancer cell proliferation.

PI3K_Akt_Pathway Inhibition of PI3K/Akt Pathway by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PIP3->Akt Recruits PDK1->Akt Phosphorylates Akt_active Akt (active) mTORC1 mTORC1 Akt_active->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt_active->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes DestruxinE This compound DestruxinE->PI3K Inhibits GF Growth Factor GF->RTK Binds Intrinsic_Apoptosis_Pathway Activation of Intrinsic Apoptosis by Destruxins cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade Destruxins This compound & Analogs Bcl2_anti Anti-apoptotic (e.g., Mcl-1, Bcl-2) Destruxins->Bcl2_anti Inhibits Bax_pro Pro-apoptotic (e.g., Bax, Bak) Destruxins->Bax_pro Activates Bcl2_anti->Bax_pro Mito Mitochondrial Outer Membrane Permeabilization Bax_pro->Mito CytoC Cytochrome c (released) Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes MTT_Assay_Workflow Experimental Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells 1. Seed Cells (96-well plate, 24h) Start->Seed_Cells Add_Destruxin 2. Add Serial Dilutions of this compound Seed_Cells->Add_Destruxin Incubate 3. Incubate (e.g., 48 hours) Add_Destruxin->Incubate Add_MTT 4. Add MTT Reagent (Incubate 2-4h) Incubate->Add_MTT Solubilize 5. Solubilize Formazan (Add DMSO) Add_MTT->Solubilize Read_Absorbance 6. Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze 7. Calculate Viability & Determine IC50 Read_Absorbance->Analyze End End Analyze->End Anti_HBV_Workflow Experimental Workflow for In Vitro Anti-HBV Assay cluster_analysis Analysis Start Start Culture_Cells 1. Culture HepG2.2.15 cells Start->Culture_Cells Treat_Cells 2. Treat with this compound Culture_Cells->Treat_Cells Collect_Supernatant 3. Collect Supernatant & Lyse Cells Treat_Cells->Collect_Supernatant ELISA 4a. Quantify HBsAg/HBeAg (ELISA) Collect_Supernatant->ELISA qPCR 4b. Quantify HBV-DNA (qPCR) Collect_Supernatant->qPCR Calculate_IC50 5. Determine IC50 Values ELISA->Calculate_IC50 qPCR->Calculate_IC50 End End Calculate_IC50->End

References

An In-depth Technical Guide to the Early Studies on the Insecticidal Effects of Destruxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins, a class of cyclic hexadepsipeptide mycotoxins, were first identified in the early 1960s from the entomopathogenic fungus Metarhizium anisopliae (then known as Oospora destructor). These secondary metabolites have since been recognized for their potent insecticidal properties and have been the subject of extensive research for their potential as biocontrol agents. This technical guide provides a comprehensive overview of the foundational studies that first elucidated the insecticidal effects of destruxins, with a focus on the original experimental methodologies, quantitative toxicity data, and early hypotheses on their mechanism of action.

Early Discoveries and Foundational Research

The initial discovery and characterization of destruxins were pioneered by Japanese scientist Yoshinori Kodaira. His work in the early 1960s laid the groundwork for all subsequent research into these fascinating compounds.

A landmark study by Kodaira in 1961 first reported the isolation of two toxic substances, which he named destruxin A and B, from Oospora destructor.[1] A subsequent paper in 1962 detailed the isolation, purification, and initial toxicity assessments of these compounds.[2] This early research was pivotal, as it was the first to demonstrate the insecticidal potential of purified fungal metabolites.

A decade later, Suzuki and his colleagues in 1971 accomplished another significant milestone by being the first to detect destruxins in the bodies of moribund insects that had been infected with the fungus.[1] This provided crucial evidence that destruxins were not just laboratory curiosities but were actively produced during the fungal infection process and likely played a role in insect mortality.

Quantitative Toxicity Data from Early Bioassays

Early investigations into the insecticidal activity of destruxins focused on determining their lethal dosage against various insect species. The primary methods of administration in these foundational studies were injection and feeding.

Table 1: Summary of Early Quantitative Toxicity Data for Destruxins

DestruxinInsect SpeciesMethod of AdministrationLD50/Toxicity MetricReference
Destruxin A & B (mixture)Silkworm (Bombyx mori)InjectionStrong toxicity observedKodaira, 1962[2]
Destruxin A & B (mixture)Potato Lady Beetle (Epilachna vigintioctopunctata)FeedingLower toxicity compared to injectionKodaira, 1962[2]
Destruxin A & B (mixture)MouseInjectionStrong toxicity observedKodaira, 1962[2]

Detailed Methodologies of Early Experiments

Understanding the experimental protocols of the early studies is critical for appreciating the historical context and for replicating or building upon this foundational work.

Isolation and Purification of Destruxins (Kodaira, 1962)

The initial isolation of destruxins A and B involved a multi-step extraction and purification process from both the culture filtrate and the fungal mats of Oospora destructor.

  • Culture Conditions: The fungus was cultured in a suitable liquid medium, and after a specific incubation period, the fungal mats and the culture filtrate were separated.

  • Extraction: An active syrup was extracted from both the filtrate and the fungal mats.

  • Purification: The active syrup underwent further purification steps to yield crystalline forms of destruxin A and B.

Insect Bioassays (Kodaira, 1962)

The insecticidal activity of the purified destruxins was assessed using bioassays on silkworm larvae and potato lady beetles.

  • Test Substances: Purified destruxin A and B were used. The exact solvent and concentration preparations were detailed in the original publication.

  • Insect Models:

    • Silkworm (Bombyx mori): Utilized for injection studies.

    • Potato Lady Beetle (Epilachna vigintioctopunctata): Employed for feeding assays.

  • Administration Methods:

    • Injection: A specific volume of the destruxin solution was injected directly into the hemocoel of the silkworm larvae.

    • Feeding: The destruxins were incorporated into the diet of the potato lady beetles.

  • Observation and Endpoints: The primary endpoint was mortality. Observations were also made on the behavior and any visible symptoms of toxicity in the treated insects.

Early Hypotheses on the Mechanism of Action

The initial studies on the effects of destruxins on insects provided the first clues into their mode of action. Early researchers observed distinct symptoms in poisoned insects, leading to preliminary hypotheses about the physiological systems being targeted.

Observed Symptoms and Early Interpretations
  • Paralysis: A common symptom observed in insects injected with destruxins was rapid paralysis. This led to the early hypothesis that destruxins act as neurotoxins or myotoxins.

  • Muscle Contraction: Some studies noted that the paralysis was often preceded by a period of sustained muscle contraction, suggesting a direct effect on the insect's musculature.

Initial Insights into the Molecular Mechanism

Later research, building upon these early observations, began to unravel the molecular mechanisms. It was discovered that destruxins have a novel mode of action on the muscle membranes of lepidopteran insects, causing depolarization by opening calcium channels.[1] This influx of calcium ions leads to the observed tetanic paralysis.

Visualizing Early Experimental Workflows and Hypothesized Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflows and the early hypothesized signaling pathways.

experimental_workflow cluster_extraction Destruxin Isolation and Purification cluster_bioassay Insect Bioassay culture Fungal Culture (Oospora destructor) separation Separation of Filtrate and Mycelia culture->separation extraction Extraction of Active Syrup separation->extraction purification Purification of Destruxins A & B extraction->purification injection Injection Assay (Silkworm) purification->injection feeding Feeding Assay (Potato Lady Beetle) purification->feeding observation Observation of Toxicity and Mortality injection->observation feeding->observation mechanism_pathway destruxin Destruxin muscle_membrane Insect Muscle Membrane destruxin->muscle_membrane Interacts with ca_channel Calcium Ion Channel muscle_membrane->ca_channel Opens ca_influx Increased Intracellular Calcium (Ca2+) ca_channel->ca_influx contraction Sustained Muscle Contraction ca_influx->contraction paralysis Tetanic Paralysis contraction->paralysis

References

Methodological & Application

Application Notes and Protocols for Destruxin E Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin E, a cyclic hexadepsipeptide isolated from the entomopathogenic fungus Metarhizium anisopliae, has emerged as a compound of significant interest in cancer research.[1][2] Like other members of the destruxin family, this compound exhibits potent cytotoxic and antiproliferative activities against a variety of human cancer cell lines.[1][2] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3] These application notes provide a comprehensive guide to assessing the cytotoxic effects of this compound in cancer cell lines, including detailed experimental protocols and data presentation.

This compound's cytotoxic effects are notably more potent than those of Destruxin A and B, often exhibiting activity in the nanomolar range.[1][2] Its anticancer activity is associated with the inhibition of the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][2][3] Furthermore, this compound has been shown to induce intrinsic apoptosis.[1]

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic potency of this compound is cell-line specific and dependent on the duration of exposure. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in comparison to Destruxin A and B in various human cancer cell lines.

Cancer Cell LineDestruxin A (µM)Destruxin B (µM)This compound (nM)Exposure Time (h)
HCT116 (Colon Carcinoma)>10>106748
CaCo-2 (Colorectal Adenocarcinoma)>10>10~25048
KB-3-1 (Cervical Carcinoma)~10~6~10048
A549 (Non-small Cell Lung Cancer)>10>10>50048

Table 1: Comparative IC50 values of Destruxins A, B, and E in various human cancer cell lines after 48 hours of exposure. Data compiled from multiple sources. It is important to note that cytotoxic potency can vary based on experimental conditions.[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][5]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from low nanomolar to micromolar).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (cells with medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3][6]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[3][6] A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).[4]

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat 24h incubate Incubate (24-72h) treat->incubate mtt Add MTT Solution incubate->mtt formazan Incubate (2-4h) (Formazan Formation) mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time. Include an untreated control.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Cell Washing:

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Signaling Pathways

Destruxins have been shown to impact key signaling pathways involved in cancer cell proliferation and survival.

PI3K_Akt_Pathway_Inhibition Destruxin_E This compound PI3K PI3K Destruxin_E->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Inhibition of the PI3K/Akt signaling pathway by this compound.

Intrinsic_Apoptosis_Pathway Destruxin Destruxin B/E PUMA PUMA upregulation Destruxin->PUMA Mcl1 Mcl-1 downregulation Destruxin->Mcl1 Bax Bax PUMA->Bax Mcl1->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 activation Mitochondrion->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Activation of the intrinsic apoptosis pathway by Destruxins.

Conclusion

This compound represents a promising natural compound for cancer research and drug development. Its potent cytotoxic effects, particularly in the nanomolar range for some cell lines, warrant further investigation. The protocols and data presented here provide a solid framework for researchers to explore the anticancer potential of this compound in various cancer cell line models. For robust and reproducible results, it is crucial to carefully optimize experimental conditions for specific cell lines.

References

In Vivo Experimental Design for Destruxin A and E Studies in Insects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the insecticidal and immunomodulatory effects of Destruxins A and E. The protocols outlined below are intended to serve as a foundation for researchers, which can be adapted based on the specific insect species and research objectives.

Introduction to Destruxins A and E

Destruxins are a class of cyclic hexadepsipeptide mycotoxins produced by entomopathogenic fungi, most notably Metarhizium anisopliae.[1] Among the various analogues, Destruxin A (DA) and Destruxin E (DE) are of significant interest due to their potent biological activities.[2] DA is one of the most abundant and biologically active, known for its insecticidal, phytotoxic, and antiviral properties.[3] A primary mechanism of its insecticidal action is the suppression of the host's innate immune system, making it a promising candidate for novel biopesticides.[1][3] this compound is also recognized for its potent effects on insect hemocytes, the primary immune cells, and its ability to disrupt the multicellular defense mechanisms of the host.[4] Understanding the in vivo effects of these compounds is crucial for their development as bio-insecticides and for studying fundamental insect physiology and immunology.

General Experimental Workflow

A typical in vivo study involving Destruxins A and E follows a standardized workflow to ensure reproducibility and accurate data interpretation.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis InsectRearing Insect Rearing & Synchronization DestruxinPrep Destruxin A/E Solution Preparation DoseResponse Dose-Response Bioassay DestruxinPrep->DoseResponse Treatment Insect Treatment (Injection, Ingestion, Topical) DoseResponse->Treatment Observation Observation & Mortality Recording Treatment->Observation DataAnalysis Data Analysis (LD50/LC50 Calculation) Observation->DataAnalysis PhysiologicalAssays Physiological & Biochemical Assays DataAnalysis->PhysiologicalAssays Histopathology Histopathological Examination PhysiologicalAssays->Histopathology

Caption: General experimental workflow for in vivo studies of Destruxins A and E in insects.

Quantitative Toxicity Data

The insecticidal activity of Destruxins A and E can vary significantly depending on the insect species, larval stage, and method of application.[5] The following tables summarize the lethal dose (LD₅₀) and lethal concentration (LC₅₀) values from various studies.

Table 1: In Vivo Toxicity of Destruxin A
Target OrganismBioassay MethodLD₅₀ / LC₅₀Observation TimeReference
Spodoptera litura (12-day-old larvae)Topical Application0.237 µg/gNot Specified[6]
Spodoptera litura (12-day-old larvae)Ingestion Assay0.17 µg/gNot Specified[6]
Spodoptera litura (12-day-old larvae)Combined Application0.045 µg/gNot Specified[6]
Bombyx mori (2nd instar larvae)Hemocoel Injection1.5 µg/gUp to 12 days[5]
Aphis citricolaIngestionLC₅₀: 0.041 mg/LNot Specified[7]
Table 2: Comparative and In Vitro Toxicity of Destruxins
Compound(s)TargetAssay TypeMetricValueObservation TimeReference
Destruxin ASpodoptera frugiperda (Sf9 cells)In Vitro CytotoxicityLC₅₀5-12 ppm24 hours[5][7]
This compoundSpodoptera frugiperda (Sf9 cells)In Vitro Cytotoxicity-No effect up to 500 ppm24 hours[1][7]
Destruxin A, B, EHuman leukemic HL60 cellsIn Vitro Cytotoxicity-No effect up to 500 ppm24 hours[1][7]
This compoundGalleria mellonella larvaeIn VivoLC₅₀Toxic dose usedNot Specified[4]

Note: Direct comparison of toxicity values should be made with caution due to variations in experimental conditions across studies.

Experimental Protocols

Insect Rearing and Synchronization

Consistent and reliable results depend on a healthy and synchronized insect population.

  • Rearing Conditions: Maintain insects under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% Relative Humidity, 16:8 hour light:dark photoperiod).[8]

  • Diet: Utilize a standardized artificial diet or host plant to ensure uniform nutritional status.[4]

  • Synchronization: Use insects of the same developmental stage (e.g., specific instar larvae) and age to minimize variability in susceptibility.[7]

Preparation of Destruxin Solutions
  • Stock Solution: Dissolve Destruxin A or E in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetone to create a high-concentration stock solution (e.g., 10 mg/mL).[7]

  • Working Solutions: Prepare serial dilutions of the stock solution in an appropriate carrier solvent (e.g., sterile phosphate-buffered saline (PBS) or insect saline) to achieve the desired final concentrations for the bioassay.

  • Solvent Control: The final concentration of the organic solvent in the working solutions should be non-toxic to the insects (typically <1% for DMSO).[5] Always include a solvent-only control group in the experimental design.[7]

Mortality Bioassay (LD₅₀/LC₅₀ Determination)

This protocol is designed to determine the median lethal dose (LD₅₀) or concentration (LC₅₀) of Destruxins A and E.

4.3.1. Hemocoel Injection

This method introduces the toxin directly into the insect's circulatory system, bypassing external barriers.[5]

  • Insect Handling: Anesthetize insects using CO₂ or by chilling on ice for a few minutes.[5]

  • Injection: Using a microinjection system with a fine glass capillary, inject a precise volume (e.g., 0.1-1 µL) of the Destruxin working solution into the hemocoel, typically in the dorsal thoracic region or between abdominal segments.[8]

  • Control Groups: Include a group injected with the solvent vehicle only and an untreated control group.

  • Post-Injection Care: House the treated insects individually or in small groups in containers with access to food and water. Maintain them under standard rearing conditions.[5]

  • Mortality Assessment: Record mortality at regular intervals (e.g., 12, 24, 48, 72, and 96 hours) post-injection.[5] An insect is considered dead if it shows no movement when gently prodded.

  • Data Analysis: Calculate the LD₅₀ value and its confidence limits using probit analysis or a similar statistical method.

4.3.2. Ingestion Assay

This method is suitable for assessing the oral toxicity of Destruxins.

  • Diet Incorporation: For insects that feed on an artificial diet, incorporate various concentrations of Destruxin A or E into the diet.

  • Leaf-Dip Method: For herbivorous insects, dip host plant leaves into the Destruxin solutions for a set time (e.g., 10-30 seconds), then allow them to air-dry before providing them to the insects.[8]

  • Feeding Period: Allow the insects to feed on the treated diet or leaves for a specific duration.

  • Observation and Data Analysis: Monitor mortality as described for the injection bioassay and calculate the LC₅₀.

4.3.3. Topical Application

This method evaluates the contact toxicity of the Destruxins.

  • Application: Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the Destruxin solution to the dorsal thoracic region of each insect.[8]

  • Observation and Data Analysis: Monitor mortality and calculate the LD₅₀ as previously described.

G cluster_prep Preparation cluster_methods Application Methods cluster_outcome Outcome Insects Synchronized Insects Injection Hemocoel Injection Insects->Injection Ingestion Ingestion Assay Insects->Ingestion Topical Topical Application Insects->Topical Destruxin Destruxin Solutions Destruxin->Injection Destruxin->Ingestion Destruxin->Topical Monitoring Mortality Monitoring Injection->Monitoring Ingestion->Monitoring Topical->Monitoring Analysis LD50/LC50 Calculation Monitoring->Analysis G DestruxinA Destruxin A/E TollImd Toll/Imd Pathways DestruxinA->TollImd Inhibits Suppression Immune Suppression DestruxinA->Suppression GeneExpression Immune Gene Expression (e.g., AMPs) TollImd->GeneExpression Regulates ImmuneResponse Humoral & Cellular Immunity GeneExpression->ImmuneResponse

References

Application of Destruxin E in Antiviral Research Against Hepatitis B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins, a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, have garnered scientific interest for their diverse biological activities, including potent antiviral effects. Among these, Destruxin E, alongside its analogs Destruxin A and B, has demonstrated significant inhibitory effects on Hepatitis B Virus (HBV) replication in preclinical studies. This document provides a comprehensive overview of the application of this compound in anti-HBV research, summarizing the available data and providing detailed, adaptable protocols for its investigation. While specific quantitative data for pure this compound is limited in the current literature, the information presented herein is based on studies of crude destruxin mixtures and the closely related Destruxin B, offering a solid foundation for further research into the specific antiviral properties of this compound.

Mechanism of Action

The primary mechanism by which destruxins inhibit HBV replication is through the suppression of viral gene expression at the transcriptional level.[1][2] Studies on crude extracts containing this compound and on purified Destruxin B have shown a significant, dose-dependent reduction in the levels of HBV messenger RNA (mRNA) transcripts.[1][2] This leads to a subsequent decrease in the production of viral proteins, such as the Hepatitis B surface antigen (HBsAg) and the Hepatitis B e-antigen (HBeAg), and ultimately inhibits the replication of the viral DNA.[1] The cytotoxic effects of this compound have been observed in various cancer cell lines, with IC50 values in the nanomolar to low micromolar range, indicating potent biological activity that necessitates careful dose-response studies to determine the therapeutic window for antiviral applications.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-HBV activity of crude destruxin mixtures (containing this compound) and pure Destruxin B. This data is provided to serve as a reference for designing experiments with pure this compound.

Table 1: In Vitro Anti-HBV Activity of Crude Destruxins [1]

ParameterTargetCell LineIC50 Value
Inhibition of HBsAg ProductionHBsAgHepG2.2.15~1.2 µg/mL
Inhibition of HBeAg ProductionHBeAgHepG2.2.15~1.4 µg/mL

Table 2: In Vitro Anti-HBV Activity of Destruxin B [2]

ParameterTargetCell LineEC50 Value
Suppression of HBsAg ProductionHBsAgHep3B0.5 µM

Experimental Protocols

The following protocols are generalized methodologies adapted from studies on crude destruxins and Destruxin B for the in vitro evaluation of the anti-HBV activity of this compound.

Protocol 1: In Vitro Anti-HBV Activity Assessment in HepG2.2.15 Cells

Objective: To determine the effect of this compound on the production of HBV antigens (HBsAg and HBeAg) and the replication of HBV DNA in a stable HBV-producing cell line.

Materials:

  • HepG2.2.15 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (of known purity)

  • Phosphate Buffered Saline (PBS)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for HBsAg and HBeAg

  • DNA extraction kit

  • Primers and probes for HBV DNA quantitative PCR (qPCR)

  • Cell viability assay kit (e.g., MTT, MTS)

Procedure:

  • Cell Culture: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed the cells in 24-well plates at a density that allows for logarithmic growth during the experiment.

  • Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and a positive control (e.g., a known HBV inhibitor like Lamivudine).

  • Incubation: Incubate the treated cells for a defined period (e.g., 48-72 hours).

  • Supernatant Collection: Collect the cell culture supernatant for the analysis of secreted HBsAg and HBeAg.

  • Cell Lysis: Wash the cells with PBS and lyse them for the extraction of intracellular HBV DNA.

  • Antigen Quantification (ELISA): Quantify the levels of HBsAg and HBeAg in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • DNA Quantification (qPCR): Extract intracellular HBV DNA from the cell lysates. Perform qPCR to quantify the HBV DNA copy number.

  • Cytotoxicity Assay: In a parallel plate, perform a cell viability assay to assess the cytotoxic effect of this compound at the tested concentrations.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for HBsAg and HBeAg production and the 50% effective concentration (EC50) for HBV DNA replication. Determine the 50% cytotoxic concentration (CC50) from the cell viability data. Calculate the selectivity index (SI = CC50/IC50 or CC50/EC50).

Protocol 2: Analysis of HBV mRNA Levels

Objective: To determine if this compound inhibits HBV replication by affecting viral mRNA levels.

Materials:

  • Reagents from Protocol 1

  • RNA extraction kit

  • Reverse transcription kit

  • Primers and probes for HBV mRNA transcripts (e.g., 3.5 kb, 2.4/2.1 kb)

  • qPCR instrument

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • RNA Extraction: After the incubation period, wash the cells with PBS and extract total RNA using a suitable RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Analysis: Perform qPCR on the cDNA using primers and probes specific for different HBV mRNA transcripts. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Analyze the relative expression levels of HBV mRNA in this compound-treated cells compared to the vehicle control.

Visualizations

Experimental Workflow for In Vitro Anti-HBV Testing

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Analysis cluster_data Data Interpretation start Seed HepG2.2.15 Cells treat Treat with this compound (various concentrations) start->treat incubate Incubate for 48-72h treat->incubate elisa Quantify HBsAg & HBeAg (ELISA) incubate->elisa qpcr Quantify HBV DNA (qPCR) incubate->qpcr mrna Analyze HBV mRNA (RT-qPCR) incubate->mrna cyto Assess Cytotoxicity (e.g., MTT Assay) incubate->cyto ic50 Calculate IC50/EC50 elisa->ic50 qpcr->ic50 cc50 Calculate CC50 cyto->cc50 si Determine Selectivity Index (SI) ic50->si cc50->si

Caption: Workflow for evaluating the anti-HBV activity of this compound.

Proposed Mechanism of Action of Destruxins against HBV

mechanism_of_action cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA HBV cccDNA transcription Transcription cccDNA->transcription RNA Polymerase II hbv_mrna HBV mRNA transcription->hbv_mrna translation Translation hbv_mrna->translation replication HBV DNA Replication hbv_mrna->replication viral_proteins HBV Proteins (HBsAg, HBeAg, etc.) translation->viral_proteins destruxin_e This compound destruxin_e->transcription Inhibition

Caption: Proposed mechanism of this compound's anti-HBV activity.

Conclusion and Future Directions

The available evidence strongly suggests that destruxins, including this compound, are potent inhibitors of HBV replication. The primary mechanism of action appears to be the suppression of viral mRNA synthesis. However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Key future research directions should include:

  • Determination of Specific Activity: Conducting detailed in vitro studies to determine the precise IC50, EC50, and CC50 values of purified this compound.

  • Mechanism Elucidation: Investigating the specific molecular targets and signaling pathways modulated by this compound to suppress HBV transcription.

  • In Vivo Efficacy: Evaluating the antiviral efficacy and safety of this compound in animal models of HBV infection.

  • Structure-Activity Relationship Studies: Synthesizing and testing this compound analogs to identify compounds with improved antiviral activity and a better safety profile.

The protocols and information provided herein offer a robust starting point for researchers to further explore the promising anti-HBV potential of this compound.

References

Application Notes and Protocols for the Total Synthesis of Destru-xin E and its Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destruxin E is a naturally occurring cyclic hexadepsipeptide with potent inhibitory activity against vacuolar-type H+-ATPase (V-ATPase), making it a molecule of significant interest in drug discovery and development, particularly in oncology. This document provides detailed application notes and protocols for the total synthesis of this compound and its diastereomers, based on the first reported total synthesis by Yoshida et al.[1] This methodology utilizes a convergent strategy involving solid-phase peptide synthesis (SPPS) of the linear precursor, followed by a key macrolactonization step and subsequent epoxidation to yield the final product. The synthesis of the corresponding diastereomer allows for crucial structure-activity relationship (SAR) studies.

Introduction

This compound is a member of the destruxin family of mycotoxins produced by various entomopathogenic fungi.[1] Its unique 19-membered cyclic structure, composed of five amino acids and an α-hydroxy acid moiety containing an epoxide, is responsible for its biological activity. The primary molecular target of this compound is the V-ATPase, a proton pump essential for the acidification of intracellular compartments and the regulation of extracellular pH in various cell types, including cancer cells.[1][2] Inhibition of V-ATPase can disrupt tumor metabolism and survival, highlighting the therapeutic potential of this compound and its analogs.

The stereochemistry of the epoxide group has been shown to be critical for its potent V-ATPase inhibitory activity.[1] Therefore, stereoselective synthesis of this compound and its diastereomers is essential for detailed biological evaluation and the development of novel anti-cancer agents. The following protocols detail a robust and reproducible method to achieve this.

Data Presentation

Table 1: V-ATPase Inhibitory Activity of this compound and its Diastereomer
CompoundStereochemistry of EpoxideV-ATPase Inhibitory Activity (IC50, µM)
This compound(S)0.4[1][2]
epi-Destruxin E(R)> 4.0[1]

Experimental Protocols

The total synthesis of this compound can be divided into three main stages:

  • Solid-Phase Peptide Synthesis (SPPS) of the Linear Depsipeptide Precursor.

  • Solution-Phase Macrolactonization.

  • Epoxidation of the Side Chain.

Protocol 1: Solid-Phase Peptide Synthesis of the Linear Precursor

This protocol describes the synthesis of the linear precursor of this compound on a 2-chlorotrityl chloride resin using Fmoc/tBu strategy.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-β-Ala-OH

  • Fmoc-N-Me-Ala-OH

  • Fmoc-N-Me-Val-OH

  • Fmoc-Ile-OH

  • (2S,3S)-3-(tert-Butyldimethylsilyloxy)-2-hydroxy-4-methylpentanoic acid coupled with L-proline methyl ester (HA-Pro-OMe)

  • DIPEA (N,N-Diisopropylethylamine)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • 20% Piperidine in DMF (N,N-Dimethylformamide)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA/TIS/H2O (95:2.5:2.5) cleavage cocktail

  • Diethyl ether

Procedure:

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes. Add a solution of Fmoc-β-Ala-OH (2.0 equiv.) and DIPEA (4.0 equiv.) in DCM and shake for 2 hours. Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes. Wash the resin with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (Fmoc-N-Me-Ala-OH, 3.0 equiv.), HBTU (3.0 equiv.), and DIPEA (6.0 equiv.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Fmoc-N-Me-Val-OH and Fmoc-Ile-OH.

  • Coupling of the Dipeptide Unit: Couple the final dipeptide unit (HA-Pro-OMe) using the same procedure as in step 3.

  • Cleavage from Resin: After the final coupling, wash the resin with DCM. Treat the resin with the cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 2 hours. Filter the resin and collect the filtrate.

  • Precipitation and Purification: Precipitate the crude linear peptide by adding cold diethyl ether. Centrifuge to collect the peptide and wash with cold diethyl ether. Dry the peptide under vacuum. The crude product can be purified by flash chromatography.

Protocol 2: Macrolactonization

This protocol describes the cyclization of the linear precursor in solution using 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-(dimethylamino)pyridine N-oxide (DMAPO).

Materials:

  • Crude linear depsipeptide precursor

  • Anhydrous DCM

  • MNBA (2-methyl-6-nitrobenzoic anhydride)

  • DMAPO (4-(Dimethylamino)pyridine N-oxide)

  • Saturated sodium bicarbonate solution

Procedure:

  • High-Dilution Setup: Dissolve the crude linear peptide in a large volume of anhydrous DCM under an inert atmosphere (e.g., Argon) to achieve a final concentration of approximately 1 mM. This high-dilution condition is crucial to favor intramolecular cyclization.

  • Addition of Reagents: To the stirred solution of the linear precursor, add MNBA (1.5 equiv.) and DMAPO (0.1 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude cyclic product by flash chromatography on silica gel to obtain the desired macrolactone.

Protocol 3: Epoxidation

This protocol describes the final three-step sequence to introduce the epoxide moiety.

Materials:

  • Cyclic precursor with protected diol

  • 3 M HCl in 1,4-dioxane

  • TsCl (p-Toluenesulfonyl chloride)

  • Triethylamine (NEt3)

  • DMAP (4-(Dimethylamino)pyridine)

  • Potassium carbonate (K2CO3)

  • Isopropyl alcohol

Procedure:

  • Deprotection of the Diol: Treat the cyclic precursor with 3 M HCl in 1,4-dioxane at 10 °C to remove the acetonide protecting group, yielding the diol.[1]

  • Regioselective Tosylation: To a solution of the diol in DCM, add TsCl (1.1 equiv.), triethylamine (1.5 equiv.), and a catalytic amount of DMAP at room temperature. Stir until the reaction is complete (monitored by TLC). This step selectively tosylates the primary alcohol.[1]

  • Epoxide Formation: To a solution of the tosylate in a mixture of isopropyl alcohol and DCM, add potassium carbonate (K2CO3). Stir the mixture at room temperature until the formation of the epoxide is complete. Using a less nucleophilic alcohol like isopropanol is crucial to avoid ring-opening of the macrocycle.[1]

  • Purification: After completion, filter the reaction mixture and concentrate the filtrate. Purify the crude product by preparative HPLC to yield pure this compound.

Mandatory Visualization

Synthetic Workflow for this compound

Destruxin_E_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) resin 2-Cl-Trt Resin loading 1. Load Fmoc-β-Ala-OH resin->loading DIPEA, DCM deprotection1 2. Fmoc Deprotection loading->deprotection1 20% Piperidine/DMF coupling1 3. Couple Fmoc-N-Me-Ala-OH deprotection1->coupling1 HBTU, DIPEA, DMF deprotection2 4. Fmoc Deprotection coupling1->deprotection2 20% Piperidine/DMF coupling2 5. Couple Fmoc-N-Me-Val-OH deprotection2->coupling2 HBTU, DIPEA, DMF deprotection3 6. Fmoc Deprotection coupling2->deprotection3 20% Piperidine/DMF coupling3 7. Couple Fmoc-Ile-OH deprotection3->coupling3 HBTU, DIPEA, DMF deprotection4 8. Fmoc Deprotection coupling3->deprotection4 20% Piperidine/DMF coupling4 9. Couple HA-Pro-OMe deprotection4->coupling4 HBTU, DIPEA, DMF cleavage 10. Cleavage from Resin coupling4->cleavage TFA/TIS/H2O linear_precursor Linear Precursor cleavage->linear_precursor macrolactonization Macrolactonization (MNBA, DMAPO, DCM) linear_precursor->macrolactonization cyclic_precursor Cyclic Precursor (protected diol) macrolactonization->cyclic_precursor deprotection_diol Diol Deprotection (3M HCl/Dioxane) cyclic_precursor->deprotection_diol diol Diol Intermediate deprotection_diol->diol tosylation Regioselective Tosylation (TsCl, NEt3, DMAP) diol->tosylation tosylate Tosylate Intermediate tosylation->tosylate epoxidation Epoxidation (K2CO3, i-PrOH/DCM) tosylate->epoxidation destruxin_e This compound epoxidation->destruxin_e

Caption: Synthetic workflow for the total synthesis of this compound.

V-ATPase Inhibition by this compound

V_ATPase_Inhibition V0 V0 Domain (Proton Channel) H_out H+ V0->H_out Proton Pumping V1 V1 Domain (ATP Hydrolysis) V1->V0 ADP_Pi ADP + Pi V1->ADP_Pi ATP ATP ATP->V1 H_in H+ H_in->V0 Destruxin_E This compound Destruxin_E->V0 Inhibition Inhibition Destruxin_E->Inhibition

Caption: Mechanism of V-ATPase inhibition by this compound.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Destruxin E Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, exhibiting a range of biological activities, including insecticidal, antiviral, and cytotoxic effects. Destruxin E, in particular, has garnered significant interest due to its potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase), a key proton pump involved in pH homeostasis in eukaryotic cells.[1][2] This inhibitory activity makes this compound a valuable molecular probe for studying V-ATPase function and a potential lead compound for the development of novel therapeutics targeting diseases associated with V-ATPase dysregulation, such as cancer and osteoporosis.

The chemical synthesis of this compound and its analogs is crucial for structure-activity relationship (SAR) studies and the development of more potent and selective derivatives. Solid-phase peptide synthesis (SPPS) offers an efficient and streamlined approach for the assembly of the linear depsipeptide precursor of this compound. These application notes provide detailed protocols for the SPPS of this compound precursors, data on the purity of intermediates, and a schematic representation of the synthetic workflow and the biological target of this compound.

Data Presentation

The synthesis of the linear precursor of this compound involves the sequential coupling of five amino acids and one α-hydroxy acid derivative onto a solid support. The purity of the peptide intermediates is a critical factor for the success of the subsequent cyclization and modification steps. The following table summarizes the purity of the peptide intermediates obtained during the solid-phase synthesis of the this compound precursor, as determined by reversed-phase high-performance liquid chromatography (RP-HPLC) analysis.

Step No.Peptide Fragment on ResinPurity (%)
1Fmoc-β-Ala-Trityl Resin-
2Fmoc-MeAla-β-Ala-Trityl ResinHigh
3Fmoc-MeVal-MeAla-β-Ala-Trityl Resin99
4Fmoc-Ile-MeVal-MeAla-β-Ala-Trityl Resin92
5(HO)-HA-Pro-Ile-MeVal-MeAla-β-Ala-Trityl Resin-

Purity was monitored by RP-HPLC-MS analysis of the cleaved peptide from a small sample of resin at each step.[1]

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of the linear precursor of this compound using the Fmoc/tBu strategy.

Protocol 1: Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a fritted reaction vessel.

  • Loading of the First Amino Acid (Fmoc-β-Ala-OH):

    • Dissolve Fmoc-β-Ala-OH (2.0 eq.) and diisopropylethylamine (DIPEA) (4.0 eq.) in DCM.

    • Add the amino acid solution to the swollen resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the reaction vessel and wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).

  • Capping:

    • To cap any unreacted sites on the resin, treat the resin with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.

    • Drain and wash the resin with DCM (3x) and DMF (3x).

    • Dry the resin under vacuum.

Protocol 2: Peptide Chain Elongation

This protocol describes a single cycle of deprotection and coupling. Repeat these steps for each subsequent amino acid.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • For Fmoc-MeAla-OH: Dissolve Fmoc-MeAla-OH (3.0 eq.), 1-hydroxybenzotriazole (HOBt) (3.0 eq.), and N,N'-diisopropylcarbodiimide (DIC) (3.0 eq.) in DMF. Pre-activate for 10 minutes. Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 2 hours at room temperature.

    • For Fmoc-N-Me-Val-OH: Dissolve Fmoc-N-Me-Val-OH (3.0 eq.), and bromo-tris-pyrrolidino phosphonium hexafluorophosphate (PyBroP) (3.0 eq.) in DMF. Add DIPEA (6.0 eq.) to the resin, followed by the amino acid/PyBroP solution. Agitate for 4 hours at room temperature.[1]

    • For Fmoc-Ile-OH: Due to the steric hindrance of the preceding N-methylated valine, this coupling is challenging.[1] Dissolve Fmoc-Ile-OH (3.0 eq.) and PyBroP (3.0 eq.) in DMF. Add DIPEA (6.0 eq.) to the resin, followed by the amino acid/PyBroP solution. Agitate for 4 hours at room temperature. Repeat the coupling step to ensure high conversion.[1]

    • For the α-hydroxy acid-proline dipeptide (HA-Pro-OH): The pre-synthesized dipeptide unit is coupled using a similar protocol to the sterically hindered amino acids. Dissolve the HA-Pro-OH unit (2.0 eq.) and PyBroP (2.0 eq.) in DMF. Add DIPEA (4.0 eq.) to the resin, followed by the activated dipeptide solution. Agitate for 4 hours at room temperature.

  • Washing: After each coupling step, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Cleavage of the Linear Peptide from the Resin
  • Final Washing and Drying: Wash the fully assembled peptide-resin with DCM (3x) and dry thoroughly under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of 30% 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in DCM.[1]

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture for 1 hour at room temperature.[1]

    • Filter the resin and collect the filtrate containing the cleaved linear peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail to ensure complete recovery.

  • Peptide Precipitation and Purification:

    • Concentrate the combined filtrate under reduced pressure.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude linear peptide under vacuum.

    • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Lyophilize the pure fractions to obtain the final linear precursor of this compound as a white powder.

Visualizations

Solid-Phase Synthesis Workflow of this compound Linear Precursor

SPPS_Workflow Resin Trityl Resin Load 1. Load Fmoc-β-Ala-OH Resin->Load Deprot1 2. Fmoc Deprotection (20% Piperidine/DMF) Load->Deprot1 Couple1 3. Couple Fmoc-MeAla-OH (DIC/HOBt) Deprot1->Couple1 Deprot2 4. Fmoc Deprotection Couple1->Deprot2 Couple2 5. Couple Fmoc-N-Me-Val-OH (PyBroP/DIPEA) Deprot2->Couple2 Deprot3 6. Fmoc Deprotection Couple2->Deprot3 Couple3 7. Couple Fmoc-Ile-OH (PyBroP/DIPEA, 2x) Deprot3->Couple3 Deprot4 8. Fmoc Deprotection Couple3->Deprot4 Couple4 9. Couple HA-Pro-OH (PyBroP/DIPEA) Deprot4->Couple4 Cleave 10. Cleavage from Resin (30% HFIP/DCM) Couple4->Cleave Purify 11. RP-HPLC Purification Cleave->Purify Precursor Linear this compound Precursor Purify->Precursor

Caption: Workflow for the solid-phase synthesis of the linear precursor of this compound.

Inhibition of Vacuolar-Type H+-ATPase (V-ATPase) by this compound

V_ATPase_Inhibition cluster_membrane Membrane V_ATPase V0 (transmembrane) V1 (cytosolic) ADP_Pi ADP + Pi V_ATPase:v1->ADP_Pi hydrolysis H_out H+ V_ATPase:v0->H_out ATP ATP ATP->V_ATPase:v1 binds H_in H+ H_in->V_ATPase:v0 translocation DestruxinE This compound DestruxinE->V_ATPase:v0 inhibits

Caption: this compound inhibits the proton translocation activity of V-ATPase.

References

Application Notes and Protocols for the Extraction and Purification of Destruxins from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably species from the Metarhizium genus.[1][2][3] These secondary metabolites exhibit a broad range of biological activities, including potent insecticidal, antiviral, and cytotoxic properties, making them significant candidates for research in agriculture and medicine.[1][4][5][6] Effective extraction and purification of destruxins from fungal cultures are pivotal for their characterization, biological screening, and potential development as therapeutic or biocontrol agents. These application notes provide detailed protocols for the extraction and purification of destruxins from fungal fermentation broths, covering methods such as liquid-liquid extraction and solid-phase extraction, followed by purification using high-performance liquid chromatography (HPLC).

Data Presentation: Comparison of Extraction Methods

The choice of an appropriate extraction method is critical for maximizing the yield and purity of destruxins. Below is a summary of quantitative data from various extraction protocols.

Extraction MethodFungal StrainSolvent SystemReported Yield/EfficiencyReference
Liquid-Liquid ExtractionMetarhizium anisopliaeAcetonitrile/5% NaCl80-95% recovery in the organic layer[1][7]
Liquid-Liquid ExtractionMetarhizium anisopliae F061Methylene DichlorideNot explicitly quantified, but used for further purification[8]
Ultrasonic Wave ExtractionMetarhizium anisopliae MaQ10Dichloromethane/Ethyl Acetate (1:1)>90% extraction efficiency[7]
Solid-Phase ExtractionMetarhizium robertsii ARSEF 2575C18 Cartridge, Methanol elutionYields up to 32 mg Destruxin E/g dry weight mycelium (Destruxin A also present)[1]
Liquid-Liquid ExtractionMetarhizium anisopliae ARSEF-2735Dichloromethane16.39 mg/100 ml in supplemented medium[1]

Experimental Protocols

Protocol 1: Fungal Cultivation (Submerged Culture)

This protocol is based on methodologies reported for Metarhizium spp. and can be adapted for other destruxin-producing fungi.[9]

  • Fungal Isolate and Inoculum Preparation:

    • Obtain a pure culture of the desired fungal strain (e.g., Metarhizium robertsii ARSEF 2575).[9]

    • Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar supplemented with 0.01% yeast extract (PDAY), at 27°C for 14 days to induce sporulation.[9]

    • Harvest conidia by flooding the plate with a sterile 0.05% Tween 80 solution and gently scraping the surface.[9]

    • Determine the conidial concentration using a hemocytometer.[9]

  • Submerged Culture:

    • Prepare a liquid culture medium such as Czapek-Dox broth supplemented with 0.5% peptone.[7][9]

    • Inoculate the liquid medium with a conidial suspension to a final concentration of 1 x 10^6 conidia/mL.[9]

    • Incubate the culture in a rotary shaker at 25-28°C and 150-200 rpm for 5-14 days.[1][7][8][9] The optimal incubation time can vary between strains.[9]

Protocol 2: Liquid-Liquid Extraction of Destruxins
  • Harvest and Filtration: Separate the fungal mycelium from the culture broth by filtration through Whatman No. 1 filter paper or by centrifugation (e.g., 8,000-10,000 x g for 10-20 minutes).[1][2][9]

  • Liquid-Liquid Extraction:

    • Mix the filtered fermentation broth with an equal volume of acetonitrile.[1][2][7]

    • Add 5% (w/v) sodium chloride (NaCl) to the mixture to facilitate phase separation.[1][2][7]

    • Shake the mixture vigorously in a separatory funnel for 5-10 minutes and then allow the two layers to separate.[1][2] The upper organic layer contains the majority of the destruxins (80-95%).[1][7]

    • Carefully collect the upper organic layer.[1]

  • Solvent Evaporation: The collected organic phase can be concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C.[2] The resulting crude extract can be lyophilized to obtain a crystalline form.[7]

Protocol 3: Solid-Phase Extraction (SPE) of Destruxins
  • Fungal Culture and Filtration: Grow the fungal culture and filter the broth as described in Protocol 1.

  • SPE Cartridge Conditioning:

    • Use a C18 solid-phase extraction cartridge (e.g., 100 mg).[1][4][5]

    • Condition the cartridge by passing 10 column volumes of methanol through it, followed by 10 column volumes of ultra-pure water.[1][4][5] Do not allow the cartridge to dry out.[1]

  • Sample Loading: Load a known volume (e.g., 5 mL) of the filtered culture supernatant onto the conditioned C18 cartridge.[1][4][5]

  • Washing and Elution:

    • Rinse the loaded cartridge with 10 mL of ultra-pure water to remove polar impurities.[4][5]

    • Elute the destruxins with 2 mL of methanol.[4][5]

  • Sample Preparation for Analysis: The methanol eluate can be diluted (e.g., 1:1 with water) before injection into an HPLC system for analysis.[4]

Protocol 4: Purification of Destruxins by High-Performance Liquid Chromatography (HPLC)

Following initial extraction, HPLC is essential for isolating individual destruxins from other metabolites.[1][10][11][12]

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector is required.

  • Column: A reverse-phase C18 column is commonly used for destruxin separation.[1][10][11][12]

  • Mobile Phase: A gradient of acetonitrile and water is typically used.[1][10][11][12] Both solvents may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape.[9]

    • An example of a linear gradient is from 30:70 (acetonitrile:water) to 70:30 over 45 minutes, or from 30% acetonitrile to 90% over 30 minutes.[1][9]

  • Detection: UV detection at a low wavelength, such as 215 nm, is suitable for detecting the peptide bonds in destruxins.[9]

  • Fraction Collection: Collect the peaks corresponding to the retention times of the desired destruxins, which can be determined using a standard or by subsequent mass spectrometry analysis.[1]

  • Post-Purification: The collected fractions can be lyophilized or the solvent evaporated to obtain pure destruxins.[1]

Mandatory Visualizations

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification & Analysis Inoculum Preparation Inoculum Preparation Submerged Culture Submerged Culture Inoculum Preparation->Submerged Culture Inoculate Filtration/Centrifugation Filtration/Centrifugation Submerged Culture->Filtration/Centrifugation Harvest Liquid-Liquid Extraction Liquid-Liquid Extraction Filtration/Centrifugation->Liquid-Liquid Extraction Supernatant Solid-Phase Extraction Solid-Phase Extraction Filtration/Centrifugation->Solid-Phase Extraction Supernatant Crude Extract Crude Extract Liquid-Liquid Extraction->Crude Extract Solid-Phase Extraction->Crude Extract HPLC Purification HPLC Purification Crude Extract->HPLC Purification Inject Fraction Collection Fraction Collection HPLC Purification->Fraction Collection Pure Destruxins Pure Destruxins Fraction Collection->Pure Destruxins Analysis (HPLC-MS) Analysis (HPLC-MS) Pure Destruxins->Analysis (HPLC-MS) Confirm Identity purification_logic cluster_options Extraction Options Start Start Culture Broth Culture Broth Start->Culture Broth End End Separation of Mycelium and Supernatant Separation of Mycelium and Supernatant Culture Broth->Separation of Mycelium and Supernatant Filtration or Centrifugation Crude Extraction Crude Extraction Separation of Mycelium and Supernatant->Crude Extraction Supernatant Initial Purification (Optional) Initial Purification (Optional) Crude Extraction->Initial Purification (Optional) Crude Extract HPLC Purification HPLC Purification Crude Extraction->HPLC Purification Direct Injection Liquid-Liquid Extraction Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction Initial Purification (Optional)->HPLC Purification Partially Purified Extract Fraction Collection Fraction Collection HPLC Purification->Fraction Collection Purity Assessment & Identification Purity Assessment & Identification Fraction Collection->Purity Assessment & Identification Isolated Fractions Pure Destruxin Pure Destruxin Purity Assessment & Identification->Pure Destruxin Confirmed Identity Pure Destruxin->End

References

Application Notes and Protocols for HPLC Quantification of Destruxin E in Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, such as Metarhizium anisopliae. Among them, Destruxin E has garnered significant attention for its potent insecticidal and cytotoxic activities, making it a compound of interest in the development of novel biopesticides and potential therapeutic agents. Accurate quantification of this compound in fungal culture broths is crucial for optimizing fermentation processes, ensuring product quality, and conducting pharmacological studies.

These application notes provide detailed protocols for the extraction and quantification of this compound from fungal culture broths using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. Two common and effective sample preparation methods are described: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure), Formic acid (LC-MS grade)

  • Salts: Sodium chloride (NaCl) (analytical grade)

  • Standards: this compound analytical standard

  • Solid-Phase Extraction: C18 SPE cartridges

  • Filtration: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)

  • Glassware: Volumetric flasks, pipettes, centrifuge tubes, vials

  • Equipment: HPLC system with a UV or Photodiode Array (PDA) detector, analytical balance, centrifuge, vortex mixer, rotary evaporator or nitrogen evaporator, SPE manifold.

Experimental Protocols

Sample Preparation from Culture Broth

The first critical step is the efficient extraction of this compound from the complex matrix of the fungal culture broth. Below are two validated protocols.

This method is straightforward and effective for a high recovery of destruxins.

  • Harvesting: After the desired fermentation period, separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extraction:

    • To a known volume of the filtered culture broth, add an equal volume of acetonitrile.

    • Add NaCl to a final concentration of 5% (w/v) to induce phase separation.

    • Vortex the mixture vigorously for 2-3 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the upper acetonitrile layer, which contains the this compound.[1]

  • Drying and Reconstitution:

    • Evaporate the collected organic phase to dryness using a rotary evaporator or a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 50% acetonitrile in water).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

SPE offers a cleaner extract by effectively removing interfering substances from the culture medium.[2]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry out between steps.

  • Sample Loading:

    • Load a known volume of the filtered culture broth onto the conditioned C18 cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method for Quantification of this compound

This protocol outlines a standard reversed-phase HPLC method for the analysis of this compound.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient is recommended for optimal separation of destruxins. An example gradient is as follows:

      Time (min) % Mobile Phase B
      0.0 50
      20.0 100
      25.0 100
      25.1 50

      | 30.0 | 50 |

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (as destruxins lack a strong chromophore at higher wavelengths).[3]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the initial mobile phase.

    • Inject the standards to generate a calibration curve by plotting peak area versus concentration.

    • Inject the prepared samples and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Data Presentation

The following table summarizes the quantitative validation parameters for an HPLC method for the analysis of this compound. The data is based on a validated UHPLC-QTOF-MS method, which provides a strong reference for the expected performance of a quantitative assay.[4]

Validation ParameterReported Value for this compound
Linearity Range LOQ to 100 ppb (ng/mL)
Limit of Quantification (LOQ) < 2.0 ppb (in strawberry matrix)
Accuracy (% Recovery) 83.5 - 105.3%
Precision (Inter-assay RSD) < 16.4%

Note: The reported LOQ was determined in a strawberry matrix, which may differ from a culture broth matrix. However, it provides a valuable benchmark for method sensitivity.

Mandatory Visualization

LLE_Workflow cluster_start Start cluster_prep Sample Preparation cluster_processing Post-Extraction Processing cluster_end Analysis start Fungal Culture Broth filtration Filtration/Centrifugation start->filtration extraction Add equal volume Acetonitrile + 5% NaCl filtration->extraction vortex Vortex vigorously extraction->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge collect Collect upper organic layer centrifuge->collect dry Evaporate to dryness collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute filter_final Filter (0.22 µm) reconstitute->filter_final end Ready for HPLC Injection filter_final->end

Caption: Workflow for Liquid-Liquid Extraction of this compound.

SPE_Workflow cluster_start Start cluster_spe Solid-Phase Extraction cluster_processing Post-SPE Processing cluster_end Analysis start Filtered Culture Broth condition Condition C18 Cartridge (Methanol -> Water) start->condition load Load Sample condition->load wash Wash with Water load->wash elute Elute with Methanol/Acetonitrile wash->elute dry Evaporate to dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute filter_final Filter (0.22 µm) reconstitute->filter_final end Ready for HPLC Injection filter_final->end

Caption: Workflow for Solid-Phase Extraction of this compound.

HPLC_Analysis_Workflow cluster_input Input cluster_hplc HPLC System cluster_output Data Analysis cluster_result Result sample Prepared Sample injection Autosampler Injection sample->injection standards This compound Standards standards->injection separation C18 Reversed-Phase Column (Gradient Elution) injection->separation detection UV/PDA Detector (210 nm) separation->detection chromatogram Chromatogram (Peak Area) detection->chromatogram calibration Calibration Curve chromatogram->calibration quantification Concentration Calculation calibration->quantification result This compound Concentration quantification->result

Caption: Logical workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for Studying Autophagy and Lysosomal Acidification with Destruxin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin E is a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, including Metarhizium anisopliae.[1][2][3] While initially investigated for its insecticidal properties, recent studies have highlighted the potential of Destruxins, including this compound, as potent anticancer agents.[4] The cytotoxic effects of Destruxins are linked to the induction of apoptosis and inhibition of critical cell survival signaling pathways such as the PI3K/Akt pathway.[4] A key molecular mechanism underlying the bioactivity of Destruxins is their ability to inhibit vacuolar-type H+-ATPase (V-ATPase).[5][6] V-ATPase is a proton pump crucial for the acidification of intracellular organelles, most notably lysosomes.

Lysosomal acidification is essential for the function of lysosomal hydrolases, which are responsible for the degradation of cellular waste, including damaged organelles and misfolded proteins, through the process of autophagy.[7] Autophagy is a fundamental cellular process for maintaining homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. By inhibiting V-ATPase, this compound is hypothesized to disrupt lysosomal acidification, leading to impaired autophagic flux. This disruption in the final stages of autophagy can lead to the accumulation of autophagosomes and cellular stress, ultimately contributing to cell death.[8][9]

These application notes provide detailed protocols for utilizing this compound as a tool to study the interplay between lysosomal acidification and autophagy. The methodologies described herein are designed to enable researchers to quantify changes in autophagic markers and lysosomal pH, and to investigate the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables are provided as templates for summarizing quantitative data obtained from the described experimental protocols. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.

Table 1: Cytotoxicity of this compound

Cell LineTreatment Duration (hours)IC50 (µM)
e.g., HCT11648e.g., 0.067
[Enter Cell Line]
[Enter Cell Line]

Note: The IC50 value for HCT116 cells is for this compound after 48 hours of exposure and is provided as a reference point.[4] Researchers should determine the IC50 for their cell line of interest.

Table 2: Effect of this compound on Autophagy Markers (Western Blot)

Treatment GroupLC3-II/Actin Ratio (Fold Change)p62/Actin Ratio (Fold Change)
Vehicle Control1.01.0
This compound (Concentration 1)
This compound (Concentration 2)
Positive Control (e.g., Bafilomycin A1)

Table 3: Quantification of Autophagic Flux with mRFP-GFP-LC3

Treatment GroupYellow Puncta/Cell (Autophagosomes)Red Puncta/Cell (Autolysosomes)Autophagic Flux (Red/Yellow Ratio)
Vehicle Control
This compound
Starvation (Positive Control)

Table 4: Measurement of Lysosomal pH with LysoSensor™

Treatment GroupLysosomal pH (Mean ± SD)
Vehicle Control
This compound (Concentration 1)
This compound (Concentration 2)
Bafilomycin A1 (Positive Control)

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound in Autophagy Induction

This compound is a known inhibitor of V-ATPase, the proton pump responsible for acidifying lysosomes.[5] Inhibition of V-ATPase leads to an increase in lysosomal pH, which in turn impairs the degradative capacity of the lysosome. This blockage of the final step of autophagy leads to the accumulation of autophagosomes. Furthermore, the PI3K/Akt/mTOR signaling pathway is a master regulator of autophagy.[10][11] mTORC1, when active, suppresses autophagy. Lysosomal dysfunction can lead to the inhibition of mTORC1, thereby inducing autophagy. The following diagram illustrates the proposed mechanism of action for this compound in modulating autophagy.

Destruxin_E_Signaling_Pathway Destruxin_E This compound V_ATPase V-ATPase Destruxin_E->V_ATPase Inhibits Lysosomal_pH ↑ Lysosomal pH V_ATPase->Lysosomal_pH Maintains acidic pH Lysosomal_Degradation ↓ Lysosomal Degradation Lysosomal_pH->Lysosomal_Degradation mTORC1 mTORC1 Lysosomal_pH->mTORC1 Inhibits Autophagosome_Accumulation ↑ Autophagosome Accumulation Lysosomal_Degradation->Autophagosome_Accumulation Leads to PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 Autophagy_Induction ↑ Autophagy Induction mTORC1->Autophagy_Induction Inhibits

Caption: Putative signaling pathway of this compound-induced autophagy.

Experimental Workflow: Western Blot for Autophagy Markers

This workflow outlines the key steps for assessing the levels of LC3-II and p62, two critical markers of autophagy, in response to this compound treatment.

Western_Blot_Workflow start Seed Cells treatment Treat with this compound (and controls) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-LC3, anti-p62, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end Results analysis->end

Caption: Workflow for Western blot analysis of autophagy markers.

Experimental Workflow: mRFP-GFP-LC3 Autophagic Flux Assay

This workflow describes the use of the tandem fluorescent mRFP-GFP-LC3 reporter to monitor autophagic flux by distinguishing between autophagosomes (yellow puncta) and autolysosomes (red puncta).

Autophagic_Flux_Workflow start Seed cells stably expressing mRFP-GFP-LC3 treatment Treat with this compound (and controls) start->treatment fixation Fix Cells treatment->fixation imaging Confocal Microscopy fixation->imaging analysis Quantify Yellow and Red Puncta imaging->analysis end Determine Autophagic Flux analysis->end

Caption: Workflow for the mRFP-GFP-LC3 autophagic flux assay.

Experimental Workflow: Lysosomal pH Measurement

This workflow details the procedure for measuring lysosomal pH using a fluorescent probe like LysoSensor™.

Lysosomal_pH_Workflow start Seed Cells treatment Treat with this compound (and controls) start->treatment dye_loading Load Cells with LysoSensor™ Dye treatment->dye_loading imaging Fluorescence Microscopy or Plate Reader Measurement dye_loading->imaging analysis Calculate Lysosomal pH imaging->analysis calibration Generate pH Calibration Curve calibration->analysis end Results analysis->end

Caption: Workflow for measuring lysosomal pH.

Experimental Protocols

Protocol 1: Western Blot Analysis of LC3-II and p62

This protocol details the detection and quantification of the autophagy markers LC3-II and p62 by Western blot. An increase in the LC3-II to LC3-I ratio and an accumulation of p62 are indicative of impaired autophagic flux.[12][13]

Materials:

  • Cells of interest

  • This compound

  • Bafilomycin A1 (positive control for autophagy blockage)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (15% for LC3, 10% for p62)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., based on IC50 values) and/or Bafilomycin A1 (e.g., 100 nM for the last 4 hours) for the desired duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells in 100-150 µL of ice-cold RIPA buffer per well.

    • Scrape and collect cell lysates into pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95-100°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto the appropriate SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities for LC3-II, p62, and the loading control using densitometry software.

    • Normalize the protein of interest signal to the loading control and express the results as fold change relative to the vehicle control.

Protocol 2: Monitoring Autophagic Flux with mRFP-GFP-LC3

This protocol utilizes a tandem fluorescent-tagged LC3 (tfLC3) to distinguish between autophagosomes (neutral pH, both GFP and mRFP fluoresce, appearing yellow) and autolysosomes (acidic pH, GFP is quenched, only mRFP fluoresces, appearing red).[14][15] An accumulation of yellow puncta and a decrease in red puncta upon this compound treatment would indicate a blockage in autophagosome-lysosome fusion or impaired lysosomal degradation.

Materials:

  • Cells stably expressing mRFP-GFP-LC3

  • This compound

  • Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy (positive control)

  • Complete culture medium

  • Glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed mRFP-GFP-LC3 expressing cells on glass coverslips in 24-well plates to be 60-80% confluent at the time of the experiment.[16]

    • Allow cells to adhere overnight.

    • Treat cells with this compound for the desired time and concentration. Include a vehicle control and a positive control (e.g., incubate cells in EBSS for 2-4 hours to induce autophagy).[16]

  • Cell Fixation:

    • After treatment, wash cells once with PBS.

    • Fix cells with 4% PFA in PBS for 15-20 minutes at room temperature.[16]

    • Wash cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using mounting medium with DAPI.

    • Image the cells using a confocal microscope. Acquire images in the green (GFP), red (mRFP), and blue (DAPI) channels.

  • Image Analysis:

    • For each condition, count the number of yellow (GFP-positive and mRFP-positive) and red (mRFP-positive only) puncta per cell in a significant number of cells.

    • Calculate the average number of yellow and red puncta per cell for each treatment group.

    • Autophagic flux can be represented as the ratio of red puncta to yellow puncta.

Protocol 3: Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol describes the use of the ratiometric fluorescent dye LysoSensor™ Yellow/Blue to quantify the pH of lysosomes. This dye exhibits a pH-dependent dual-wavelength emission, allowing for a more accurate measurement of lysosomal pH.[17][18] An increase in the calculated pH value upon this compound treatment would indicate lysosomal alkalinization.

Materials:

  • Cells of interest

  • This compound

  • Bafilomycin A1 (positive control for lysosomal alkalinization)

  • Complete culture medium

  • Live-cell imaging solution (e.g., HBSS)

  • LysoSensor™ Yellow/Blue DND-160

  • Nigericin and Monensin (for pH calibration)

  • A series of buffers with known pH values (e.g., pH 4.0 to 7.0)

  • Fluorescence microscope or plate reader with appropriate filters for ratiometric imaging (e.g., excitation at ~340 nm and ~380 nm, emission at ~440 nm and ~540 nm).[19][20]

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a format suitable for fluorescence imaging (e.g., glass-bottom dishes or 96-well black-walled plates).

    • Allow cells to adhere overnight.

    • Treat cells with this compound and controls for the desired duration.

  • Dye Loading:

    • Remove the treatment medium and wash the cells with live-cell imaging solution.

    • Incubate the cells with 1-5 µM LysoSensor™ Yellow/Blue in pre-warmed culture medium for 5-30 minutes at 37°C. The optimal concentration and incubation time should be determined empirically.[17]

    • Wash the cells to remove excess dye.

  • pH Calibration Curve:

    • In a separate set of untreated wells, incubate the cells with the pH calibration buffers containing nigericin (10 µM) and monensin (10 µM) for at least 5 minutes. This will equilibrate the lysosomal pH with the external buffer pH.

    • Measure the fluorescence intensity ratio at the two emission wavelengths for each known pH to generate a standard curve.

  • Fluorescence Measurement:

    • Immediately after dye loading and washing, measure the fluorescence of the experimental wells using a fluorescence microscope or plate reader.

    • Acquire images or readings at the two different emission wavelengths.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (e.g., 540 nm / 440 nm) for each experimental condition.

    • Determine the lysosomal pH of the experimental groups by interpolating their fluorescence ratios on the pH calibration curve.

References

Application Notes and Protocols for the Experimental Use of Destruxin E in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical framework based on the known mechanisms of Destruxin E in other biological contexts, primarily oncology. As of the latest literature review, there is no direct published research on the experimental use of this compound specifically for neurodegenerative disease models. These protocols are intended to serve as a starting point for researchers interested in exploring this novel application.

Introduction

This compound is a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae.[1] While extensively studied for its insecticidal and anticancer properties, its potential therapeutic or research applications in the context of neurodegenerative diseases remain unexplored. Several mechanisms of action exhibited by this compound in cancer cells, such as the induction of apoptosis, modulation of the PI3K/Akt signaling pathway, and generation of reactive oxygen species (ROS), are also implicated in the pathophysiology of neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][2] These shared pathways suggest that this compound could serve as a valuable research tool to investigate neuronal cell death mechanisms or as a potential, albeit speculative, therapeutic lead.

This document provides a detailed, hypothetical framework for the experimental use of this compound in in vitro and in vivo models of neurodegenerative diseases.

Postulated Mechanisms of Action in Neurodegeneration

Based on its activity in cancer cell lines, the following mechanisms of this compound could be relevant in neurodegenerative disease models:

  • Induction of Neuronal Apoptosis: this compound is a potent inducer of apoptosis.[3] This could be leveraged in disease models to study the pathways of programmed cell death in neurons.

  • Inhibition of Pro-Survival Signaling: this compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of neuronal survival and proliferation.[4] Investigating this effect in neuronal cells could provide insights into disease-related cell death.

  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) by this compound could be used to model and study oxidative stress-induced neuronal damage, a key feature of many neurodegenerative diseases.[1][5]

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the experimental protocols outlined below.

Table 1: Hypothetical IC50 Values of this compound in Neuronal Cell Lines (48-hour exposure)

Cell LineDisease ModelHypothetical IC50 (nM)
SH-SY5Y (undifferentiated)General Neuronal Model150
SH-SY5Y (differentiated)Mature Neuron Model85
PC12 (differentiated)Dopaminergic Neuron Model110
Primary Cortical NeuronsPrimary Neuron Model60

Table 2: Hypothetical Effect of this compound on Apoptosis and Oxidative Stress in Differentiated SH-SY5Y Cells (24-hour exposure)

TreatmentCaspase-3 Activity (Fold Change vs. Control)ROS Production (Fold Change vs. Control)
Vehicle Control1.01.0
This compound (50 nM)2.51.8
This compound (100 nM)4.23.1
This compound (200 nM)7.85.4

Experimental Protocols

Human neuroblastoma SH-SY5Y cells are a widely used model in neurodegenerative disease research as they can be differentiated into a more mature neuronal phenotype.[6]

Protocol 1: Assessment of this compound Cytotoxicity

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in SH-SY5Y cells.

  • Materials:

    • SH-SY5Y cells

    • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

    • This compound stock solution (in DMSO)

    • 96-well plates

    • MTT or CellTiter-Glo® Luminescent Cell Viability Assay

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium with the this compound dilutions and a vehicle control (DMSO).

    • Incubate for 24, 48, and 72 hours.

    • Assess cell viability using the chosen assay according to the manufacturer's instructions.

    • Calculate the IC50 value from the dose-response curve.

Protocol 2: Analysis of Apoptosis Induction

  • Objective: To quantify the induction of apoptosis by this compound.

  • Materials:

    • SH-SY5Y cells

    • This compound

    • 6-well plates

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS and resuspend in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.[3]

    • Analyze the samples by flow cytometry.

Rodent models are crucial for studying the complex aspects of neurodegenerative diseases.[7] For a hypothetical study, a toxin-induced model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) model in rats, could be employed.[8]

Protocol 3: Evaluation of this compound Effects in a 6-OHDA Rat Model

  • Objective: To assess the in vivo effects of this compound on dopaminergic neuron degeneration.

  • Materials:

    • Adult male Sprague-Dawley rats

    • 6-hydroxydopamine (6-OHDA)

    • This compound

    • Stereotaxic apparatus

    • Behavioral testing equipment (e.g., rotarod, cylinder test)

    • Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

  • Procedure:

    • Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle.

    • Administer this compound (or vehicle) systemically (e.g., intraperitoneal injection) at various doses and time points post-lesion.

    • Conduct behavioral tests to assess motor function at regular intervals.

    • At the end of the study, perfuse the animals and collect brain tissue.

    • Perform immunohistochemistry on brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

Visualization of Signaling Pathways and Workflows

G Hypothesized Signaling Pathway of this compound in Neurons Destruxin_E This compound PI3K PI3K Destruxin_E->PI3K Inhibits ROS Increased ROS Destruxin_E->ROS Cell_Membrane Cell Membrane Akt Akt PI3K->Akt Pro_Survival Pro-Survival Signals (e.g., Bcl-2) Akt->Pro_Survival Caspase_9 Caspase-9 Akt->Caspase_9 Inhibits Mitochondria Mitochondria ROS->Mitochondria Mitochondria->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized this compound signaling in neurons.

G Experimental Workflow for In Vitro Analysis start Seed SH-SY5Y Cells treatment Treat with this compound (various concentrations) start->treatment incubation Incubate (24-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay ros_assay ROS Assay (e.g., DCFDA) incubation->ros_assay data_analysis Data Analysis (IC50, % Apoptosis, ROS levels) viability_assay->data_analysis apoptosis_assay->data_analysis ros_assay->data_analysis end Conclusion data_analysis->end

Caption: In vitro experimental workflow.

References

Application Notes and Protocols for the Development of Destruxin A and E as Potential Bio-insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptide mycotoxins produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. Among the numerous identified analogs, Destruxin A and Destruxin E have garnered significant attention for their potent insecticidal properties, making them promising candidates for the development of novel bio-insecticides.[1][2] These compounds exhibit a broad spectrum of activity against several insect orders and possess a multifaceted mode of action, primarily targeting the insect's immune system, ion homeostasis, and cellular integrity.[3][4]

These application notes provide a comprehensive guide for researchers involved in the evaluation and development of Destruxin A and E as bio-insecticides. Included are summaries of their insecticidal efficacy, detailed experimental protocols for bioassays and mechanistic studies, and visualizations of key biological pathways and workflows.

Data Presentation: Quantitative Analysis of Insecticidal Activity

The efficacy of Destruxin A and E varies depending on the insect species, larval stage, and the method of application.[1] The following tables summarize the reported lethal dose (LD50) and lethal concentration (LC50) values against various insect pests.

Table 1: Insecticidal Activity of Destruxin A against Various Pest Insects

Insect SpeciesOrderMethod of ApplicationLC50 / LD50Reference
Spodoptera litura (12-day-old larvae)LepidopteraTopical Application0.237 µg/g body weight[5][6]
Ingestion Assay0.17 µg/g body weight[5][6]
Combined Application0.045 µg/g body weight[5][6]
Plutella xylostellaLepidopteraNot SpecifiedLD50: < 0.1 µg/g (injection)[7]
Ceratitis capitataDipteraIngestion (in diet)LC50: 104.92 ppm[8]
Acyrthosiphon citricolaHemipteraNot SpecifiedLC50: 0.041 mg/L[6]
Bombyx moriLepidopteraInjectionSee Table 2[9]

Table 2: Effects of Injected Destruxin A in Bombyx mori

Dosage (µg/g)Time After TreatmentObserved EffectsReference
0.016 hoursMorphological changes in hemocytes[9]
> 0.124 hoursMorphological changes in muscle cells, fat body, and Malpighian tubules[9]
1.024 hoursFat droplets become semicircular or deformed[9]

Table 3: Cytotoxicity of Destruxins against Insect and Human Cell Lines

Compound/FractionCell LineExposure TimeLC50 (ppm)Reference
Destruxin ASF9 (insect)24 hours5 - 12[10]
Destruxin BSF9 (insect)24 hoursNo effect[10]
This compoundSF9 (insect)24 hoursNo effect[10]
Destruxin AHL60 (human)up to 24 hoursNo effect up to 500[10]
Destruxin BHL60 (human)up to 24 hoursNo effect up to 500[10]
This compoundHL60 (human)up to 24 hoursNo effect up to 500[10]

Mechanism of Action

Destruxins exert their insecticidal effects through a multi-targeted approach, disrupting several critical physiological processes.[3]

  • Immunosuppression : Destruxins are potent suppressors of the insect immune system, affecting both cellular and humoral immunity.[3][11] They can inhibit the expression of genes involved in the Toll and Imd signaling pathways, leading to reduced production of antimicrobial peptides.[12] They also interfere with hemocyte function, impairing phagocytosis and encapsulation of foreign invaders.[12][13]

  • Disruption of Ion Homeostasis : Destruxin A acts as a cation ionophore, particularly affecting calcium (Ca²⁺) and proton (H⁺) balance.[3] This disruption of intracellular calcium signaling is critical for numerous cellular processes, including muscle contraction and neurotransmission.[6]

  • Cytotoxicity and Tissue Damage : Destruxins induce morphological and ultrastructural changes in various insect tissues, including hemocytes, muscle cells, fat body, and Malpighian tubules, leading to cell death and organ malfunction.[13][14]

  • Inhibition of Key Enzymes and Proteins : Destruxins have been shown to bind to and modulate the activity of several essential proteins, including V-ATPase and aminoacyl tRNA synthetases.[6][15]

Signaling Pathways Affected by Destruxin A

Destruxin A has been shown to interfere with key immune signaling pathways in insects, such as the Toll and Imd pathways, which are crucial for the production of antimicrobial peptides (AMPs).

G Simplified Toll and Imd signaling pathways and the inhibitory points of Destruxin A. cluster_toll Toll Pathway cluster_imd Imd Pathway PGRP PGRP SerineProteaseCascade Serine Protease Cascade PGRP->SerineProteaseCascade GNBP GNBP GNBP->SerineProteaseCascade Spatzle Spatzle SerineProteaseCascade->Spatzle Toll Toll Receptor Spatzle->Toll Tube_Pelle Tube/Pelle Toll->Tube_Pelle Cactus_Dorsal Cactus-Dorsal Tube_Pelle->Cactus_Dorsal Dorsal Dorsal (NF-κB) Cactus_Dorsal->Dorsal degradation of Cactus releases Dorsal AMPs_Toll Antimicrobial Peptides Dorsal->AMPs_Toll translocates to nucleus PGRP_IMD PGRP IMD IMD PGRP_IMD->IMD FADD_Dredd FADD/Dredd IMD->FADD_Dredd TAK1_TAB2 TAK1/TAB2 FADD_Dredd->TAK1_TAB2 IKK_complex IKK Complex TAK1_TAB2->IKK_complex Relish Relish (NF-κB) IKK_complex->Relish cleavage AMPs_IMD Antimicrobial Peptides Relish->AMPs_IMD translocates to nucleus DestruxinA Destruxin A DestruxinA->Cactus_Dorsal DestruxinA->Relish

Caption: Simplified Toll and Imd signaling pathways and the inhibitory points of Destruxin A.

Experimental Protocols

The following are generalized protocols for common bioassay methods to assess the insecticidal activity of Destruxin A and E.

Protocol 1: Topical Application Bioassay (for LD50 Determination)

This method is used to determine the dose of an insecticide that is lethal to 50% of a test population upon direct contact.

Materials:

  • Destruxin A or E

  • Acetone or other suitable volatile solvent

  • Micropipette or micro-applicator

  • Test insects (e.g., lepidopteran larvae) of a uniform age and size

  • Petri dishes or ventilated containers

  • Insect diet

  • Environmental chamber

Procedure:

  • Preparation of Insecticide Solutions: Prepare a stock solution of the Destruxin in a suitable solvent (e.g., acetone). Make a series of serial dilutions from the stock solution to create a range of concentrations expected to cause between 10% and 90% mortality. A control solution containing only the solvent should also be prepared.

  • Application: Apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thoracic region of each insect using a micropipette or micro-applicator. Treat a control group with the solvent alone.

  • Incubation: Place the treated insects in individual containers with access to food and maintain them in an environmental chamber under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) post-treatment.

  • Data Analysis: Calculate the LD50 values using probit analysis or other suitable statistical methods, correcting for control mortality using Abbott's formula if necessary.

Protocol 2: Diet Incorporation Bioassay (for LC50 Determination)

This method assesses the toxicity of an insecticide when ingested by the insect.

Materials:

  • Destruxin A or E

  • Solvent (e.g., acetone or ethanol)

  • Artificial insect diet

  • Test insects

  • Bioassay containers (e.g., multi-well plates or small cups)

  • Environmental chamber

Procedure:

  • Preparation of Treated Diet: Dissolve the Destruxin in a small amount of a suitable solvent. Thoroughly mix the solution into the liquid artificial diet after it has cooled to a temperature that will not degrade the compound (e.g., below 40°C). Prepare a range of concentrations and a control diet containing only the solvent.

  • Bioassay Setup: Dispense the treated and control diets into the bioassay containers and allow them to solidify.

  • Insect Infestation: Place one insect into each container.

  • Incubation: Maintain the containers in an environmental chamber under controlled conditions.

  • Mortality Assessment: Record mortality at regular intervals.

  • Data Analysis: Calculate the LC50 values using probit analysis.

Protocol 3: Injection Bioassay

This method introduces a precise dose of the toxin directly into the insect's hemocoel.

Materials:

  • Destruxin A or E

  • Insect saline or appropriate buffer

  • Microinjector with a fine glass needle

  • Test insects

  • Incubation containers

  • Environmental chamber

Procedure:

  • Preparation of Injection Solution: Dissolve the Destruxin in a suitable solvent and then dilute it to the desired concentrations in an appropriate insect saline or buffer.

  • Injection: Inject a small, known volume of the solution into the hemocoel of each insect. A control group should be injected with the carrier solution alone.

  • Incubation and Observation: Place the injected insects in containers with food and observe for mortality and any behavioral or physiological changes at regular intervals.

  • Data Analysis: Determine the LD50 and observe any sublethal effects.

Experimental Workflow for Bio-insecticide Evaluation

The general workflow for assessing the efficacy of Destruxin A and E as bio-insecticides is as follows:

G cluster_prep Preparation cluster_bioassay Bioassay cluster_observation Observation & Data Collection cluster_analysis Data Analysis ToxinPrep Destruxin A/E Solution Preparation Topical Topical Application ToxinPrep->Topical Ingestion Diet Incorporation ToxinPrep->Ingestion Injection Injection ToxinPrep->Injection InsectRearing Insect Rearing (Synchronized Population) InsectRearing->Topical InsectRearing->Ingestion InsectRearing->Injection Mortality Mortality Assessment (24, 48, 72h) Topical->Mortality Sublethal Sublethal Effects (e.g., growth inhibition, behavioral changes) Topical->Sublethal Ingestion->Mortality Ingestion->Sublethal Injection->Mortality Injection->Sublethal LC50_LD50 LC50/LD50 Calculation (Probit Analysis) Mortality->LC50_LD50 Statistical Statistical Analysis Sublethal->Statistical

Caption: General experimental workflow for bio-insecticide efficacy testing.

Safety and Handling

Destruxins are mycotoxins and should be handled with appropriate safety precautions. Researchers should wear personal protective equipment (PPE), including gloves, lab coats, and safety glasses, when handling these compounds. All work should be conducted in a well-ventilated area or a fume hood.

Future Directions

Destruxin A and E hold significant promise as bio-insecticides due to their unique mode of action and broad insecticidal spectrum.[4] Further research is necessary to optimize formulations for field stability and delivery, to fully characterize their environmental fate and non-target effects, and to explore potential synergistic effects when combined with other insecticides.[12][13] The protocols and data presented here provide a foundation for the continued development of these potent natural compounds as safe and effective pest management tools.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Destruxin E Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Destruxin E production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve the yield of this compound in fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is consistently low. What are the primary factors I should investigate?

Low yields of this compound can be attributed to several factors, ranging from the choice of fungal strain to suboptimal fermentation conditions. Here are the key areas to investigate:

  • Fungal Strain: The producing strain of Metarhizium spp. is a critical determinant of this compound yield. Different species and even different isolates of the same species can have vastly different production capabilities. For instance, Metarhizium robertsii is a known high producer of destruxins.[1] It is essential to use a strain known for high this compound production.

  • Culture Medium Composition: The composition of the fermentation medium significantly impacts yield. Carbon and nitrogen sources are particularly important. Studies have shown that specific media, such as Czapek-Dox broth supplemented with peptone, can enhance the production of destruxins.[1][2] The carbon-to-nitrogen ratio is also a crucial factor to optimize.[1]

  • Fermentation Parameters: Suboptimal physical parameters during fermentation can severely limit yield. Key parameters to control include:

    • pH: The initial and final pH of the culture medium can influence both fungal growth and metabolite production. Some studies suggest that a final pH in the acidic range is favorable for the production of Destruxin B, a precursor to other destruxins.[1]

    • Temperature: The optimal temperature for Metarhizium growth and Destruxin production is typically around 25-28°C.[1]

    • Aeration: As an aerobic process, adequate oxygen supply is crucial. The aeration rate can affect fungal morphology and product yield.[1]

    • Agitation: The shaking speed (rpm) in submerged cultures influences nutrient distribution and aeration. Optimal agitation speeds need to be determined empirically for your specific fermentation setup.[1]

Q2: I am observing significant batch-to-batch variability in my this compound yield. What could be the cause?

Inconsistent yields are often due to a lack of precise control over the experimental conditions. To minimize variability, ensure the following:

  • Standardized Inoculum: The age, concentration, and physiological state of the fungal inoculum should be consistent for each fermentation batch.

  • Precise Media Preparation: Ensure that all media components are accurately weighed and dissolved and that the final volume is consistent.

  • Calibrated Equipment: Regularly calibrate all equipment used for monitoring and controlling fermentation parameters, such as pH meters, thermometers, and shakers.

  • Consistent Fermentation Duration: The production of Destruxins varies over the fermentation period, typically peaking after several days.[1] Harvesting at inconsistent time points will lead to variable yields.

Q3: How can I confirm that my fermentation is producing this compound and not other destruxin analogs?

Several analytical techniques can be used for the identification and quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for separating and quantifying different destruxins.[3][4][5][6] By using a pure standard of this compound, you can compare retention times for identification and create a standard curve for quantification.[5]

  • Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides a high degree of confidence in identification by providing molecular weight information.[3][6][7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your this compound fermentation experiments.

Problem Potential Causes Recommended Solutions
No or very low this compound production 1. Incorrect fungal strain. 2. Inappropriate culture medium. 3. Suboptimal fermentation conditions (pH, temperature, aeration). 4. Inoculum is not viable or is too old.1. Verify the identity and this compound production capability of your fungal strain. Consider acquiring a known high-producing strain like Metarhizium robertsii. 2. Optimize the culture medium. Start with a known medium like Czapek-Dox broth supplemented with peptone and systematically vary the carbon and nitrogen sources.[1][2] 3. Optimize fermentation parameters. Test a range of pH values (e.g., 5-8), temperatures (e.g., 23-30°C), and agitation speeds. 4. Prepare fresh inoculum for each experiment and ensure its viability.
High biomass but low this compound yield 1. Nutrient limitation for secondary metabolism. 2. Feedback inhibition by other metabolites. 3. Fermentation terminated too early or too late.1. Adjust the carbon-to-nitrogen ratio in your medium. A higher C:N ratio can sometimes favor secondary metabolite production. 2. Consider implementing a fed-batch or continuous culture system to maintain optimal nutrient levels and remove inhibitory byproducts. 3. Perform a time-course experiment to determine the optimal harvest time for this compound production.[5]
Difficulty in extracting or purifying this compound 1. Inefficient extraction solvent. 2. Co-elution with other compounds during chromatography.1. Use an appropriate solvent system for extraction. A common method is liquid-liquid extraction with ethyl acetate or a mixture of dichloromethane and ethyl acetate.[8] 2. Optimize your HPLC method. Adjust the mobile phase gradient, try a different column, or use a semi-preparative HPLC for better separation.[9]

Experimental Protocols

Protocol 1: Fermentation of Metarhizium anisopliae for this compound Production
  • Inoculum Preparation:

    • Grow Metarhizium anisopliae on Potato Dextrose Agar (PDA) plates at 25°C for 10-14 days until fully sporulated.

    • Harvest the conidia by scraping the surface of the agar with a sterile loop and suspending them in a sterile 0.05% Tween 80 solution.

    • Determine the conidial concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 conidia/mL).

  • Fermentation:

    • Prepare the fermentation medium (e.g., Czapek-Dox Broth supplemented with 0.5% peptone).

    • Dispense the medium into sterile flasks.

    • Inoculate the flasks with the conidial suspension to a final concentration of 1 x 10^5 conidia/mL.

    • Incubate the flasks at 26-28°C with shaking at 200 rpm for 10-14 days.[8]

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • After the fermentation period, separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Quantification by HPLC:

    • Dissolve the crude extract in methanol.

    • Analyze the extract using a C18 reverse-phase HPLC column.

    • Use a mobile phase gradient of acetonitrile and water.

    • Monitor the elution at a wavelength of 220 nm.[5]

    • Prepare a standard curve using a purified this compound standard of known concentrations to quantify the amount of this compound in your sample.[5]

Visualizations

Biosynthetic Pathway of Destruxins

Destruxin_Biosynthesis Precursors Amino Acid & α-Hydroxy Acid Precursors (Pro, Ile, MeVal, MeAla, β-Ala, HIC) DtxS1 DtxS1 (Non-Ribosomal Peptide Synthetase) Precursors->DtxS1 Linear_Peptide Linear Hexadepsipeptide DtxS1->Linear_Peptide Cyclization Cyclization Linear_Peptide->Cyclization Destruxin_B Destruxin B Cyclization->Destruxin_B DtxS2 DtxS2 (Cytochrome P450) Destruxin_B->DtxS2 Destruxin_E This compound DtxS2->Destruxin_E Other_Destruxins Other Destruxin Analogs DtxS2->Other_Destruxins

A simplified diagram of the this compound biosynthetic pathway.

Experimental Workflow for Yield Optimization

Yield_Optimization_Workflow Start Start: Low this compound Yield Strain Strain Selection & Verification Start->Strain Media Media Optimization (Carbon/Nitrogen Sources) Strain->Media Fermentation Fermentation Parameter Optimization (pH, Temp, Agitation) Media->Fermentation Time_Course Time-Course Analysis Fermentation->Time_Course Extraction Extraction & Quantification (HPLC) Time_Course->Extraction Analysis Analyze Results Extraction->Analysis Optimized Optimized Yield Analysis->Optimized Yield Improved Iterate Iterate & Refine Analysis->Iterate Further Optimization Needed Iterate->Media

A general workflow for optimizing this compound production.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Low/No this compound Yield Check_Strain Is the fungal strain a known This compound producer? Start->Check_Strain Change_Strain Action: Obtain and verify a high-producing strain. Check_Strain->Change_Strain No Check_Media Is the culture medium optimized? Check_Strain->Check_Media Yes Success Yield Improved Change_Strain->Success Optimize_Media Action: Test different carbon and nitrogen sources and ratios. Check_Media->Optimize_Media No Check_Params Are fermentation parameters (pH, temp, aeration) optimal? Check_Media->Check_Params Yes Optimize_Media->Success Optimize_Params Action: Systematically vary fermentation parameters. Check_Params->Optimize_Params No Check_Harvest Is the harvest time optimized? Check_Params->Check_Harvest Yes Optimize_Params->Success Time_Course Action: Perform a time-course experiment to find the peak production. Check_Harvest->Time_Course No Check_Harvest->Success Yes Time_Course->Success

A decision tree for troubleshooting low this compound yield.

References

stability of Destruxin E under different temperature and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Destruxin E. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments. Understanding the stability of this compound under various conditions is critical for obtaining reliable and reproducible results. This guide offers insights into the impact of temperature and pH on the stability of this compound, alongside detailed experimental protocols and visual workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound, a cyclic hexadepsipeptide, is primarily influenced by temperature and pH. Like other depsipeptides containing ester bonds, it is susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions and accelerated by elevated temperatures. One of the known degradation products of this compound is this compound diol, formed through the hydrolysis of the epoxide ring.[1]

Q2: How should I store my stock solutions of this compound?

A2: For optimal stability, it is recommended to prepare stock solutions of this compound in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C for short-term use and at -80°C for long-term storage to minimize degradation. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.

Q3: At what pH range is this compound expected to be most stable?

A3: While specific data for this compound is limited, studies on similar cyclic peptides suggest that optimal stability is often found in a slightly acidic to neutral pH range (around pH 3-7).[2] Extreme pH values, both acidic and alkaline, are likely to increase the rate of hydrolytic degradation of the ester and amide bonds within the molecule.

Q4: Can I heat my this compound solution to aid dissolution?

A4: Gentle warming may be used to aid in the dissolution of this compound. However, prolonged exposure to elevated temperatures should be avoided as it can significantly accelerate degradation.[3][4] If warming is necessary, it should be done for the shortest possible time and at the lowest effective temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in cell-based assays. Degradation of this compound in the culture medium.Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the pre-incubation time of this compound in aqueous solutions like cell culture media. Include a vehicle control to assess the effect of the solvent on the cells.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Review your sample preparation and storage procedures. Ensure that the solvents and buffers used for analysis are fresh and of high purity. A forced degradation study can help to identify potential degradation products.
Loss of biological activity over time. Instability of the compound under experimental conditions.Re-evaluate the pH and temperature of your experimental setup. If possible, conduct experiments at a lower temperature and in a buffered solution with a pH known to favor stability.
Precipitation of this compound in aqueous buffer. Low aqueous solubility.Increase the percentage of organic co-solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your experimental system. Alternatively, consider using formulation strategies such as complexation with cyclodextrins.

Stability of this compound: A Data-Driven Perspective

Table 1: Stability of the Cyclodepsipeptide Kahalalide F under Different Temperature and pH Conditions [5]

Temperature (°C)pHHalf-life (hours)
8001.1
80120
8078.6
26111.65

This data pertains to Kahalalide F and should be considered as an estimation for the potential stability of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • DMSO (anhydrous)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Phosphate buffers (pH 5, 7, and 9)

  • High-performance liquid chromatograph (HPLC) with a UV detector

  • C18 reverse-phase HPLC column

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Thermal Degradation: Incubate an aliquot of the stock solution (in acetonitrile or methanol) at 60°C in the dark for various time points (e.g., 1, 3, 7 days).

  • pH-Dependent Stability: Mix aliquots of the stock solution with phosphate buffers of varying pH (e.g., 5, 7, 9) to a final concentration of 100 µg/mL. Incubate at a constant temperature (e.g., 37°C) for various time points.

4. Sample Analysis by HPLC:

  • At each time point, withdraw a sample and, if necessary, dilute it to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method. An example of HPLC conditions would be a C18 column with a gradient elution of acetonitrile and water.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in stability testing and understanding the context of this compound's biological activity, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Stress Dilute to 100 µg/mL in Stress Condition Media (Acid, Base, Heat, Buffer) Stock->Stress Incubate Incubate at Defined Temperature and Time Points Stress->Incubate Sample Withdraw and Quench/ Neutralize Sample Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Calculate % Remaining and Degradation Rate HPLC->Data

Forced Degradation Experimental Workflow.

logical_relationship DestruxinE This compound Stability Chemical Stability DestruxinE->Stability Bioactivity Biological Activity Stability->Bioactivity influences Results Reliable Experimental Results Bioactivity->Results determines

Relationship between Stability and Experimental Outcomes.

Disclaimer: The information provided in this technical support center is for informational purposes only and is intended for a scientific audience. While efforts have been made to ensure the accuracy of the data presented, specific experimental conditions may require further optimization. The stability data for Kahalalide F is provided as an analogue for illustrative purposes and may not be fully representative of this compound's stability profile.

References

Technical Support Center: Managing Off-Target Effects of Destruxin A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the potential off-target effects of Destruxin A in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Destruxin A?

Destruxin A, a cyclic hexadepsipeptide mycotoxin, primarily induces apoptosis (programmed cell death) in susceptible cells.[1] This is often achieved through the intrinsic mitochondrial pathway, which involves the activation of caspases (such as caspase-3, -8, and -9), regulation of Bcl-2 family proteins, and disruption of the mitochondrial membrane potential.[2][3] Additionally, Destruxin A can act as a cation ionophore, disrupting cellular ion homeostasis, particularly for calcium (Ca²⁺).[4][5]

Q2: What are the known or suspected off-target effects of Destruxin A?

Published research suggests several potential off-target activities for Destruxin A that can influence experimental outcomes:

  • Ion Channel Modulation: Destruxins can impact calcium channels, leading to an influx of Ca²⁺ that can disrupt cellular homeostasis.

  • Cytoskeletal Disruption: Electron microscopy has revealed that Destruxin A can damage the cytoskeleton, which may affect cell adhesion and motility.[6]

  • Interaction with Multiple Proteins: Studies have identified numerous potential binding partners for Destruxin A. These include proteins involved in vesicle transport (SEC23A), protein folding (calreticulin, cyclophilin), and metabolism.[6][7][8] These interactions could trigger signaling cascades unrelated to the canonical apoptosis pathway.

Q3: My cells are exhibiting higher-than-expected cytotoxicity at low concentrations of Destruxin A. Could this be an off-target effect?

This is a possibility. While Destruxin A is a potent apoptosis inducer, unexpected cytotoxicity could arise from several factors, including off-target effects. Destruxins have been reported to interact with a wide range of cellular components, including ion channels and cytoskeletal proteins, which could contribute to cytotoxicity. It is also critical to verify the purity of the Destruxin A sample and to exclude experimental artifacts such as incorrect compound concentration or solvent effects.

Q4: The observed phenotype in my cells (e.g., cell rounding, detachment) doesn't correlate with apoptotic markers. What could be the cause?

If the cellular phenotype does not align with typical apoptotic markers like Annexin V staining or caspase cleavage, it may be due to a non-apoptotic, off-target effect such as cytoskeletal disruption. Another possibility is that the timing of the assay is not optimal, and apoptotic markers may appear at a later time point.

Troubleshooting Guide

This guide addresses common issues encountered during cell culture experiments with Destruxin A.

Problem Possible Cause Suggested Solution
High variability in cell viability assays between experiments. 1. Inconsistent Destruxin A concentration.2. Variation in cell passage number and health.3. Inconsistent or high solvent (e.g., DMSO) concentration.1. Prepare fresh serial dilutions from a validated stock solution for each experiment.2. Use cells within a consistent, low passage number range and ensure high viability (>95%) before seeding.3. Maintain a consistent and non-toxic final solvent concentration across all wells (typically <0.1%).
Observed phenotype does not correlate with apoptotic markers. 1. The phenotype is due to a non-apoptotic, off-target effect (e.g., cytoskeletal disruption).2. The timing of the assay is incorrect.1. Investigate potential off-target effects using techniques like immunofluorescence to visualize the cytoskeleton.2. Perform a time-course experiment to identify the optimal time point for observing apoptotic markers.
Difficulty in reproducing published IC50 values. 1. Differences in cell line sensitivity.2. Variations in experimental protocols (e.g., seeding density, treatment duration).3. Purity of the Destruxin A compound.1. Recognize that IC50 values are cell-line specific.[1]2. Standardize protocols and ensure they align with published methods where possible.3. Verify the purity of your Destruxin A stock.

Quantitative Data

The cytotoxic effects of Destruxins are dependent on the cell line and the specific isoform of the toxin.

Table 1: IC50 Values of Destruxin A, B, and E in Human Cancer Cell Lines after 48 hours of Exposure

Cancer Cell LineDestruxin A (µM)Destruxin B (µM)Destruxin E (nM)
HCT116 (Colon)6.143.6467
Source: Data compiled from in vitro studies.[1]

Table 2: IC50 Values of Destruxin B in Oral Cancer Cell Lines

Cancer Cell Line24h (µg/ml)48h (µg/ml)72h (µg/ml)
GNM18.23 ± 0.5110.35 ± 0.325.15 ± 0.11
TSCCa19.54 ± 0.6212.87 ± 0.457.23 ± 0.23
Source: Data compiled from in vitro studies.[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of Destruxin A.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of Destruxin A in a complete culture medium. Replace the existing medium with the medium containing different concentrations of Destruxin A. Include vehicle control (DMSO) and no-treatment control wells.[1]

    • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Methodology:

    • Cell Treatment: Seed cells in a 6-well plate and treat them with various concentrations of Destruxin A and a vehicle control for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells.[1]

    • Washing: Wash the cells with cold 1X PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

    • Incubation: Incubate the cells in the dark.

    • Analysis: Analyze the stained cells by flow cytometry.[1] Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[1]

Signaling Pathways and Workflows

G cluster_0 Destruxin A Effects on PI3K/Akt Pathway DA Destruxin A PI3K PI3K DA->PI3K Inhibits Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Promotes

Caption: Inhibition of the PI3K/Akt signaling pathway by Destruxin A.

G cluster_1 Destruxin A and the Intrinsic Apoptosis Pathway DA Destruxin A Bcl2 Bcl-2 (Anti-apoptotic) DA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DA->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes permeabilization CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Activation of the intrinsic apoptosis pathway by Destruxin A.

G cluster_2 Experimental Workflow for Assessing Off-Target Effects Start Start: Unexpected Phenotype Hypothesis Hypothesize Off-Target Effect Start->Hypothesis ApoptosisAssay Apoptosis Assay (Annexin V/Caspase) Hypothesis->ApoptosisAssay No Correlation Cytoskeleton Cytoskeleton Staining Hypothesis->Cytoskeleton Phenotype suggests Rescue Rescue Experiment (if target is known) Hypothesis->Rescue Specific Hypothesis Conclusion Conclusion: On-Target vs. Off-Target ApoptosisAssay->Conclusion Cytoskeleton->Conclusion Rescue->Conclusion

Caption: A logical workflow for investigating potential off-target effects.

References

overcoming inconsistent retention times in Destruxin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Destruxin HPLC Analysis

Welcome to the technical support center for the HPLC analysis of destruxins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on overcoming inconsistent retention times.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues related to inconsistent retention times during the HPLC analysis of destruxins.

Q1: My retention times are gradually decreasing or "drifting" throughout a series of injections. What is the likely cause?

A: This is a common issue often related to the HPLC column not being fully equilibrated with the mobile phase.[1][2] Even if the baseline appears stable, the stationary phase may still be undergoing subtle changes. Another frequent cause is a slow change in the mobile phase composition, such as the selective evaporation of a more volatile organic solvent (e.g., acetonitrile) from the reservoir, which increases the aqueous content and shortens retention times in reversed-phase chromatography.[3][4]

  • Solution Checklist:

    • Column Equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.[5] For new columns or after solvent changeovers, a longer equilibration of 30 minutes or more may be necessary until both the backpressure and baseline are stable.[6]

    • Mobile Phase Preparation: Keep mobile phase reservoirs tightly capped to prevent evaporation.[4] Prepare fresh buffered mobile phases daily, as pH can change upon standing.[7]

    • Temperature: Verify that the column oven is maintaining a stable temperature. Even small temperature fluctuations can cause retention time drift.[2][8] An increase in temperature generally leads to decreased retention times.[9][10][11]

Q2: I'm observing random and unpredictable jumps in retention time between runs. What should I check?

A: Random shifts in retention time are often due to hardware issues within the HPLC system. The most common culprits are the pump, injector, and the presence of air bubbles.

  • Solution Checklist:

    • Pump and Solvent Delivery: The issue could stem from malfunctioning pump seals or check valves, leading to an inconsistent flow rate.[4] Check for pressure fluctuations. If the pressure is unstable, it may indicate air bubbles in the system. Degas your mobile phase thoroughly using methods like sonication or helium sparging.[12]

    • System Leaks: Inspect all fittings and connections for leaks. Even a very small, non-dripping leak can alter the system pressure and flow rate, causing retention time variability.[3] Crystalline buffer salt deposits around fittings are a tell-tale sign of a past or present leak.[3]

    • Injector Issues: A faulty injector valve or a partially clogged needle can lead to inconsistent injection volumes and, consequently, variable retention times.[5]

Q3: My retention times are consistent within a single day, but they differ significantly from day to day. Why is this happening?

A: Day-to-day variability, when intra-day precision is good, almost always points to how the mobile phase is prepared.[1]

  • Solution Checklist:

    • Mobile Phase Preparation: In reversed-phase chromatography, a small error of just 1% in the organic solvent composition can change retention times by 5-15%.[1] Use volumetric flasks for accuracy and measure solvents separately before mixing to avoid volume contraction effects.[13] For the highest precision, prepare mobile phases gravimetrically.[1]

    • Buffer pH: If using a buffer, ensure the pH is measured before adding the organic solvent.[14] The pH of the final mixture can be different, but this procedure ensures the preparation is reproducible.

    • Column Storage and Re-equilibration: Ensure the column is stored properly overnight and is thoroughly re-equilibrated with the mobile phase each morning before starting analysis.

Q4: Can the sample itself or its preparation affect retention time?

A: Yes, absolutely. The sample matrix and the solvent used to dissolve the sample can cause retention time shifts.

  • Solution Checklist:

    • Sample Solvent: Ideally, dissolve your destruxin extracts in a solvent that is identical to or weaker than your initial mobile phase.[4] Injecting a sample dissolved in a much stronger solvent can cause peak distortion and a shift in retention time.[15]

    • Sample Matrix Effects: Complex sample matrices from fungal cultures can contain components that accumulate on the column.[5] This build-up can alter the stationary phase chemistry, leading to retention time drift.[3] Using a solid-phase extraction (SPE) clean-up step for destruxin extracts is highly effective at removing interfering media constituents.[16][17] A guard column can also help protect the analytical column from strongly retained impurities.[3]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving inconsistent retention times.

G Troubleshooting Workflow for Inconsistent Retention Times start Inconsistent Retention Times Observed cat_random Pattern: Random Jumps (Run-to-Run) start->cat_random cat_drift Pattern: Gradual Drift (Within a Sequence) start->cat_drift cat_day Pattern: Day-to-Day Shift (Intra-day OK) start->cat_day cause_hw Cause: Hardware Issue cat_random->cause_hw cause_equil Cause: Equilibration / Mobile Phase Change cat_drift->cause_equil cause_sample Cause: Sample Matrix / Solvent cat_drift->cause_sample cause_prep Cause: Mobile Phase Preparation cat_day->cause_prep sol_hw Check for leaks Inspect pump seals/valves Degas mobile phase cause_hw->sol_hw sol_equil Increase equilibration time (10-20 column volumes) Cover solvent reservoirs Check column oven temperature cause_equil->sol_equil sol_prep Use volumetric flasks or gravimetric prep Measure solvents before mixing Prepare fresh buffers daily cause_prep->sol_prep sol_sample Use mobile phase as sample solvent Implement SPE sample cleanup Use a guard column cause_sample->sol_sample

Caption: A logical workflow for diagnosing inconsistent HPLC retention times.

Experimental Protocols

Protocol 1: HPLC System and Column Equilibration

This protocol is essential for ensuring a stable chromatographic system before analysis.

  • System Flush: If switching from a different mobile phase (e.g., one containing buffers), flush the entire system, including the pump, injector, and tubing, with high-purity water and then with the organic solvent to be used (e.g., methanol or acetonitrile).

  • Install Column: Install the C18 reversed-phase column in the correct flow direction.

  • Introduce Mobile Phase: Begin pumping the initial mobile phase mixture at a low flow rate (e.g., 0.2 mL/min).

  • Ramp Flow Rate: Gradually increase the flow rate to the analytical method's setpoint over several minutes to avoid shocking the column.[18]

  • Equilibrate: For routine analysis, equilibrate the column by flowing the mobile phase for at least 10-20 column volumes.[5][18] A more robust approach is to equilibrate for a set time (e.g., 30 minutes) until both the system backpressure and the detector baseline are stable.[6][19]

  • Blank Injections: For new methods or after extended shutdown, performing one or two blank injections (injecting mobile phase) can help complete the conditioning process.[19]

Protocol 2: Sample Preparation for Destruxins from Fungal Culture

A clean sample is vital for reproducible chromatography. This protocol uses Solid-Phase Extraction (SPE).

  • Culture Filtration: Filter the fungal culture broth to remove mycelia and large particulates.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with one cartridge volume of methanol followed by one volume of high-purity water.

  • Sample Loading: Load the filtered culture broth onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with one volume of water to remove salts and highly polar media constituents.

  • Elution: Elute the retained destruxins from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.[20]

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial HPLC mobile phase.[20] The sample is now ready for injection.

Data Presentation

Table 1: Typical HPLC Parameters for Destruxin Analysis

This table provides a starting point for method development based on published literature.

ParameterRecommended SettingRationale & Notes
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Standard for separating moderately non-polar compounds like destruxins.[20]
Mobile Phase A Water + 0.1% Formic Acid or Acetic AcidAcid modifier improves peak shape for peptides.[16]
Mobile Phase B Acetonitrile or a Methanol/Acetonitrile mixtureA 50:50 (v/v) mixture of MeCN/MeOH may improve peak resolution.[16][17]
Gradient Elution Linear gradient from low %B to high %B (e.g., 10% to 100% B over 20 min)Necessary to elute the various destruxin analogues with different polarities.[16]
Flow Rate 0.8 - 1.0 mL/minTypical for a 4.6 mm ID analytical column.
Column Temperature 30 - 40°CUsing a column oven is critical for retention time stability.[8][9]
Detection UV at 205-215 nmDetects the peptide bonds in the destruxin structure.[17][20]
Injection Volume 10 - 20 µLStandard volume; ensure it is consistent for all injections.

Table 2: Influence of Key Parameters on Retention Time (Reversed-Phase)

This table summarizes how changing a single parameter typically affects analyte retention.

Parameter ChangeEffect on Retention TimePrimary Reason
Increase % Organic Solvent DecreaseDecreases mobile phase polarity, weakening analyte interaction with the non-polar stationary phase.[8]
Increase Flow Rate DecreaseAnalyte spends less time in the column.[8]
Increase Temperature DecreaseReduces mobile phase viscosity and increases analyte mass transfer, leading to faster elution.[9][10][11]
Increase Column Length IncreaseProvides a longer path for the analyte to travel and interact with the stationary phase.[8]

Parameter Relationships

The diagram below illustrates the inverse relationship between key operational parameters and analyte retention time in typical reversed-phase HPLC.

G rt Retention Time (tR) param1 ↑ % Organic Solvent param1->rt Decreases tR param2 ↑ Temperature param2->rt Decreases tR param3 ↑ Flow Rate param3->rt Decreases tR

Caption: Relationship between HPLC parameters and retention time.

References

improving purity of synthetic Destruxin E during final purification steps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and answers to frequently asked questions regarding the final purification steps of synthetic Destruxin E.

Troubleshooting Guide

This guide addresses common issues encountered during the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of synthetic this compound.

Q1: Why is the main this compound peak in my chromatogram showing significant tailing?

Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.[1]

  • Check for Column Overload: Injecting too much sample can lead to distorted peaks. Try reducing the sample concentration or injection volume.[1]

  • Assess Sample Solubility: If your sample is not fully dissolved in the injection solvent, it can cause tailing. Ensure the sample is fully dissolved, and whenever possible, use a solvent similar in composition to the initial mobile phase.[1] For highly insoluble compounds, a minimal amount of a strong organic solvent like DMSO may be necessary for initial dissolution.

  • Optimize Mobile Phase pH: The pH of the mobile phase can alter the ionization state of this compound and any impurities, affecting their interaction with the column. Adjusting the pH can sometimes minimize secondary interactions causing peak tailing.[1]

  • Check Column Health: A contaminated guard column or a void at the head of the analytical column can also lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.[2][3]

Q2: I am struggling to separate this compound from a closely eluting impurity. How can I improve the resolution?

Separating structurally similar impurities, such as diastereomers or precursors from the synthesis, is a common challenge.[1]

  • Adjust the Gradient: A shallower gradient often improves the separation of closely eluting peaks.[1] A typical starting point for peptide analysis is an increase of 1% organic solvent per minute.

  • Optimize Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity. Systematically screen different mobile phase compositions to improve the separation.[1] Even small changes in the percentage of the organic modifier can significantly affect the separation factor.[1]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different chemistry (e.g., C8, or Phenyl-Hexyl instead of C18) to provide a different selectivity.[1][4] Aromatic/Phenyl phases can be particularly useful for cyclic peptides.[4]

  • Modify Temperature: Operating the column at a higher temperature can increase efficiency and change selectivity.[5][6] However, the effect on resolution can vary, so it is a parameter worth investigating.[1]

Q3: My recovery of pure this compound after HPLC is very low. What are the potential causes?

Low recovery can stem from poor solubility, adsorption onto surfaces, or degradation.

  • Solubility Issues: this compound, being a hydrophobic cyclic peptide, may precipitate during the purification process, especially when the aqueous component of the mobile phase is high.[1] Ensure the sample is fully soluble in the mobile phase conditions.

  • Adsorption: The peptide can adsorb to the column packing, tubing, or collection vials.[1] Using a less hydrophobic column (e.g., C4 or C8) may help reduce irreversible binding.[1]

  • Inadequate Elution Strength: If the organic content of your mobile phase is not high enough, the compound may not fully elute from the column. Ensure your gradient runs to a high enough percentage of organic solvent to strip all bound material.

  • pH-Related Degradation: While silica-based columns are robust, they are typically limited to a pH range of 2.0–8.0.[7] Operating outside this range can damage the column and potentially the product.

Q4: I am observing split or fronting peaks for my this compound sample. What is the problem?

Split or fronting peaks can indicate several issues, from sample preparation to the column itself.[1]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% DMSO), it can cause peak distortion. Dilute the sample in a solvent that is as close as possible to the initial mobile phase composition.[1]

  • Column Overload: Similar to tailing, overloading the column can also sometimes result in peak fronting. Reduce the injection volume or sample concentration.[1]

  • Partially Blocked Frit: A partially blocked inlet frit on the column can cause the sample flow path to be uneven, leading to split peaks. Try reversing and flushing the column (disconnected from the detector) to clear the frit.[2]

Frequently Asked Questions (FAQs)

What is a typical starting point for RP-HPLC purification of this compound? A common starting method is to use a C18 reversed-phase column with a mobile phase consisting of A) water with 0.1% trifluoroacetic acid (TFA) and B) acetonitrile with 0.1% TFA. A linear gradient from a low to a high percentage of solvent B is used for elution.[6][8][9]

What wavelength should I use to monitor the purification? The peptide bonds in this compound absorb at low UV wavelengths. Monitoring at 210-220 nm is typical for detecting peptides and achieving high sensitivity.[5][9]

How can I confirm the purity and identity of my final product? Purity is primarily assessed by analytical HPLC.[10] The identity of the purified this compound should be confirmed using high-resolution mass spectrometry (LC-MS) to verify the molecular weight and NMR spectroscopy to confirm the structure, comparing the data to reported values.[11][12]

My crude synthetic product is very complex. Should I perform a pre-purification step? Yes, for very complex crude mixtures, a pre-purification step using flash chromatography on silica gel can be beneficial.[8][13] This can remove many of the more polar or non-polar impurities, reducing the load on the preparative HPLC column and potentially improving the final purity.

Impact of HPLC Parameters on Purity

The following table summarizes how key chromatographic parameters can be adjusted to optimize the separation of this compound from synthetic impurities.

ParameterStandard ConditionAdjustment & Rationale for Improving Purity
Stationary Phase C18, 5 µm, 120 ÅChange to Phenyl-Hexyl or C8: Alters selectivity for better separation of closely related impurities. Phenyl phases can offer unique interactions with cyclic peptides.[1][4]
Gradient Slope 5-95% Acetonitrile in 20 minDecrease Slope (e.g., 1% / min): Increases the time difference between eluting peaks, improving resolution of near-coeluting compounds.[1]
Mobile Phase Additive 0.1% TFAChange to Formic Acid (FA): TFA is an excellent ion-pairing agent but can be difficult to remove. 0.1% FA is more volatile and LC-MS friendly, though it may alter peak shape and selectivity.[6]
Temperature Ambient (~25 °C)Increase Temperature (e.g., 40-60 °C): Can decrease mobile phase viscosity, leading to sharper peaks and improved efficiency. It can also change separation selectivity.[5]
Flow Rate 1.0 mL/min (Analytical)Decrease Flow Rate: Can increase the number of theoretical plates and improve resolution, but at the cost of longer run times.[14]

Detailed Experimental Protocol: RP-HPLC Purification

This protocol provides a general methodology for the final purification of synthetic this compound. It should be optimized for your specific sample and HPLC system.

1. Sample Preparation:

  • Dissolve the crude synthetic this compound in a minimal amount of a suitable solvent (e.g., Acetonitrile or DMSO).

  • Dilute the dissolved sample with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) to a final concentration suitable for injection (e.g., 5-10 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[2]

2. HPLC System Setup:

  • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Degassing: Ensure both mobile phases are thoroughly degassed before use.[2]

3. Purification Method:

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run a shallow linear gradient. An example gradient could be:

    • 0-5 min: 5% B (Isocratic)

    • 5-45 min: 5% to 65% B (Linear Gradient)

    • 45-50 min: 65% to 95% B (Wash Step)

    • 50-60 min: 95% B (Hold)

    • 60-65 min: 95% to 5% B (Return to Initial)

    • 65-75 min: 5% B (Re-equilibration)

  • Detection: Monitor the elution at 210 nm.[9]

  • Fraction Collection: Collect fractions corresponding to the main this compound peak.

4. Post-Purification Processing:

  • Purity Analysis: Analyze an aliquot of each collected fraction using analytical HPLC-MS to identify the fractions containing pure this compound.

  • Pooling: Combine the pure fractions.

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the pure this compound as a white, fluffy powder.

Visualizations

The following diagrams illustrate key workflows for troubleshooting and executing the purification of synthetic this compound.

G start Low Purity of this compound (Post-HPLC) q_resolution Are peaks well-resolved? start->q_resolution q_shape Is there significant peak tailing/fronting? q_resolution->q_shape Yes sol_gradient Decrease Gradient Slope (e.g., 0.5-1% B/min) q_resolution->sol_gradient No sol_overload Reduce Sample Load / Injection Volume q_shape->sol_overload Yes end_node Achieve >95% Purity q_shape->end_node No q_impurities Are impurities known (e.g., diastereomers)? sol_temp Optimize Column Temperature q_impurities->sol_temp No sol_column Change Column Chemistry (e.g., Phenyl-Hexyl) q_impurities->sol_column Yes sol_gradient->q_impurities sol_temp->end_node sol_column->end_node sol_solvent Adjust Sample Solvent to Match Mobile Phase sol_overload->sol_solvent sol_ph Modify Mobile Phase pH (if compatible with column) sol_solvent->sol_ph sol_ph->end_node

Caption: Troubleshooting workflow for improving this compound purity.

G cluster_prep Preparation cluster_purification Purification & Analysis cluster_final Final Processing crude Crude Synthetic This compound Product dissolve Dissolve and Filter Sample crude->dissolve inject Inject Sample dissolve->inject hplc_prep Prepare Mobile Phases (A: Aq. TFA, B: ACN/TFA) equilibrate Equilibrate Prep C18 Column hplc_prep->equilibrate equilibrate->inject gradient Run Shallow Gradient & Collect Fractions inject->gradient analyze Analyze Fractions by Analytical LC-MS gradient->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Acetonitrile pool->evaporate lyophilize Lyophilize to Yield Pure Powder evaporate->lyophilize

Caption: Experimental workflow for the final purification of this compound.

References

Technical Support Center: Troubleshooting Unexpected Cytotoxicity of Destruxin Analogs in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected cytotoxicity observed during in vitro experiments with Destruxin analogs.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common issues encountered during in vitro cytotoxicity assays with Destruxin analogs.

Issue 1: Higher-than-Expected Cytotoxicity or Inconsistent IC50 Values

Question: My Destruxin analog is showing cytotoxicity at much lower concentrations than anticipated, or the IC50 values are highly variable between experiments. What could be the cause?

Answer: Unexpectedly high cytotoxicity or inconsistent results can stem from several factors, ranging from the compound itself to the experimental setup. Follow these troubleshooting steps to diagnose the issue.

Troubleshooting Workflow for Unexpectedly High Cytotoxicity

cluster_compound Compound-Related Checks cluster_cell Cell Culture Checks cluster_assay Assay-Related Checks start Start: Unexpectedly High Cytotoxicity compound Step 1: Verify Compound Integrity & Concentration start->compound cell_culture Step 2: Assess Cell Health & Culture Conditions compound->cell_culture Compound OK compound_solubility Check for precipitation in media. Perform solubility test. compound->compound_solubility assay_protocol Step 3: Review Assay Protocol & Reagents cell_culture->assay_protocol Cells Healthy cell_passage Use cells within a consistent passage number range. cell_culture->cell_passage solvent_control Step 4: Evaluate Solvent Toxicity assay_protocol->solvent_control Protocol Correct seeding_density Optimize cell seeding density. assay_protocol->seeding_density end Resolution solvent_control->end Solvent Not Toxic compound_stability Verify storage conditions (-20°C). Use a fresh aliquot. compound_solubility->compound_stability compound_concentration Confirm stock concentration. compound_stability->compound_concentration cell_confluency Ensure cells are in the exponential growth phase. cell_passage->cell_confluency cell_contamination Check for microbial or mycoplasma contamination. cell_confluency->cell_contamination incubation_time Standardize incubation times. seeding_density->incubation_time reagent_quality Use fresh, properly stored reagents. incubation_time->reagent_quality

Caption: A decision tree for troubleshooting high or inconsistent cytotoxicity.

Potential Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect the treatment media for any precipitate after adding the compound. Perform a solubility test at the highest concentration used.[1][2]No visible precipitate should be present.[2]
Compound Degradation Ensure proper storage of stock solutions (e.g., at -20°C or -80°C in DMSO).[2][3] Avoid repeated freeze-thaw cycles by using aliquots.[2] Consider using a fresh batch of the Destruxin analog.Consistent bioactivity of the compound.
Inaccurate Stock Concentration Re-verify the concentration of the stock solution.Accurate and reproducible final concentrations in the assay.
Cell Line Health Use cells within a consistent and narrow range of passage numbers.[1] Ensure cells are healthy and in the logarithmic growth phase.[4]Reduced biological variability and more consistent results.[1]
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.[2][4]Consistent cell growth and a more reproducible IC50 value.[2]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed non-toxic levels (typically <0.5%).[2][4]No significant cytotoxicity from the solvent alone.
Cell Culture Contamination Regularly test for mycoplasma contamination.[5][6] Visually inspect cultures for signs of bacterial or fungal contamination.[7][8]Absence of contaminants that could affect cell viability.
Assay Incubation Time Vary the incubation time with the compound (e.g., 24, 48, 72 hours) to determine the optimal duration for your cell line.[2]A time point with the most consistent and robust response.[2]

Issue 2: No or Low Cytotoxicity Observed

Question: My Destruxin analog is not showing the expected cytotoxic effects, even at high concentrations. What should I check?

Answer: A lack of bioactivity can be just as perplexing as unexpectedly high activity. This often points to issues with the compound, the cell line's sensitivity, or the assay's ability to detect cytotoxicity.

Troubleshooting Workflow for No or Low Cytotoxicity

cluster_compound Compound-Related Checks cluster_cell Cell Line Checks cluster_assay Assay-Related Checks start Start: No or Low Cytotoxicity compound Step 1: Verify Compound Activity & Solubility start->compound cell_line Step 2: Confirm Cell Line Sensitivity compound->cell_line Compound Active compound_solubility Ensure compound is fully dissolved in media. compound->compound_solubility assay_sensitivity Step 3: Check Assay Sensitivity & Parameters cell_line->assay_sensitivity Cell Line is Sensitive cell_receptor Confirm expression of relevant targets for Destruxins. cell_line->cell_receptor positive_control Step 4: Validate with a Positive Control assay_sensitivity->positive_control Assay is Sensitive low_cell_density Ensure sufficient cell numbers for signal detection. assay_sensitivity->low_cell_density end Resolution positive_control->end Positive Control Works compound_integrity Test a new batch or aliquot of the compound. compound_solubility->compound_integrity cell_resistance Consider potential drug resistance mechanisms. cell_receptor->cell_resistance short_incubation Increase incubation time with the compound. low_cell_density->short_incubation assay_type Consider a more sensitive cytotoxicity assay. short_incubation->assay_type

Caption: A workflow to troubleshoot a lack of cytotoxic effect.

Potential Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Compound Insolubility Confirm that the Destruxin analog is fully dissolved in the culture medium at the tested concentrations.[1]A clear solution with no visible precipitate.
Compound Inactivity Use a fresh aliquot or a new batch of the compound to rule out degradation.[1]Restoration of expected bioactivity.
Resistant Cell Line Verify that the chosen cell line is expected to be sensitive to Destruxins. Some cell lines may have intrinsic resistance mechanisms.Use a known sensitive cell line as a positive control.
Low Cell Seeding Density Ensure that the number of cells seeded is sufficient to produce a detectable signal in your assay.[4]A robust signal in untreated control wells.
Insufficient Incubation Time The cytotoxic effects of some compounds may require longer exposure. Extend the incubation time (e.g., to 72 hours).Observation of a cytotoxic effect at later time points.
Insensitive Assay The chosen cytotoxicity assay (e.g., MTT) may not be sensitive enough. Consider alternative assays that measure different cytotoxicity markers (e.g., LDH release for membrane integrity or a caspase assay for apoptosis).[9]Detection of cytotoxicity through an alternative method.
Assay Reagent Issues Ensure that all assay reagents are within their expiration dates and have been stored correctly. Prepare fresh reagents.[4]A properly functioning assay with a clear distinction between positive and negative controls.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for Destruxin analogs?

Destruxins exert their anticancer effects through multiple pathways. Primarily, they are known to induce apoptosis (programmed cell death).[10][11] Key mechanisms include:

  • Induction of the Intrinsic Apoptosis Pathway: Destruxin B, for example, can upregulate the pro-apoptotic protein PUMA and downregulate the anti-apoptotic protein Mcl-1.[11][12] This leads to the translocation of Bax to the mitochondria, triggering the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[12][13]

  • Inhibition of the PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival and proliferation. Inhibition of PI3K/Akt by Destruxins contributes to their cytotoxic effects.[10][14]

Destruxin Destruxin Analogs PI3K_Akt PI3K/Akt Pathway Destruxin->PI3K_Akt Inhibits Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↑PUMA, ↓Mcl-1) Destruxin->Bcl2_Family Induces Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes Apoptosis_Pathway Intrinsic Apoptosis Pathway Apoptosis Apoptosis Mitochondria Mitochondrial Disruption (Bax translocation, Cytochrome c release) Bcl2_Family->Mitochondria Caspases Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspases Caspases->Apoptosis

Caption: Simplified signaling pathways affected by Destruxin analogs.

Q2: How should I prepare and store Destruxin analog stock solutions?

For most in vitro assays, it is recommended to dissolve Destruxin analogs in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[2]

  • Storage: Store stock solutions at -20°C or -80°C to maintain stability.[2][3]

  • Aliquoting: To avoid degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[2]

Q3: My MTT assay results are showing high background or low signal. What are the common causes?

The MTT assay measures metabolic activity, and several factors can interfere with it.[15]

Issue Possible Causes Solutions
Low Absorbance Readings - Too few cells per well.[4] - Insufficient incubation time with the MTT reagent.[4] - Incomplete solubilization of formazan crystals.- Optimize cell seeding density.[4] - Increase MTT incubation time (typically 2-4 hours). - Ensure complete dissolution of crystals with the solubilization buffer; gentle mixing can help.
High Background Absorbance - Contamination of the culture medium with bacteria or yeast. - Interference from phenol red in the medium.[4] - The Destruxin analog itself is colored or has reducing properties.- Use sterile technique and check for contamination. - Use a phenol red-free medium during the MTT incubation step.[4] - Include control wells with the compound but no cells to measure its intrinsic absorbance.
High Variability Between Replicates - Uneven cell seeding.[1] - "Edge effects" in the 96-well plate. - Inconsistent incubation times or pipetting volumes.[4]- Ensure a homogenous cell suspension before plating.[1] - Avoid using the outer wells of the plate or fill them with sterile media/PBS.[1] - Standardize all pipetting and incubation steps.[4]

Q4: What alternative cytotoxicity assays can I use to confirm my results?

Relying on a single assay can sometimes be misleading. It is good practice to confirm cytotoxicity with an orthogonal method that measures a different cell death mechanism.

Assay Type Principle When to Use
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[9]To quantify necrosis or late apoptosis.
Caspase Activity Assays Detects the activity of key apoptosis-executing enzymes like caspase-3 and caspase-7.[16]To specifically measure apoptosis induction.
Annexin V/PI Staining Uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.To get a detailed picture of the different modes of cell death.
Cell Cycle Analysis Analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using flow cytometry.[17][18] Destruxins are known to cause cell cycle arrest.[10][14]To determine if the compound affects cell cycle progression.

Data Presentation: Cytotoxicity of Destruxin Analogs

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of various Destruxin analogs in different human cancer cell lines. These values highlight the dose-dependent and cell-line-specific efficacy of these compounds.

Table 1: IC50 Values of Destruxin A, B, and E in Human Cancer Cell Lines

Cancer Cell LineDestruxin A (µM)Destruxin B (µM)Destruxin E (nM)Exposure Time
HCT116 (Colon)6.143.646748 hours[10]
A549 (Lung)-4.9-48 hours[11][12]
H1299 (Lung)-4.1-48 hours[11]

Table 2: Time-Dependent IC50 Values of Destruxin B in Oral Cancer Cell Lines

Cancer Cell Line24h (µg/ml)48h (µg/ml)72h (µg/ml)
GNM18.23 ± 0.5110.35 ± 0.325.15 ± 0.11
TSCCa19.54 ± 0.6212.87 ± 0.457.23 ± 0.23
Data compiled from in vitro studies.[10]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing cell metabolic activity as an indicator of viability.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Destruxin analog in culture medium. Remove the old medium from the wells and add the medium containing the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours, until a purple precipitate is visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

This protocol measures the activity of key executioner caspases in apoptosis.[16]

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the Destruxin analog as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[17][19]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Destruxin analog for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 200 x g for 5 minutes.[19]

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and slowly add ice-cold 70% ethanol while vortexing gently to fix the cells.[19] Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[17][19]

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[19]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.[17]

References

minimizing degradation of Destruxin E during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Destruxin E during extraction and storage.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling of this compound, leading to its degradation and impacting experimental outcomes.

Issue Possible Cause Recommended Solution
Low Yield of this compound After Extraction Degradation during extraction process: High temperatures, extreme pH, or enzymatic activity can degrade this compound.[1][2]- Temperature Control: Perform all extraction and purification steps at low temperatures (e.g., 4°C or on ice) to minimize temperature-induced degradation.[1] - pH Management: Maintain a near-neutral pH during extraction unless specific acid-base partitioning is required. If so, perform these steps quickly and at low temperatures.[1] - Enzyme Inhibition: If extracting from sources with high enzymatic activity, consider methods to denature or inhibit enzymes prior to extraction.
Suboptimal solvent choice: The solvent may not be efficient for extracting this compound, leading to lower recovery.- Solvent Selection: Use acetonitrile for high extraction efficiency of Destruxins. A common method involves mixing the fermentation broth with an equal volume of acetonitrile and 5% NaCl to create two layers, with Destruxins concentrated in the upper organic layer.[1][3][4]
Inconsistent Results in Biological Assays Degradation of this compound in stock solution: Improper storage conditions or repeated freeze-thaw cycles can lead to the degradation of the compound.[5]- Proper Storage: Store stock solutions of this compound in a suitable solvent like DMSO at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[5][6] - Aliquotting: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[5]
Degradation in assay medium: The pH, temperature, and duration of incubation in the assay medium can affect the stability of this compound.[5]- Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment. - Minimize Incubation Time: If stability issues are suspected, minimize the pre-incubation time of this compound in aqueous solutions.[5]
Appearance of Unknown Peaks in HPLC Analysis Formation of degradation products: this compound can hydrolyze, particularly at the ester bond, to form degradation products like this compound-diol.[7]- Review Extraction and Storage Conditions: Assess if the sample was exposed to high temperatures, extreme pH, or prolonged storage, which could lead to degradation. - Mass Spectrometry Analysis: Use mass spectrometry (MS) to identify the unknown peaks. The mass of this compound-diol would be higher than this compound due to the addition of a water molecule.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The primary factors contributing to the degradation of this compound, a cyclic hexadepsipeptide, include:

  • Temperature: Higher temperatures significantly accelerate the degradation process.[1][2][5]

  • pH: Both acidic and alkaline conditions can lead to the hydrolysis of the ester and amide bonds within its structure.[1]

  • Enzymatic Activity: Hydrolytic enzymes present in the biological source material can rapidly break down this compound.[2]

  • Light: Exposure to direct light should be avoided as it may contribute to photodegradation.[5][8]

  • Moisture: The presence of moisture can facilitate hydrolysis.[5]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, the following storage conditions are recommended:

Form Storage Temperature Duration Recommendations
Solid Powder -20°CLong-term (months to years)Store in a dry, dark place.[6]
Stock Solution (in DMSO) -20°CShort-term (days to weeks)Store in sealed, airtight vials.[6]
-80°CLong-term (months to years)Prepare aliquots to avoid repeated freeze-thaw cycles.[5]

Q3: Which solvents are suitable for extracting and storing this compound?

A3: For extraction, acetonitrile has demonstrated high efficiency in recovering Destruxins from fungal cultures.[1][3][4] Dichloromethane has also been used.[4][9] For storage of stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent.[5][6]

Q4: How can I monitor the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a common method for monitoring the purity and degradation of this compound.[10][11][12] The appearance of new peaks or a decrease in the area of the this compound peak can indicate degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify degradation products.[10][13]

Q5: What is a common degradation product of this compound?

A5: A known degradation pathway for this compound is the hydrolysis of its epoxide ring to form this compound-diol.[7] This process involves the addition of a water molecule.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Fungal Culture Broth

This protocol is adapted from established methods for Destruxin extraction.[1][4]

  • Culture Filtration: Separate the fungal mycelium from the liquid culture broth by centrifugation (e.g., 8,000 x g for 10 minutes) followed by filtration of the supernatant through filter paper.

  • Solvent Partitioning: Mix the filtered broth with an equal volume of acetonitrile.

  • Phase Separation: Add 5% (w/v) NaCl to the mixture to induce the formation of two distinct layers.

  • Collection: Vigorously shake the mixture and then allow the layers to separate. The upper organic layer, containing the majority of the Destruxins, should be carefully collected.[1][4]

  • Solvent Evaporation: The collected organic solvent can be removed under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

This protocol provides a method for the purification of this compound from a crude extract.

  • Cartridge Selection: Use a C18 solid-phase extraction cartridge.

  • Cartridge Conditioning:

    • Wash the C18 cartridge with 10 column volumes of methanol.

    • Equilibrate the cartridge with 10 column volumes of ultra-pure water. Do not let the cartridge dry out.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and dilute it with water. Load the sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elution: Elute this compound from the cartridge using a higher concentration of organic solvent, such as methanol or acetonitrile.

  • Analysis: Analyze the collected fractions using HPLC to determine the purity of this compound.

Visualizations

cluster_extraction Extraction Workflow cluster_purification Purification and Analysis Start Fungal Culture Broth Filtration Filtration/Centrifugation Start->Filtration Supernatant Culture Supernatant Filtration->Supernatant LLE Liquid-Liquid Extraction (Acetonitrile/NaCl) Supernatant->LLE Method 1 SPE Solid-Phase Extraction (C18 Cartridge) Supernatant->SPE Method 2 Crude_Extract Crude this compound Extract LLE->Crude_Extract SPE->Crude_Extract HPLC HPLC Purification (C18 Column) Crude_Extract->HPLC Pure_Destruxin_E Pure this compound HPLC->Pure_Destruxin_E Analysis Purity Analysis (HPLC, LC-MS) Pure_Destruxin_E->Analysis

Caption: Experimental workflow for the extraction and purification of this compound.

cluster_degradation Degradation Pathways Destruxin_E This compound (Cyclic Depsipeptide) Hydrolysis Hydrolysis Destruxin_E->Hydrolysis H₂O, Acid/Base Enzymatic Enzymatic Degradation Destruxin_E->Enzymatic Hydrolases Photodegradation Photodegradation Destruxin_E->Photodegradation Light Degraded_Products Degraded Products (e.g., this compound-diol, Linear Peptides) Hydrolysis->Degraded_Products Enzymatic->Degraded_Products Photodegradation->Degraded_Products

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Troubleshooting HPLC Analysis of Destruxins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Destruxins, with a specific focus on addressing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC columns and mobile phases used for Destruxin analysis?

A1: Reversed-phase C18 columns are most commonly used for the separation of Destruxins.[1][2] The mobile phase typically consists of a gradient of acetonitrile and water.[1][2] Some methods also report the use of methanol/acetonitrile/water mixtures to improve resolution.[3] An acidifier, such as formic or acetic acid, is often added to the mobile phase to improve peak shape and ionization for mass spectrometry detection.[2][3]

Q2: How can I prepare my sample to minimize matrix effects and improve peak shape?

A2: Proper sample preparation is crucial for obtaining good chromatographic results. For complex samples, a clean-up step is highly recommended to remove interfering matrix components.[3] Solid-Phase Extraction (SPE) with C18 cartridges is an effective method for cleaning up fungal culture extracts before HPLC analysis.[1][3] QuEChERS-based extraction has also been reported as a suitable sample preparation technique.[1]

Q3: What are the key chemical properties of Destruxins to consider for HPLC analysis?

A3: Destruxins are a family of cyclic hexadepsipeptides and are relatively hydrophobic compounds.[4] Their structure includes ester and peptide bonds, which can be susceptible to hydrolysis at extreme pH values.[1] Therefore, maintaining a near-neutral pH during extraction and analysis is generally recommended to prevent degradation.[1]

Troubleshooting Guide: Poor Peak Shape

Poor peak shape, including tailing, fronting, and broadening, can significantly impact the accuracy and resolution of your Destruxin analysis. The following sections provide a systematic approach to troubleshooting these issues.

Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.

Q4: My Destruxin peaks are showing significant tailing. What are the potential causes and solutions?

A4: Peak tailing in the analysis of peptide-like compounds such as Destruxins is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Potential CauseRecommended SolutionExplanation
Secondary Interactions with Silanols Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid (TFA).Residual silanol groups on the silica-based stationary phase can interact with polar groups on the Destruxin molecule, causing tailing. An acidic modifier can suppress the ionization of silanols, reducing these interactions.
Mobile Phase pH is Inappropriate Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the Destruxins.If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak tailing.[5]
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the guard column or the analytical column.Contaminants from the sample matrix can accumulate on the column frit or packing material, leading to active sites that cause tailing.[6]
Column Overload Reduce the injection volume or dilute the sample.Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.[6]
Peak Fronting

Peak fronting appears as a sharp leading edge followed by a sloping tail.

Q5: I am observing "shark-fin" or fronting peaks for my Destruxins. What could be the cause?

A5: Peak fronting is most commonly associated with column overload or issues with the sample solvent.

Potential CauseRecommended SolutionExplanation
Column Overload (Mass or Volume) Dilute the sample or reduce the injection volume.Injecting too high a concentration or volume of the sample can lead to a distortion of the peak shape, causing it to front.[7][8] This is a very common cause of peak fronting.[8]
Incompatible Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte may travel through the column too quickly at the beginning, resulting in a fronting peak.[5][7]
Column Collapse or Void Replace the column.A physical void or collapse of the packing material at the column inlet can cause peak fronting. This is a less common but possible cause.[6][7]
Broad Peaks

Broad peaks are wider than expected, leading to decreased resolution and sensitivity.

Q6: My Destruxin peaks are broad and poorly resolved. How can I improve them?

A6: Peak broadening can stem from various factors, from the HPLC system to the column and method parameters.

Potential CauseRecommended SolutionExplanation
Large Dead Volume Check and tighten all fittings between the injector and the detector. Use pre-cut tubing of the appropriate inner diameter.Excessive volume in the connections can cause the sample band to spread before it reaches the detector, resulting in broader peaks.
Column Contamination or Age Flush the column with a strong solvent. If performance does not improve, replace the column.Accumulation of contaminants can block active sites and lead to peak broadening. Over time, the stationary phase of the column degrades, leading to a loss of efficiency.
Mobile Phase Viscosity Optimize the mobile phase composition. For example, acetonitrile has a lower viscosity than methanol.High mobile phase viscosity can slow down mass transfer, leading to broader peaks.
Inadequate Mobile Phase Strength Increase the organic solvent percentage in the mobile phase or adjust the gradient slope.If the mobile phase is too weak, the analytes will be retained longer and may exhibit broader peaks. A flatter gradient can sometimes improve the separation of different Destruxins.[9]

Experimental Protocols

HPLC Method for Destruxin Analysis

This is a general protocol and may require optimization for specific Destruxin analogues or sample matrices.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient might be to start with a lower percentage of mobile phase B, and gradually increase it over the run time to elute the hydrophobic Destruxins. For example, 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 210 nm or Mass Spectrometry (MS) with Electrospray Ionization (ESI) in positive mode.[2]

Sample Preparation using Solid-Phase Extraction (SPE)

  • Filter the fungal culture medium to remove particulate matter.[2]

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the filtered sample onto the SPE cartridge.[2]

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.[2]

  • Elute the Destruxins with a higher percentage of organic solvent (e.g., methanol or acetonitrile).[2]

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for HPLC analysis.[2]

Visualizations

TroubleshootingWorkflow start Poor Peak Shape Observed peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting broadening Broad Peaks peak_type->broadening Broadening check_modifier_tailing Add/Optimize Mobile Phase Modifier (e.g., 0.1% FA) tailing->check_modifier_tailing check_overload_fronting Reduce Injection Volume/ Dilute Sample fronting->check_overload_fronting check_dead_volume Check for Dead Volume broadening->check_dead_volume check_solvent_fronting Check Sample Solvent check_overload_fronting->check_solvent_fronting No resolve_overload Problem Solved? check_overload_fronting->resolve_overload Yes check_column_health Flush or Replace Column/ Guard Column check_solvent_fronting->check_column_health No resolve_solvent Problem Solved? check_solvent_fronting->resolve_solvent Yes check_ph_tailing Adjust Mobile Phase pH check_modifier_tailing->check_ph_tailing No resolve_modifier Problem Solved? check_modifier_tailing->resolve_modifier Yes check_ph_tailing->check_column_health No resolve_ph Problem Solved? check_ph_tailing->resolve_ph Yes check_dead_volume->check_column_health No resolve_dead_volume Problem Solved? check_dead_volume->resolve_dead_volume Yes resolve_column Problem Solved? check_column_health->resolve_column Yes

Caption: Troubleshooting workflow for poor peak shape in HPLC.

References

Validation & Comparative

A Comparative Analysis of V-ATPase Inhibitory Activity: Destruxin E vs. Bafilomycin A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the V-ATPase inhibitory properties of Destruxin E and Bafilomycin A1, two potent natural compounds. While both are recognized for their ability to disrupt the function of vacuolar-type H+-ATPases (V-ATPases), their potencies, mechanisms, and downstream cellular effects exhibit notable differences. This document aims to furnish researchers with the necessary data to make informed decisions when selecting a V-ATPase inhibitor for their specific experimental needs.

Executive Summary

Bafilomycin A1 is a well-established and highly specific inhibitor of V-ATPase, with its inhibitory activity extensively characterized and quantified in the low nanomolar range. It acts by directly binding to the c-subunit of the V-ATPase Vo domain, thereby arresting proton translocation. This compound, a cyclodepsipeptide from the same family as other known V-ATPase inhibitors, demonstrates potent cytotoxic effects in the nanomolar range, which are strongly associated with V-ATPase inhibition. However, direct enzymatic inhibition data for this compound is less prevalent in the literature compared to Bafilomycin A1. The primary mechanism of cytotoxicity for this compound involves the induction of apoptosis through the inhibition of the PI3K/Akt signaling pathway and engagement of the mitochondrial pathway.

Quantitative Comparison of Inhibitory Potency

CompoundTargetIC50 ValueCell Line/SystemCitation
Bafilomycin A1 V-ATPase (proton translocation)0.6 - 1.5 nMBovine chromaffin granules
This compound Cell Proliferation (Cytotoxicity)40 nMHCT116 (colon cancer)
50 nMKB-3-1 (cervical cancer)[1]
220 nMA549 (lung cancer)[1]
Destruxin B V-ATPaseWeaker than Bafilomycin A1Not specified[2]

Note: The IC50 values for this compound represent its cytotoxic effects on cancer cell lines, which are considered a downstream consequence of V-ATPase inhibition. These are not direct measures of enzymatic inhibition. Destruxin B, a closely related compound, has been shown to be a weaker V-ATPase inhibitor than Bafilomycin A1[2].

Mechanism of Action

Bafilomycin A1: This macrolide antibiotic is a specific and potent inhibitor of V-ATPases. Its mechanism of action is well-elucidated and involves direct binding to the rotating c-ring of the Vo proton channel, effectively jamming the proton translocation machinery[3]. This leads to a rapid increase in the pH of acidic organelles such as lysosomes and endosomes. Interestingly, Bafilomycin A1 has a secondary, independent inhibitory effect on the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which can disrupt autophagosome-lysosome fusion[4].

This compound: As a member of the destruxin family of mycotoxins, this compound is understood to inhibit V-ATPase, although its precise binding site on the enzyme complex has not been as thoroughly characterized as that of Bafilomycin A1. The inhibition of V-ATPase by destruxins leads to the disruption of cellular pH homeostasis, which in turn triggers downstream signaling cascades culminating in apoptosis[1].

Signaling Pathways and Cellular Effects

Inhibition of V-ATPase by both compounds triggers a cascade of cellular events.

Bafilomycin A1 Signaling Pathway

Bafilomycin A1's primary effect is the direct inhibition of the V-ATPase proton pump, leading to the alkalinization of intracellular vesicles. This has profound effects on processes reliant on acidic environments, such as protein degradation and receptor recycling. Its off-target effect on SERCA adds another layer of complexity to its cellular impact.

G BafA1 Bafilomycin A1 VATPase V-ATPase BafA1->VATPase Inhibits SERCA SERCA BafA1->SERCA Inhibits (secondary) ProtonPumping Proton Pumping Blocked CaHomeostasis Calcium Homeostasis Disrupted SERCA->CaHomeostasis VesicleAlkalinization Vesicle Alkalinization ProtonPumping->VesicleAlkalinization AutophagyInhibition Autophagy Inhibition VesicleAlkalinization->AutophagyInhibition FusionBlock Autophagosome-Lysosome Fusion Blocked CaHomeostasis->FusionBlock FusionBlock->AutophagyInhibition

Caption: Bafilomycin A1's dual inhibition of V-ATPase and SERCA.

This compound Apoptotic Signaling Pathway

The cytotoxic effects of this compound are largely attributed to the induction of programmed cell death (apoptosis). This is believed to be initiated by the disruption of V-ATPase function, which then leads to the inhibition of the pro-survival PI3K/Akt signaling pathway. This, in turn, activates the intrinsic (mitochondrial) pathway of apoptosis.

G DestruxinE This compound VATPase V-ATPase DestruxinE->VATPase Inhibits PI3K_Akt PI3K/Akt Pathway VATPase->PI3K_Akt Leads to Inhibition of Mitochondria Mitochondrial Pathway PI3K_Akt->Mitochondria Inhibition activates Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition promotes Mitochondria->Apoptosis Activates

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Protocols

V-ATPase Activity Assay (Proton Translocation)

This protocol is adapted from a method used to measure the inhibitory effect of Bafilomycin A1 on V-ATPase proton translocation activity[3].

Objective: To measure the rate of ATP-driven proton pumping into isolated vesicles and assess the inhibitory effect of test compounds.

Materials:

  • Isolated membrane vesicles containing V-ATPase

  • Assay Buffer: 10 mM MOPS-Tris (pH 7.0), 50 mM KCl, 2.5 mM MgCl2

  • Acridine Orange (fluorescent pH probe)

  • ATP solution (100 mM, pH 7.0)

  • Valinomycin (1 mg/ml in ethanol)

  • Test compounds (this compound, Bafilomycin A1) dissolved in a suitable solvent (e.g., DMSO)

  • Dual-wavelength spectrophotometer or fluorometer

Procedure:

  • Prepare a suspension of membrane vesicles (final concentration ~50 µg protein/ml) in the Assay Buffer.

  • Add Acridine Orange to a final concentration of 2 µM.

  • Place the vesicle suspension in a cuvette and monitor the fluorescence at an excitation wavelength of 492 nm and an emission wavelength of 540 nm.

  • To eliminate any membrane potential, add valinomycin to a final concentration of 1 µg/ml.

  • Incubate with various concentrations of the test compound (this compound or Bafilomycin A1) or solvent control for a predetermined time.

  • Initiate the proton pumping reaction by adding ATP to a final concentration of 1.3 mM.

  • Record the initial rate of fluorescence quenching, which is proportional to the rate of proton influx.

  • Calculate the percentage of inhibition for each compound concentration relative to the solvent control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the V-ATPase inhibitory activity of this compound and Bafilomycin A1.

G cluster_prep Preparation cluster_assay V-ATPase Activity Assay cluster_analysis Data Analysis VesicleIsolation Isolate V-ATPase containing membrane vesicles AssaySetup Set up assay with vesicles, Acridine Orange, and Valinomycin VesicleIsolation->AssaySetup CompoundPrep Prepare serial dilutions of This compound & Bafilomycin A1 Incubation Incubate with inhibitors or vehicle control CompoundPrep->Incubation AssaySetup->Incubation ReactionStart Initiate reaction with ATP Incubation->ReactionStart Measurement Measure fluorescence quenching ReactionStart->Measurement InhibitionCalc Calculate % Inhibition Measurement->InhibitionCalc IC50 Determine IC50 values InhibitionCalc->IC50 Comparison Compare potencies IC50->Comparison

Caption: Workflow for comparing V-ATPase inhibitors.

Conclusion

Both Bafilomycin A1 and this compound are potent inhibitors of V-ATPase function, albeit with different primary applications and depths of characterization in the scientific literature. Bafilomycin A1 stands out as a highly specific and well-quantified tool for directly studying V-ATPase activity and its role in cellular processes like autophagy. This compound, while also a V-ATPase inhibitor, is more prominently characterized by its potent anticancer and pro-apoptotic effects, which are linked to the inhibition of the PI3K/Akt pathway.

The choice between these two compounds will ultimately depend on the research question. For studies requiring a well-defined, direct inhibitor of V-ATPase with established potency, Bafilomycin A1 is the preferred choice. For investigations into V-ATPase inhibition as a therapeutic strategy for inducing apoptosis in cancer cells, particularly those involving the PI3K/Akt pathway, this compound presents a compelling, albeit less directly characterized, option. Further research is warranted to directly compare the enzymatic inhibitory activities of these two compounds and to fully elucidate the molecular interactions of this compound with the V-ATPase complex.

References

Comparative Analysis of the Insecticidal Activity of Destruxins A, B, and E

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the insecticidal properties of three key mycotoxins, Destruxins A, B, and E, reveals variations in their potency and modes of action against different insect species. This guide provides a comparative analysis based on available experimental data to assist researchers, scientists, and drug development professionals in understanding their potential as bio-insecticides.

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. Among the different analogues, Destruxins A, B, and E have been extensively studied for their biological activities. While all three exhibit insecticidal properties, their efficacy and mechanisms of action can differ significantly.[1][2]

Quantitative Comparison of Insecticidal Activity

The insecticidal activity of Destruxins is typically quantified using metrics such as the median lethal concentration (LC50) and the median lethal dose (LD50). The following tables summarize the available quantitative data for Destruxin A, B, and E against various insect cells and larvae. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, insect species, and application methods.

Table 1: Comparative Cytotoxicity of Destruxins A, B, and E against Insect Cells

CompoundCell LineIncubation TimeLC50 (ppm)Reference
Destruxin ASF9 (from Spodoptera frugiperda)24 hours5 - 12[3]
Destruxin BSF9 (from Spodoptera frugiperda)24 hoursNo effect up to 500[3]
Destruxin ESF9 (from Spodoptera frugiperda)24 hoursNo effect up to 500[3]

Table 2: Insecticidal Activity of Destruxins against Insect Larvae

Compound/ExtractInsect SpeciesApplication MethodLD50/LC50Reference
Crude Destruxin (high in A and E)Spodoptera litura (12-day-old larvae)Topical Application0.237 µg/g[4]
Ingestion0.17 µg/g[4]
Combined Application0.045 µg/g[4]
Crude Destruxin (low in A and E)Spodoptera litura (12-day-old larvae)Combined ApplicationHigher than high A and E strain[4]
Destruxin APlutella xylostella (4th instar larvae)Not specified200 µg/mL (LC50)[1]

Mechanisms of Action and Signaling Pathways

The insecticidal activity of Destruxins is attributed to their interference with key physiological and immunological processes in insects. The modes of action, particularly for Destruxin A, have been studied in some detail, while information for Destruxins B and E is less comprehensive.

Destruxin A: The primary mechanism of Destruxin A involves the suppression of the insect's innate immune system.[5] It has been shown to inhibit both humoral and cellular immunity. Destruxin A can disrupt the Toll and Immune deficiency (IMD) signaling pathways, which are crucial for the production of antimicrobial peptides (AMPs).[5] This suppression of the immune response makes the insect more susceptible to fungal infection and other pathogens. Additionally, Destruxin A is known to affect calcium homeostasis by acting on Ca2+ channels in muscle cells, leading to paralysis.[6]

Destruxin B: While much of the recent research on Destruxin B has focused on its pro-apoptotic effects in human cancer cells, it is also recognized as having strong anti-insect activity.[7] In insects, Destruxin B has been shown to induce an immediate influx of Ca2+ in hemocytes, suggesting a disruption of ion homeostasis.[8] This rapid increase in intracellular calcium can trigger a cascade of events leading to cell death and paralysis.

This compound: Considered the most active of the destruxin family on insect haemocytes, this compound significantly impacts the cellular immune response.[9] It causes ultrastructural alterations in plasmatocytes and granular haemocytes, which are key immune cells in insects. These changes are believed to be a consequence of disturbances in cellular calcium balance.[9] By impairing the function of these immune cells, this compound weakens the insect's ability to defend against pathogens.

Below are diagrams illustrating the known and proposed signaling pathways affected by Destruxins A, B, and E.

Destruxin_A_Signaling_Pathway cluster_DA Destruxin A cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DA Destruxin A Toll_Receptor Toll Receptor DA->Toll_Receptor Inhibits Imd_Receptor Imd Receptor DA->Imd_Receptor Inhibits Ca_Channel Ca²⁺ Channel DA->Ca_Channel Opens Toll_Pathway Toll Pathway Cascade Toll_Receptor->Toll_Pathway Imd_Pathway Imd Pathway Cascade Imd_Receptor->Imd_Pathway Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx AMP_Genes Antimicrobial Peptide (AMP) Gene Expression Toll_Pathway->AMP_Genes Reduced AMPs Reduced AMPs Toll_Pathway->Reduced AMPs Imd_Pathway->AMP_Genes Imd_Pathway->Reduced AMPs Paralysis Muscle Paralysis Ca_Influx->Paralysis Immune Response Immune Response Immunosuppression Immunosuppression Reduced AMPs->Immunosuppression

Caption: Signaling pathway of Destruxin A-mediated immunosuppression and paralysis.

Destruxin_BE_Signaling_Pathway cluster_DBE Destruxin B & E cluster_membrane Hemocyte Membrane cluster_cytoplasm Hemocyte Cytoplasm cluster_response Cellular Response DB Destruxin B Ion_Channels Ion Channels / Membrane Integrity DB->Ion_Channels Disrupts DE This compound DE->Ion_Channels Disrupts Ca_Influx Rapid Ca²⁺ Influx Ion_Channels->Ca_Influx Cell_Damage Ultrastructural Alterations Ca_Influx->Cell_Damage Immune_Dysfunction Impaired Immune Cell Function Cell_Damage->Immune_Dysfunction Apoptosis Cell Death Immune_Dysfunction->Apoptosis

Caption: Proposed mechanism of Destruxins B and E on insect hemocytes.

Experimental Protocols

The assessment of the insecticidal activity of Destruxins involves standardized bioassays. The following are generalized protocols for common methods used in the cited research.

Insect Bioassays

  • Topical Application (Contact Toxicity):

    • Preparation of Solutions: Dissolve purified Destruxins in a suitable solvent (e.g., acetone) to create a range of concentrations.

    • Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of individual insects using a microapplicator. Control insects receive the solvent only.

    • Observation: House the treated insects under controlled conditions with access to food. Record mortality at regular intervals (e.g., 24, 48, 72 hours).[10]

  • Ingestion Assay (Oral Toxicity):

    • Diet Preparation: Incorporate the Destruxins into the insect's artificial diet at various concentrations. For leaf-feeding insects, leaves can be dipped in Destruxin solutions and allowed to dry.

    • Feeding: Provide the treated diet or leaves to the insects for a specified period.

    • Observation: After the exposure period, transfer the insects to a fresh, untreated diet and monitor for mortality over time.[10]

  • Injection Bioassay (Direct Toxicity):

    • Preparation of Solutions: Dissolve Destruxins in a sterile physiological saline solution (e.g., phosphate-buffered saline) to the desired concentrations.

    • Injection: Inject a small, precise volume of the solution into the hemocoel of the insect using a fine glass needle or a microinjector.

    • Observation: Maintain the injected insects under controlled conditions and record mortality at set time points.[11]

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis A1 Destruxin Isolation & Purification A2 Preparation of Stock Solutions A1->A2 B1 Topical Application A2->B1 B2 Ingestion Assay A2->B2 B3 Injection A2->B3 A3 Insect Rearing (Uniform Age/Stage) A3->B1 A3->B2 A3->B3 C1 Mortality Assessment (e.g., 24, 48, 72h) B1->C1 B2->C1 B3->C1 C2 Calculation of LC50 / LD50 Values C1->C2 C3 Statistical Analysis C2->C3

References

Validating the Anticancer Activity of Destruxin E: A Comparative Guide with Positive and Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview for validating the biological activity of Destruxin E, a cyclic hexadepsipeptide with promising anticancer properties. To ensure the accuracy and reliability of experimental findings, this document emphasizes the critical role of positive and negative controls in cytotoxicity and apoptosis assays. Experimental data, detailed protocols, and visual diagrams of key signaling pathways are presented to facilitate robust experimental design and data interpretation.

Data Presentation: Comparative Cytotoxicity of Destruxins

This compound has demonstrated potent cytotoxic effects against various cancer cell lines, often in the nanomolar range.[1] The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its analogs, Destruxin A and B, providing a comparative look at their efficacy.

Cell LineCancer TypeDestruxin DerivativeIC50Exposure Time (hours)Assay MethodReference
HCT116Colon CancerThis compound67 nM48Not Specified[2]
KB-3-1Cervical CarcinomaThis compoundNanomolar RangeNot SpecifiedNot Specified[1]
A549Non-small Cell Lung CancerThis compoundNanomolar RangeNot SpecifiedNot Specified[1]
CaCo-2Colorectal AdenocarcinomaThis compoundNanomolar RangeNot SpecifiedNot Specified[1]
HCT116Colon CancerDestruxin A6.14 µM48Not Specified[2]
HCT116Colon CancerDestruxin B3.64 µM48Not Specified[2]
A549Non-small Cell Lung CancerDestruxin B4.9 µM48Trypan Blue Exclusion[3][4]
H1299Non-small Cell Lung CancerDestruxin B4.1 µMNot SpecifiedNot Specified[3][4]

Experimental Protocols

To validate the cytotoxic and apoptotic activity of this compound, standardized assays with appropriate controls are essential. Below are detailed protocols for commonly used methods.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

a. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

b. Experimental Workflow:

MTT_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with this compound (and controls) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

c. Controls:

Control TypeDescriptionExpected Outcome
Negative Control Cells treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve this compound.High cell viability, similar to untreated cells.
Positive Control Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine).Low cell viability.
Blank Control Wells containing only cell culture medium (no cells).Background absorbance reading.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

a. Materials:

  • This compound-treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

b. Experimental Workflow:

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis treat Treat cells with this compound harvest Harvest cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate for 15 min add_stains->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

c. Controls:

Control TypeDescriptionExpected Outcome on Flow Cytometry Plot
Negative Control Untreated or vehicle-treated cells.Majority of cells in the lower-left quadrant (Annexin V-/PI-).
Positive Control Cells treated with a known apoptosis-inducing agent (e.g., Staurosporine, Etoposide).A significant population of cells in the lower-right (Annexin V+/PI-) and upper-right (Annexin V+/PI+) quadrants.

Signaling Pathways

This compound and its analogs are known to induce apoptosis through the intrinsic mitochondrial pathway, which is often associated with the inhibition of the PI3K/Akt signaling pathway.[1]

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its inhibition by this compound contributes to its cytotoxic effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits DestruxinE This compound DestruxinE->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Induction of the Intrinsic Apoptosis Pathway

This compound's inhibition of survival signals can lead to the activation of the Bcl-2 family-dependent intrinsic apoptosis pathway.

Intrinsic_Apoptosis_Pathway DestruxinE This compound Bcl2_family Bcl-2 Family (e.g., Bax, Bcl-2) DestruxinE->Bcl2_family Modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Regulates permeability Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Induction of the intrinsic apoptosis pathway by this compound.

By employing rigorous experimental design with appropriate controls and a thorough understanding of the underlying molecular mechanisms, researchers can confidently validate the anticancer activity of this compound and contribute to the development of novel cancer therapeutics.

References

Confirming the Chemical Maze: A Comparative Guide to Analytical Methods for Destruxin E Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of cyclic hexadepsipeptides, the precise structural confirmation of Destruxin E analogs is a critical step. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, supported by experimental data and detailed methodologies to aid in the selection and application of the most suitable methods.

The robust and unambiguous elucidation of the three-dimensional structure of this compound and its derivatives is paramount for understanding their structure-activity relationships, mechanism of action, and potential therapeutic applications. The principal analytical techniques for this structural confirmation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each method offers unique insights into the molecular architecture, and a combination of these techniques is often employed for complete and accurate characterization.

At a Glance: Comparison of Analytical Methods

Analytical MethodInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed 3D structure in solution, connectivity of atoms, stereochemistry.Provides information on solution-state conformation, which is often biologically relevant. Non-destructive.Requires relatively large amounts of pure sample. Complex spectra can be challenging to interpret for larger molecules.
Mass Spectrometry Molecular weight, elemental composition, amino acid sequence through fragmentation.High sensitivity, requires very small sample amounts. Ideal for rapid screening and identification of known and unknown analogs in complex mixtures.Provides limited information on 3D structure and stereochemistry. Fragmentation patterns can be complex.
X-ray Crystallography Precise 3D structure in the solid state, absolute stereochemistry.Provides the most accurate and detailed atomic-level structure.Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may not be the same as the biologically active conformation in solution.

In-Depth Analysis: Experimental Data and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the de novo structure elucidation of novel this compound analogs and for confirming the structure of known compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically utilized.

Quantitative Data Comparison: ¹³C NMR Chemical Shifts (δ) of Selected this compound Analogs

Carbon Atom[β-Me-Pro] this compound ChlorohydrinPseudodestruxin C
α-Hydroxy Acid
C-2171.5171.8
C-370.971.2
C-455.155.3
C-545.946.1
Proline Analog
C-α60.360.5
C-β30.130.3
C-γ25.425.6
C-δ47.848.0
β-Me18.9-
Isoleucine
C-α58.758.9
C-β37.237.4
C-γ25.125.3
C-γ'15.816.0
C-δ11.611.8
N-Me-Valine
C-α62.162.3
C-β31.531.7
C-γ19.820.0
C-γ'19.519.7
N-Me33.233.4
N-Me-Alanine
C-α52.853.0
C-β14.714.9
N-Me31.932.1
β-Alanine
C-α35.635.8
C-β48.949.1

Data compiled from available literature. Chemical shifts are in ppm relative to a standard reference.

Experimental Protocol: 2D NMR for Structural Elucidation of this compound Analogs

A comprehensive suite of 2D NMR experiments is essential for assigning all proton (¹H) and carbon (¹³C) resonances and establishing the connectivity and spatial relationships within the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound analog in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D Spectra Acquisition: Obtain standard 1D ¹H and ¹³C{¹H} spectra to identify the types of protons and carbons present and their general chemical environments.

  • 2D Homonuclear Correlation Spectroscopy (COSY): Perform a gCOSY experiment to establish ¹H-¹H spin-spin coupling networks, which helps in identifying adjacent protons within the amino acid and hydroxy acid residues.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): Run a gHSQC experiment to correlate directly bonded ¹H and ¹³C atoms. This is crucial for assigning the carbons attached to specific protons.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): Acquire a gHMBC spectrum to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This experiment is vital for connecting the individual amino acid and hydroxy acid residues by observing correlations across the amide and ester bonds, thus establishing the cyclic sequence.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Perform a NOESY or ROESY experiment to identify through-space correlations between protons that are close in proximity. This information is critical for determining the three-dimensional conformation and stereochemistry of the molecule.

  • Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). The combination of COSY, HSQC, HMBC, and NOESY/ROESY data allows for the complete assignment of all ¹H and ¹³C chemical shifts and the determination of the final structure.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the rapid identification and characterization of this compound analogs, particularly in complex mixtures. High-resolution mass spectrometry (HRMS) provides accurate mass measurements for elemental composition determination, while tandem mass spectrometry (MS/MS) reveals the sequence of the amino and hydroxy acid residues through characteristic fragmentation patterns.

Quantitative Data Comparison: Key MS/MS Fragments of Destruxin Analogs

Destruxin AnalogPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Interpretation of Fragments
Destruxin A 578.3465.3, 368.2, 255.2, 158.1Sequential loss of amino acid and hydroxy acid residues
Destruxin B 594.4481.3, 384.2, 271.2, 158.1Sequential loss of amino acid and hydroxy acid residues
This compound 594.3481.3, 384.2, 271.2, 158.1Sequential loss of amino acid and hydroxy acid residues

Note: The fragmentation pattern is highly dependent on the instrument and collision energy. The m/z values are approximate and serve for comparative purposes.

Experimental Protocol: LC-MS/MS for the Analysis of this compound Analogs

This protocol outlines a general procedure for the separation and identification of this compound analogs from a fungal extract.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Load the filtered fungal culture broth onto a conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the destruxins with methanol.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent (e.g., methanol/water).

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the relatively nonpolar destruxins.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred for accurate mass measurements.

    • MS Scan: Acquire full scan MS data over a mass range of m/z 100-1000 to detect the precursor ions of potential destruxin analogs.

    • MS/MS Scan: Perform data-dependent acquisition (DDA) or targeted MS/MS experiments on the detected precursor ions to obtain fragmentation spectra.

    • Data Analysis: Compare the accurate mass of the precursor ions and the fragmentation patterns with known destruxins in a database or interpret the spectra de novo to identify new analogs.

X-ray Crystallography

For an unambiguous determination of the solid-state conformation and absolute stereochemistry, X-ray crystallography is the gold standard. This technique, however, is contingent on the ability to grow high-quality single crystals of the this compound analog.

Experimental Data: Crystallographic Data for Destruxin B

The crystal structure of Destruxin B has been successfully determined, providing valuable insights into its three-dimensional arrangement in the solid state.[1]

  • Crystal System: Orthorhombic

  • Space Group: P2₁2₁2₁

  • Key Conformational Feature: The backbone of the peptide is asymmetric and is comprised of five trans peptide and ester units and one cis peptide unit.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The most critical and often challenging step is to grow diffraction-quality single crystals. This is typically achieved by slow evaporation of a solution of the purified this compound analog in a suitable solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined using direct methods or other techniques. An initial model of the structure is built and then refined against the experimental data to obtain the final, accurate atomic coordinates.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the identification of new this compound analogs and the characteristic fragmentation pathway of the Destruxin core structure.

experimental_workflow cluster_extraction Isolation and Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation fungal_culture Fungal Culture extraction Solvent Extraction fungal_culture->extraction chromatography Chromatography (e.g., HPLC) extraction->chromatography lc_ms LC-MS/MS Analysis chromatography->lc_ms Screening & MW nmr NMR Spectroscopy (1D & 2D) chromatography->nmr Detailed Structure xray X-ray Crystallography (optional) chromatography->xray Solid-State Structure structure_elucidation Structure Elucidation lc_ms->structure_elucidation nmr->structure_elucidation xray->structure_elucidation fragmentation_pathway M [M+H]⁺ Destruxin Core F1 Fragment 1 Loss of R group from α-hydroxy acid M->F1 F2 Fragment 2 Loss of β-Alanine F1->F2 F3 Fragment 3 Loss of N-Me-Alanine F2->F3 F4 Fragment 4 Loss of N-Me-Valine F3->F4 F5 Fragment 5 Loss of Isoleucine F4->F5

References

Unraveling Destruxins: A Comparative Guide to LC-MS/MS Identification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of both known and novel destruxins is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, offering insights into experimental protocols and data to facilitate robust and sensitive analysis of these cyclic hexadepsipeptide mycotoxins.

Destruxins, a class of mycotoxins produced by various entomopathogenic fungi such as Metarhizium anisopliae, exhibit a wide range of biological activities, including insecticidal, phytotoxic, and potential therapeutic properties.[1] Their structural diversity presents a significant analytical challenge, necessitating powerful techniques for both the targeted quantification of known analogs and the structural elucidation of novel derivatives. LC-MS/MS has emerged as the gold standard for this purpose, offering high selectivity and sensitivity.[1] This guide explores various LC-MS/MS approaches, from sample preparation to mass analysis, to aid in the effective identification of these complex molecules.

Experimental Protocols: A Step-by-Step Approach to Destruxin Analysis

The successful analysis of destruxins by LC-MS/MS is critically dependent on meticulous sample preparation and optimized chromatographic and spectrometric conditions. Below are detailed protocols for common extraction techniques and analytical parameters.

Sample Preparation: Extracting Destruxins from Complex Matrices

The choice of sample preparation method is crucial for accurate quantification and is matrix-dependent. Two widely used methods are QuEChERS for solid samples and Solid-Phase Extraction (SPE) for liquid cultures.[1]

Protocol 1: QuEChERS-Based Extraction from Plant Matrices [1]

This method is suitable for complex matrices like strawberries and maize.[1]

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (ACN).

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Immediately vortex for 1 minute to prevent salt agglomeration.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper ACN layer to a clean tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., C18).

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant, filter through a 0.22 µm filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Fungal Cultures [1]

This protocol is designed for the purification of destruxins from liquid fungal culture broths.[1]

  • Centrifuge the fungal culture to remove mycelia and obtain the culture filtrate.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol (MeOH) followed by 5 mL of water (H₂O).

  • Load 10 mL of the culture filtrate onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of H₂O to remove interfering substances.

  • Elute the destruxins with 5 mL of MeOH.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is typically employed for the separation of destruxins.[1]

  • Column: Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)[1]

  • Mobile Phase A: Water with 0.1% formic acid[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

  • Gradient: A typical gradient would involve a gradual increase in the percentage of Mobile Phase B to elute the relatively hydrophobic destruxins.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.4 mL/min for analytical scale columns.

Mass Spectrometry (MS) Conditions

Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been successfully used for destruxin analysis.[2][3] High-resolution mass spectrometry (HRMS), such as Orbitrap, is particularly valuable for the identification of unknown destruxins due to its high mass accuracy.[4][5][6]

  • Ionization: ESI or APCI, typically in positive ion mode.[2][3]

  • Acquisition Mode: For known destruxins, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high sensitivity and selectivity. For unknown identification, full scan and data-dependent MS/MS (dd-MS2) on a high-resolution instrument like a Q-Orbitrap is preferred.[4][5]

  • Collision Energy (CE): Optimization is required for each instrument and specific MRM transition to achieve the highest sensitivity.[1]

  • Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized according to the manufacturer's guidelines.[1]

Comparative Performance of LC-MS/MS Methodologies

The choice of analytical strategy significantly impacts the ability to identify and characterize destruxins. While traditional LC-MS/MS methods are effective for known compounds, hybrid high-resolution systems offer distinct advantages for untargeted analysis and the discovery of novel analogs.

ParameterTriple Quadrupole (QqQ) MSQuadrupole-Orbitrap (Q-Orbitrap) HRMS
Primary Application Targeted quantification of known destruxinsUntargeted screening, identification of unknown destruxins, structural elucidation
Selectivity High (using MRM)Very High (high mass resolution)
Sensitivity Very High (in MRM mode)High
Mass Accuracy LowHigh (<5 ppm)[3]
Data Acquisition MRM, Product Ion Scan, Neutral Loss ScanFull Scan, dd-MS2
Identification of Unknowns LimitedExcellent, based on accurate mass and fragmentation patterns[4][6]

Table 1: Comparison of Triple Quadrupole and Quadrupole-Orbitrap Mass Spectrometry for Destruxin Analysis.

A study utilizing a hybrid quadrupole-Orbitrap mass spectrometer successfully identified nineteen known destruxins and elucidated the structures of four previously unknown ones (C₁, Ed₂, G, and G₁) in Metarhizium brunneum.[6] This highlights the power of HRMS in expanding the known family of these mycotoxins. The high mass accuracy allows for the generation of potential empirical formulas, which, combined with the detailed fragmentation data, enables confident structural characterization.[4]

Quantitative Data Summary

The following table summarizes the quantitative performance of a UHPLC-QTOF-MS method for the analysis of Destruxin A in different plant matrices, demonstrating the sensitivity of modern LC-MS/MS techniques.

AnalyteMatrixLimit of Quantification (LOQ) (ppb)Linearity Range (ppb)Inter-assay Repeatability (RSD) (%)Accuracy (%)
Destruxin AStrawberry< 2.0LOQ - 100< 16.483.5 - 105.3
Destruxin AMaize< 3.2LOQ - 100< 16.483.5 - 105.3

Table 2: Quantitative Performance of a UHPLC-QTOF-MS Method for Destruxin A Analysis. [1]

Visualizing the Workflow and Fragmentation

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and a simplified fragmentation pathway for Destruxin A.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Fungal Culture, Plant Material) Extraction Extraction (QuEChERS or SPE) Sample->Extraction Cleanup Clean-up/Filtration Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Mass Spectrometry (Detection & Fragmentation) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition DataAnalysis Data Analysis (Known/Unknown Identification) DataAcquisition->DataAnalysis

Caption: Experimental workflow for destruxin analysis.

fragmentation_pathway DestruxinA Destruxin A Precursor Ion Fragment1 Fragment Ion 1 (Loss of specific amino acid residue) DestruxinA->Fragment1 CID Fragment3 Other Characteristic Fragments DestruxinA->Fragment3 CID Fragment2 Fragment Ion 2 (Further fragmentation) Fragment1->Fragment2 CID

Caption: Simplified fragmentation of Destruxin A in MS/MS.

The fragmentation of destruxins is a key aspect of their identification. Collision-induced dissociation (CID) typically leads to the consecutive loss of amino acid residues, generating a series of characteristic product ions that can be used to sequence the cyclic peptide and identify the specific destruxin analog.[3]

Conclusion

LC-MS/MS is an indispensable tool for the comprehensive analysis of destruxins. The choice between targeted analysis using triple quadrupole instruments and untargeted screening with high-resolution mass spectrometry depends on the research goals. For the identification of known destruxins with high sensitivity, a triple quadrupole system is ideal. However, for the discovery and structural elucidation of novel destruxins, the high mass accuracy and detailed fragmentation capabilities of instruments like the Q-Orbitrap are essential. By employing the appropriate sample preparation techniques and optimized LC-MS/MS conditions, researchers can effectively navigate the complexity of the destruxin family, paving the way for a deeper understanding of their biological roles and potential applications.

References

Destruxin A and E: A Comparative Guide to their Insecticidal Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal properties of Destruxin A and Destruxin E, two potent mycotoxins produced by the entomopathogenic fungus Metarhizium anisopliae. This document synthesizes available experimental data to objectively compare their performance against various insect species, details the methodologies for key experiments, and visualizes their mechanisms of action.

Quantitative Analysis of Insecticidal Activity

The insecticidal efficacy of Destruxins A and E varies significantly across different insect species and experimental conditions. The following tables summarize the available quantitative data on their toxicity. It is important to note that direct comparisons between studies may be limited due to variations in bioassay methods, insect life stages, and toxin preparations.

Table 1: Comparative in vitro Cytotoxicity of Destruxin A and E

ToxinCell LineInsect SpeciesAssay DurationLC50 (ppm)Reference
Destruxin ASf9Spodoptera frugiperda (Lepidoptera)24 hours5 - 12[1][2]
This compoundSf9Spodoptera frugiperda (Lepidoptera)24 hoursNo effect up to 500 ppm[1][2]

Table 2: Insecticidal Activity of Destruxin A against Various Insect Species

Insect OrderInsect SpeciesBioassay MethodLD50/LC50Reference
LepidopteraSpodoptera litura (Tobacco Cutworm)Topical Application0.237 µg/g body weight[3]
Ingestion0.17 µg/g body weight[3]
Combined (Topical + Ingestion)0.045 µg/g body weight[3]
Palpita unionalis (Olive Fruit Moth)Not SpecifiedLC50: 151 ppm (as Destruxin A-760)[4][5]
HemipteraAphids (species not specified)Not SpecifiedLC50: 50-70 ppm[6]
Saissetia oleae (Olive Scale)Not SpecifiedLC50: 163 ppm (as Destruxin A-760)[7]
DipteraCeratitis capitata (Mediterranean Fruit Fly)Oral AdministrationLC50: 104.92 ppm[8]

Table 3: Insecticidal Activity of this compound

Insect OrderInsect SpeciesBioassay MethodObservationReference
DipteraMosquito larvaeNot SpecifiedHighest mortality among four tested Destruxins[9]
LepidopteraGalleria mellonellaInjectionLC50 determined; induces ultrastructural alterations in hemocytes[10]

Experimental Protocols

The assessment of the insecticidal activity of Destruxins involves a variety of bioassay techniques. The selection of a specific method is contingent on the target insect's feeding behavior and developmental stage.

1. Injection Bioassay:

This method introduces a precise dose of the toxin directly into the insect's hemocoel, bypassing external barriers like the cuticle and gut.

  • Preparation of Toxin Solution: Destruxin A or E is dissolved in a suitable solvent (e.g., acetone or ethanol) and then diluted to the desired concentrations with a carrier solution (e.g., insect saline or sterile water).

  • Insect Immobilization: Test insects are immobilized, typically by chilling them on ice.

  • Injection: A calibrated microinjector is used to deliver a precise volume of the toxin solution into the insect's hemocoel, usually through the intersegmental membrane.

  • Observation: Post-injection, insects are housed under controlled conditions (temperature, humidity, and photoperiod) and monitored for mortality and sublethal effects at regular intervals.

2. Ingestion Bioassay:

This assay evaluates the oral toxicity of the Destruxins.

  • Diet Preparation: For chewing insects, the toxin is incorporated into an artificial diet at various concentrations. For sucking insects, host plant leaves are coated with a solution of the toxin.

  • Feeding: The treated diet or plant material is provided to the test insects for a defined period.

  • Observation: After the feeding period, insects are transferred to a toxin-free diet and observed for mortality and other toxic effects over time.

3. Topical Application Bioassay:

This method assesses the contact toxicity of the Destruxins.

  • Preparation of Toxin Solution: The Destruxin is dissolved in a volatile solvent like acetone.

  • Application: A microapplicator is used to apply a precise volume of the toxin solution to the dorsal surface of the insect's thorax or abdomen.

  • Observation: The treated insects are monitored for mortality and other symptoms of toxicity under controlled environmental conditions.

Mechanism of Action: Signaling Pathways

Destruxins, particularly Destruxin A, exert their insecticidal effects through multiple mechanisms, with immunosuppression being a key factor.

Destruxin A-Mediated Immunosuppression

Destruxin A is a potent suppressor of the insect's innate immune system, affecting both cellular and humoral responses.[11][12] It has been shown to specifically inhibit the Immune deficiency (IMD) and Toll signaling pathways, which are crucial for the production of antimicrobial peptides (AMPs) in response to pathogenic infections.[1][13] By downregulating AMP gene expression, Destruxin A compromises the insect's ability to combat infections, rendering it more susceptible to the invading pathogen.[6]

G cluster_pathogen Pathogen Recognition cluster_imd_pathway IMD Signaling Pathway cluster_nucleus Nucleus Pathogen Pathogen PGRPs Peptidoglycan Recognition Proteins (PGRPs) Pathogen->PGRPs activates IMD IMD PGRPs->IMD activates FADD FADD IMD->FADD Dredd Dredd FADD->Dredd Relish Relish Dredd->Relish AMP_Genes Antimicrobial Peptide (AMP) Genes Relish->AMP_Genes translocates to activate transcription AMPs Antimicrobial Peptides (AMPs) AMP_Genes->AMPs leads to production of Destruxin_A Destruxin A Destruxin_A->IMD inhibits Destruxin_A->Relish inhibits Immune_Response Suppressed Immune Response AMPs->Immune_Response contribute to

Destruxin A inhibits the IMD signaling pathway, suppressing AMP production.
Experimental Workflow for Assessing Cross-Reactivity

A generalized workflow for evaluating the cross-reactivity of Destruxins A and E across different insect species is depicted below. This process involves selecting target species, performing bioassays, and analyzing the resulting data to determine and compare the toxins' efficacy.

G Select_Species Select Insect Species (Different Orders) Prepare_Toxins Prepare Standardized Destruxin A & E Solutions Select_Species->Prepare_Toxins Perform_Bioassays Perform Bioassays (Injection, Ingestion, Topical) Prepare_Toxins->Perform_Bioassays Record_Data Record Mortality & Sublethal Effects Perform_Bioassays->Record_Data Analyze_Data Calculate LD50/LC50 (Probit Analysis) Record_Data->Analyze_Data Compare_Toxicity Compare Toxicity Profiles (Cross-Reactivity Analysis) Analyze_Data->Compare_Toxicity Conclusion Draw Conclusions on Differential Susceptibility Compare_Toxicity->Conclusion

References

Destruxin E: A Comparative Analysis of its Cytotoxic Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of Destruxin E, a secondary metabolite from the entomopathogenic fungus Metarhizium anisopliae, across various cancer cell lines. The data presented is compiled from multiple studies to offer an objective overview of its anti-cancer potential, supported by detailed experimental protocols and pathway visualizations.

Quantitative Comparison of Cytotoxicity

This compound has demonstrated potent antiproliferative activity against a range of human cancer cell lines, with its efficacy typically observed in the nanomolar range. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines.

Cancer Cell LineCancer TypeIC50 ValueExposure Time
HCT116Colon Carcinoma67 nM[1]48 hours
HCT116Colon Carcinoma40 nM[2]Not Specified
KB-31Oral Cancer50 nM[2]Not Specified
A549Non-Small Cell Lung CancerActive in the nanomolar range[1][3]Not Specified
CaCo-2Colorectal AdenocarcinomaActive in the nanomolar range[1][3]Not Specified
KB-3-1Cervical CarcinomaActive in the nanomolar range[1][3]Not Specified
P388Mouse LeukemiaCytotoxic effects observed at 0.001 µg/mLNot Specified
L1210Mouse LeukemiaCytotoxic effects observed at 0.1 µg/mLNot Specified

Mechanism of Action

The cytotoxic effects of this compound are largely attributed to the induction of apoptosis (programmed cell death). This is primarily achieved through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for cell survival and proliferation.[1][3] Furthermore, the anticancer activity of this compound is also associated with the disturbance of the intracellular redox balance.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. After the 24-hour incubation, remove the existing medium and add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treating the cells with this compound for the desired time, harvest both the adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizing the Molecular Impact

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing cytotoxicity and the key signaling pathway affected by this compound.

Cytotoxicity_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of this compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Cytotoxicity Assay Workflow

DestruxinE_Signaling_Pathway cluster_cell Cancer Cell DestruxinE This compound PI3K PI3K DestruxinE->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes

This compound Signaling Pathway

References

Unraveling the Potency of Nature's Arsenal: A Comparative Guide to the Structure-Activity Relationships of Destruxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various destruxin derivatives. By delving into their structure-activity relationships (SAR), we aim to illuminate the molecular nuances that govern their insecticidal, anticancer, and antiviral properties, supported by experimental data and detailed methodologies.

Destruxins are a class of cyclic hexadepsipeptides produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. These natural compounds have garnered significant interest due to their diverse and potent biological activities. Understanding the relationship between their chemical structures and biological functions is paramount for the development of novel insecticides, therapeutic agents, and research tools. This guide synthesizes experimental data to provide a comparative overview of different destruxin derivatives.

Comparative Biological Activity of Destruxin Derivatives

The biological efficacy of destruxin derivatives is highly dependent on the nature and stereochemistry of the amino acid residues at specific positions within the cyclic peptide core, as well as modifications to the α-hydroxy acid side chain. The following tables summarize the quantitative data on the insecticidal, anticancer, and antiviral activities of key destruxin derivatives.

Insecticidal Activity

The insecticidal properties of destruxins are a key area of investigation for the development of bio-pesticides. The activity varies significantly among derivatives and target insect species.

Destruxin DerivativeTarget InsectAssay TypeActivity Metric (Unit)ValueReference
Destruxin ASpodoptera lituraContactLC50 (mg/L)197.98 (at 48h)[1][2]
Destruxin BSpodoptera lituraContactLC50 (mg/L)292.00 (at 48h)[1][2]
Destruxin ESpodoptera lituraContactLC50 (mg/L)113.99 (at 48h)[1][2]
Destruxin ASpodoptera lituraIngestionLD50 (µg/g)0.17[3][4]
Crude DestruxinSpodoptera lituraTopicalLD50 (µg/g)0.237[3][4]
Crude DestruxinSpodoptera lituraCombinedLD50 (µg/g)0.045[3][4]
Destruxin A4Drosophila melanogaster-LC50 (ppm)41[5]
Destruxin A5Drosophila melanogaster-LC50 (ppm)52[5]

Structure-Activity Relationship Insights (Insecticidal):

  • Side Chain at Position 3: The nature of the side chain at the third amino acid residue significantly influences insecticidal potency. For instance, the epoxide group in the side chain of this compound contributes to its higher contact toxicity against Spodoptera litura compared to Destruxin A and B.[1][2]

  • Method of Application: The route of administration plays a crucial role in the observed toxicity. Combined ingestion and topical application of crude destruxin extracts result in a significantly lower LD50 value in S. litura larvae compared to individual application methods, suggesting a synergistic effect.[3][4]

Anticancer Activity

Several destruxin derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, making them promising candidates for anticancer drug development.

Destruxin DerivativeCancer Cell LineActivity MetricValue (µM)Reference
Destruxin BH1299 (Lung Cancer)IC504.1[6]
Destruxin BGNM (Oral Cancer)IC50 (at 24h)Not specified[7][8]
Destruxin BTSCCa (Oral Cancer)IC50 (at 24h)Not specified[7][8]
Destruxin BA549 (Lung Cancer)-Induces apoptosis[9][10]

Structure-Activity Relationship Insights (Anticancer):

  • Apoptosis Induction: Destruxin B has been shown to induce apoptosis in human non-small cell lung cancer cells through a Bcl-2 family-dependent mitochondrial pathway.[9][10] This activity is associated with the activation of caspases and modulation of pro- and anti-apoptotic proteins.[9][10]

  • Wnt/β-catenin Pathway Inhibition: Destruxin B has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in the development of colorectal cancer. This inhibition leads to reduced expression of downstream target genes involved in cell proliferation and survival.[11]

Antiviral Activity

The antiviral potential of destruxins is an emerging area of research, with some derivatives showing activity against various viruses. However, comprehensive comparative data is still limited.

Destruxins have been reported to possess antiviral properties, but specific EC50 values for a range of derivatives against different viruses are not yet well-documented in publicly available literature.[12][13]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of destruxin derivatives.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, cell viability and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10^4 cells/ml (100 µl/well) and allow them to adhere and recover for 24 hours in a humidified incubator with 5% CO2.[14]

  • Compound Treatment: Prepare serial dilutions of the destruxin derivatives in the appropriate cell culture medium. Add 100 µl of the compound solutions to the wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to achieve a final concentration of 0.45 mg/ml.[15] Incubate the plate for 1 to 4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.[15]

  • Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[15] Mix thoroughly to ensure complete solubilization.[15]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Insect Bioassay (Microinjection)

This method allows for the direct and precise administration of destruxins into the insect hemocoel to determine their lethal dose (LD50).

  • Preparation of Destruxin Solution: Prepare a stock solution of the destruxin derivative in a suitable solvent (e.g., 10% acetone in sterile water). Perform serial dilutions to obtain the desired concentrations for injection.

  • Insect Anesthetization: Anesthetize the insects (e.g., larvae) using CO2 or by chilling them on ice to immobilize them for the injection procedure.[16]

  • Microinjection: Under a stereomicroscope, use a calibrated glass capillary needle attached to a microinjector to inject a precise volume of the destruxin solution into the insect's hemocoel. The injection site is typically a soft intersegmental membrane.[16] A control group should be injected with the solvent vehicle only.[16]

  • Post-Injection Monitoring: House the injected insects in individual containers with access to food and maintain them under controlled environmental conditions (temperature, humidity, and photoperiod).[16]

  • Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, and 72 hours). Mortality is typically defined as the lack of movement in response to gentle prodding.[16]

  • Data Analysis: Use the mortality data from the different dose groups to calculate the LD50 value using statistical methods such as probit analysis.[16]

Signaling Pathways and Mechanisms of Action

The biological activities of destruxin derivatives are mediated through their interaction with various cellular targets and modulation of key signaling pathways.

Anticancer Mechanism of Destruxin B

Destruxin B exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of the Wnt/β-catenin signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 Destruxin_B Destruxin B beta_catenin β-catenin Destruxin_B->beta_catenin Inhibits Degradation Bax Bax Destruxin_B->Bax Upregulates Bcl2 Bcl-2 Destruxin_B->Bcl2 Downregulates GSK3b GSK-3β Dishevelled->GSK3b | GSK3b->beta_catenin P Axin Axin APC APC Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocation Mitochondrial_Apoptosis Mitochondrial Apoptosis Bax->Mitochondrial_Apoptosis Bcl2->Mitochondrial_Apoptosis | TCF/LEF TCF/LEF beta_catenin_n->TCF/LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF/LEF->Target_Genes Activation Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Wnt Wnt Wnt->Frizzled G cluster_hemolymph Insect Hemolymph cluster_fatbody Fat Body Cell PAMPs Pathogen-Associated Molecular Patterns PRRs Pattern Recognition Receptors (PGRPs) PAMPs->PRRs Recognition Toll_Pathway Toll Pathway PRRs->Toll_Pathway Activation IMD_Pathway IMD Pathway PRRs->IMD_Pathway Activation Destruxin_A Destruxin A Destruxin_A->IMD_Pathway Suppression NFkB NF-κB (Relish, Dif/Dorsal) Toll_Pathway->NFkB IMD_Pathway->NFkB AMP_Genes Antimicrobial Peptide Gene Transcription NFkB->AMP_Genes Activation AMPs Antimicrobial Peptides (e.g., Drosomycin, Diptericin) AMP_Genes->AMPs Translation Immune_Response Immune Response AMPs->Immune_Response

References

Unlocking Synergistic Potential: A Comparative Guide to Destruxin E in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional anticancer drugs. Destruxin E, a cyclic hexadepsipeptide isolated from the entomopathogenic fungus Metarhizium anisopliae, has emerged as a promising candidate. Exhibiting potent anticancer activity at nanomolar concentrations, this compound's unique mechanisms of action suggest its potential to enhance the efficacy of standard chemotherapeutic agents and overcome drug resistance. This guide provides a comprehensive comparison of this compound's potential synergistic effects with other anticancer drugs, supported by available experimental data and detailed methodologies.

Overcoming Chemoresistance: The Power of this compound

A pivotal study has demonstrated that this compound can overcome Bcl-xL-mediated resistance to a variety of anticancer drugs.[1] Bcl-xL is an anti-apoptotic protein often overexpressed in cancer cells, contributing to chemoresistance. By inhibiting the Vacuolar H+-ATPase (V-ATPase), this compound restores a caspase-independent apoptotic pathway, thereby re-sensitizing resistant cancer cells to the effects of chemotherapeutic agents.[1] This finding is significant as it suggests a broad applicability of this compound in combination with drugs that have different modes of action.

While specific quantitative data on the synergistic effects of this compound with doxorubicin, cisplatin, or paclitaxel is not yet extensively available in published literature, its dual action as a V-ATPase inhibitor and a PI3K/Akt pathway inhibitor provides a strong rationale for its synergistic potential. Inhibition of the PI3K/Akt pathway is a well-established strategy to enhance the efficacy of various chemotherapeutic agents.[2][3][4][5][6][7][8][9][10][11][12][13][14]

Data Summary: Anticancer Activity of Destruxins

The following table summarizes the reported IC50 values for this compound and other Destruxins in various cancer cell lines, highlighting their potent single-agent anticancer activity.

Destruxin DerivativeCancer Cell LineIC50 ConcentrationAssayReference
This compoundKB-3-1 (Oral Carcinoma)0.05 µMMTT[15]
This compoundHCT116 (Colon Cancer)67 nMMTT[15]
This compoundA549 (Lung Cancer)Not SpecifiedMTT[15]
This compoundCaCo-2 (Colon Cancer)Not SpecifiedMTT[15]
Destruxin BA549 (Lung Cancer)4.9 µMMTT[16]
Destruxin BH1299 (Lung Cancer)4.1 µMMTT[16]

Experimental Protocols

To facilitate further research into the synergistic effects of this compound, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound in combination with other anticancer drugs.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and other anticancer drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, the other anticancer drug, and their combinations for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated cells as controls.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control. The synergistic effect can be quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis in cells treated with this compound and its combination partners.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and other anticancer drugs

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the drugs as described for the MTT assay.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be determined.

Western Blotting

This technique is used to analyze the expression of key proteins in signaling pathways affected by the drug combinations.

Materials:

  • Cell culture dishes

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, Bcl-xL, caspases)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the drug combinations and lyse them to extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the Mechanisms and Workflows

To better understand the synergistic potential of this compound, the following diagrams illustrate the key signaling pathways and a general workflow for assessing drug synergy.

Synergy_Assessment_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion start Select Cancer Cell Lines and Anticancer Drugs ic50 Determine IC50 of Single Agents (MTT Assay) start->ic50 combo_design Design Combination Ratios (e.g., Constant Ratio) ic50->combo_design cell_viability Cell Viability Assay (MTT) with Combinations combo_design->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) combo_design->apoptosis western_blot Western Blot for Pathway Analysis combo_design->western_blot ci_calc Calculate Combination Index (CI) cell_viability->ci_calc apoptosis_quant Quantify Apoptosis Rates apoptosis->apoptosis_quant protein_exp Analyze Protein Expression Changes western_blot->protein_exp synergy_conclusion Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) ci_calc->synergy_conclusion apoptosis_quant->synergy_conclusion protein_exp->synergy_conclusion

Workflow for assessing synergistic effects of drug combinations.

V_ATPase_Inhibition Destruxin_E This compound V_ATPase V-ATPase Destruxin_E->V_ATPase inhibits Bcl_xL Bcl-xL Destruxin_E->Bcl_xL overcomes resistance mediated by Lysosome Lysosomal Acidification V_ATPase->Lysosome maintains Autophagy Impaired Autophagy Lysosome->Autophagy required for Drug_Sequestration Reduced Drug Sequestration in Lysosomes Lysosome->Drug_Sequestration mediates Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl_xL->Mitochondria inhibits Apoptosis Caspase-Independent Apoptosis Mitochondria->Apoptosis Chemo_Drug Anticancer Drug Chemo_Drug->Mitochondria induces

This compound overcomes chemoresistance via V-ATPase inhibition.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts from PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates Anti_Apoptosis Inhibition of Apoptosis Akt->Anti_Apoptosis Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Destruxin_E This compound Destruxin_E->PI3K inhibits Apoptosis Apoptosis Anti_Apoptosis->Apoptosis inhibits Chemo_Drug Anticancer Drug Chemo_Drug->Apoptosis induces

This compound promotes apoptosis by inhibiting the PI3K/Akt pathway.

Conclusion

This compound presents a compelling case for further investigation as a synergistic partner in combination cancer therapy. Its ability to overcome chemoresistance by inhibiting V-ATPase and its role as a PI3K/Akt pathway inhibitor provide a solid foundation for its potential to enhance the efficacy of conventional anticancer drugs like doxorubicin, cisplatin, and paclitaxel. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore and validate the synergistic potential of this compound, ultimately contributing to the development of more effective and targeted cancer treatments.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Destruxin E

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the proper disposal of Destruxin E, a cyclodepsipeptide mycotoxin. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to mitigate environmental contamination. This information is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Safety Precautions

This compound and its analogs are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1][2][3] Before handling this compound, it is imperative to be familiar with its hazard profile and to take appropriate safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1][2]

  • Protective Clothing: Wear appropriate protective clothing.[1][2]

  • Eye Protection: Use eye protection, such as safety glasses or goggles.[1][2]

  • Face Protection: A face shield may be necessary for operations with a risk of splashing.[2]

  • Respiratory Protection: Use only in a well-ventilated area or outdoors.[1][2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

Handling:

  • Avoid all personal contact, including inhalation.[1]

  • Do not eat, drink, or smoke when using this product.[1][2][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills:

  • Clear the area of all personnel.[1]

  • Wearing appropriate PPE, clean up all spills immediately.[1]

  • Avoid breathing vapors, aerosols, or dusts and prevent contact with skin and eyes.[1]

  • Contain the spill with sand, earth, or vermiculite.[1]

  • Collect the recoverable product into labeled containers for recycling or disposal.[1]

  • Absorb the remaining product with sand, earth, or vermiculite and place it in appropriate containers for disposal.[1]

  • Wash the area and prevent runoff from entering drains or waterways.[1]

Major Spills:

  • Alert the fire brigade and inform them of the location and nature of the hazard.[1]

  • Control personal contact with the substance by using the required protective equipment.[1]

  • Prevent the spillage from entering drains or waterways.[1]

  • If contamination of drains or waterways occurs, advise emergency services immediately.[1]

Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous waste. Disposal must be carried out in accordance with all applicable local, state, and federal regulations.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Place all this compound waste, including contaminated materials (e.g., pipette tips, gloves, absorbent materials), into a suitable, clearly labeled, and sealed container. The label should identify the contents as "Hazardous Waste: this compound".

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1][2][3] The storage area should be locked up.[1][2][3]

  • Authorized Disposal:

    • Dispose of the contents and container at an authorized hazardous or special waste collection point.[1][3]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Prohibited Actions:

    • NEVER pour this compound down the sink, toilet, or any other drain.[4] This can contaminate waterways, as many wastewater treatment facilities are not equipped to remove such compounds.[4]

    • NEVER dispose of this compound in the regular trash.

    • NEVER reuse empty containers that have held this compound, as residual contamination can cause serious harm.[4]

Hazard and Precautionary Data

The following table summarizes the key hazard and precautionary statements associated with this compound and its analogs.

Hazard StatementDescriptionPrecautionary StatementDescription
H302Harmful if swallowed.[2][3]P264Wash all exposed external body areas thoroughly after handling.[1][2][3]
H312Harmful in contact with skin.[1][3]P270Do not eat, drink or smoke when using this product.[1][2][3]
H315Causes skin irritation.[1][2]P280Wear protective gloves, protective clothing, eye protection and face protection.[1][2][3]
H319Causes serious eye irritation.[1][2]P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
H332Harmful if inhaled.[1][3]P302+P352IF ON SKIN: Wash with plenty of water.[1][2][3]
H335May cause respiratory irritation.[1][2]P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P405Store locked up.[1][2][3]
P501Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1][2][3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_handling Handling & Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Start: Handling this compound (with appropriate PPE) waste_generation Generation of this compound Waste (e.g., unused product, contaminated labware) start->waste_generation collect_waste Collect waste in a clearly labeled, sealed container waste_generation->collect_waste prohibited DO NOT: - Pour down drain - Dispose in regular trash - Reuse empty containers waste_generation->prohibited store_waste Store container in a designated, secure, and well-ventilated area collect_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs authorized_disposal Arrange for pickup and disposal at an authorized facility contact_ehs->authorized_disposal end End: Proper Disposal Complete authorized_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

It is important to note that while some research suggests destruxins may decompose in the environment, this does not replace the need for formal and compliant disposal procedures for the concentrated chemical product used in a laboratory setting.[5] The procedures outlined in this document are based on established safety protocols for handling hazardous chemicals and are designed to minimize risk to personnel and the environment. Always consult your institution's specific safety guidelines and local regulations.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Destruxin E

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Destruxin E. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.

This compound is a cyclodepsipeptide mycotoxin with demonstrated cytotoxic effects.[1][2][3] Adherence to strict safety protocols is crucial to minimize exposure risk and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

SituationRequired PPE
Handling solid (powder) form - Full-face respirator with P100 (HEPA) and organic vapor cartridges- Disposable coveralls- Chemical-resistant gloves (Nitrile)- Safety glasses or goggles- Disposable shoe covers
Preparing solutions and handling liquids - Chemical fume hood- Half-face respirator with P100 (HEPA) and organic vapor cartridges- Lab coat or disposable gown- Chemical-resistant gloves (Nitrile)- Safety glasses or goggles
Spill cleanup - Full-face respirator with P100 (HEPA) and organic vapor cartridges- Chemical-resistant disposable suit- Double-layered chemical-resistant gloves (Nitrile)- Chemical splash goggles- Chemical-resistant boot covers

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Solid this compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in Appropriate Solvent (e.g., DMSO) prep_weigh->prep_dissolve handle_exp Perform Experiment prep_dissolve->handle_exp handle_transport Transport in Sealed, Labeled, Secondary Containers handle_exp->handle_transport disp_decon Decontaminate Glassware and Surfaces handle_transport->disp_decon disp_waste Segregate and Label Hazardous Waste disp_decon->disp_waste disp_collection Arrange for Professional Waste Collection disp_waste->disp_collection

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures

1. Preparation (in a Chemical Fume Hood):

  • Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Weighing: Carefully weigh the solid this compound within the fume hood. Use a dedicated spatula and weighing paper.

  • Dissolving: Add the appropriate solvent (e.g., DMSO) to the solid this compound in a suitable container.[4] Ensure the container is sealed before removing it from the fume hood.

2. Experimental Procedures:

  • All manipulations of this compound solutions should be performed within a chemical fume hood.

  • Use dedicated and clearly labeled equipment.

  • Transport solutions in sealed, secondary containers to prevent spills.

3. Post-Experiment:

  • Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with this compound. A 10% bleach solution followed by a water rinse is a common practice for mycotoxin decontamination.

  • PPE Removal: Remove disposable PPE in the designated area, turning items inward to contain any contamination. Place them in a labeled hazardous waste bag. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, disposable lab coats) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless specifically approved by your institution's environmental health and safety (EHS) department.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazards (e.g., "Toxic," "Cytotoxic").

3. Storage and Collection:

  • Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Follow your institution's procedures for arranging the collection and disposal of hazardous waste by a certified professional waste management company. Never dispose of this compound down the drain or in the regular trash.[5][6]

By implementing these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with working with this compound, ensuring a safe and productive research environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.